1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYRKYHMDDHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329385 | |
| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265654-77-1 | |
| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical and pharmacological properties of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. This molecule incorporates a pyrrolidine ring, a flexible ethyl ether linkage, and a 4-nitrophenoxy moiety, suggesting a diverse range of potential biological activities. This document outlines its physicochemical characteristics, a probable synthetic route, predicted spectroscopic data, and a discussion of its potential toxicological and therapeutic implications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics and chemical entities.
Introduction
The pyrrolidine nucleus is a ubiquitous scaffold in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its saturated, five-membered ring structure provides a three-dimensional framework that is advantageous for molecular recognition by biological targets.[2][3] The incorporation of a nitrophenoxy group introduces electronic and steric features that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Aromatic nitro compounds are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, often mediated through redox cycling and the generation of reactive oxygen species.[4][5]
This compound represents a thoughtful combination of these two pharmacophoric-rich fragments. The pyrrolidine moiety offers a basic nitrogen center, which can be crucial for receptor interactions and can influence solubility and bioavailability. The 4-nitrophenoxy group, with its electron-withdrawing nitro substituent, can modulate the electronic properties of the aromatic ring and participate in various biological processes. This guide aims to provide a detailed examination of the chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications in drug discovery and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available for the hydrochloride salt, other properties are predicted based on the analysis of its constituent functional groups and structurally related compounds.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 265654-77-1 | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₃ | N/A |
| Molecular Weight | 236.27 g/mol | N/A |
| Appearance | Predicted: Crystalline solid | Inferred from related compounds |
| Melting Point | 195-196 °C (hydrochloride salt) | N/A |
| Boiling Point | Predicted: >300 °C | Inferred from related high molecular weight aromatic compounds |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. The hydrochloride salt is expected to have higher water solubility. | Inferred from structural components |
Synthesis and Purification
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would proceed in two main steps: the formation of the sodium 4-nitrophenoxide and its subsequent reaction with 1-(2-chloroethyl)pyrrolidine.
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1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine CAS number 265654-77-1
An In-Depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS: 265654-77-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a unique chemical entity that merges the established pharmacophoric pyrrolidine ring with a biologically active nitrophenoxy moiety.[1] While specific research on this compound is not extensively documented, its structural components suggest significant potential in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the architecture of numerous FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in critical binding interactions.[2][3] The nitrophenoxy group is frequently associated with a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] This guide provides a comprehensive analysis of this compound, including its physicochemical properties, a proposed synthetic pathway, and potential avenues for research and application based on the known activities of its structural analogs.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The strategic combination of a pyrrolidine ring and a nitrophenoxy group in this compound creates a molecule of considerable interest for therapeutic development. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in a multitude of natural products and synthetic drugs, including well-known alkaloids like nicotine.[5] Its non-planar, flexible conformation allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets.[3]
The 4-nitrophenoxy moiety, on the other hand, is an electron-withdrawing group that can participate in various biological processes. Nitroaromatic compounds are known to undergo intracellular reduction to form reactive nitro anion radicals, a mechanism that can induce cellular toxicity and is harnessed in antimicrobial agents.[4] Furthermore, the nitro group can act as a nitric oxide (NO) donor through bioreduction, which has implications for cardiovascular applications due to NO's role in vasodilation.[4]
Given the therapeutic pedigrees of its constituent parts, this compound stands as a promising candidate for investigation in several key areas of drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 265654-77-1 | [6][7] |
| Molecular Formula | C12H16N2O3 | [6][8] |
| Molecular Weight | 236.27 g/mol | [6][7] |
| Appearance | Inferred to be a solid at room temperature | N/A |
| Purity | Commercially available up to 98% | [8] |
| Storage | Sealed in dry, 2-8°C conditions are recommended | [8] |
| SMILES | [O-]c1ccc(OCCN2CCCC2)cc1 | [7] |
Characterization Workflow:
A standard analytical workflow for the confirmation of the structure and purity of this compound would involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (NO₂) and the C-O-C ether linkage.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis.
Retrosynthetic Analysis:
A retrosynthetic approach suggests disconnecting the ether linkage, leading to two key starting materials: 4-nitrophenol and a 1-(2-haloethyl)pyrrolidine derivative.[4]
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Protocol:
-
Deprotonation of 4-Nitrophenol:
-
To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C.
-
Stir the mixture for 30-60 minutes to allow for the complete formation of the 4-nitrophenoxide salt.
-
-
Nucleophilic Substitution:
-
To the solution containing the 4-nitrophenoxide, add 1-(2-chloroethyl)pyrrolidine hydrochloride.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: Proposed Williamson ether synthesis of the target compound.
Potential Applications and Mechanism of Action: An Inferential Analysis
While direct biological data for this compound is limited, the known pharmacology of its structural analogs provides a strong basis for predicting its potential applications.
Anti-inflammatory Activity:
A compelling area of investigation is the compound's potential as an anti-inflammatory agent. The structurally related molecule, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase.[9][10] LTA(4) hydrolase is a key enzyme in the biosynthesis of leukotriene B(4) (LTB(4)), a powerful pro-inflammatory mediator implicated in diseases such as inflammatory bowel disease and psoriasis.[9] It is plausible that this compound could exhibit a similar inhibitory activity on LTA(4) hydrolase, thereby reducing the production of LTB(4).
Antimicrobial Properties:
The presence of the 4-nitrophenyl group suggests potential antimicrobial activity.[4] The mechanism of action for many nitroaromatic compounds involves their intracellular reduction to form cytotoxic nitro anion radicals.[4] This could make this compound a candidate for development as an antibacterial or antifungal agent. The pyrrole heterocycle, a related structure, is a core component of various compounds with antibacterial potential.[11]
Central Nervous System (CNS) Activity:
Interestingly, a related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been identified as a potential antiamnesic agent.[12] This suggests that the nitrophenoxy-pyrrolidine scaffold may have the ability to cross the blood-brain barrier and exert effects on the central nervous system. The racetam family of drugs, which are based on a pyrrolidone structure, are known for their nootropic effects.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling should be based on the known hazards of its constituent moieties, particularly pyrrolidine and nitroaromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[15]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][13]
-
Disposal: Dispose of the compound in accordance with local, state, and federal regulations.[13][14]
Future Directions and Conclusion
This compound represents a molecule with significant untapped potential. The logical next steps in elucidating its therapeutic value would involve:
-
Synthesis and Characterization: Execution of the proposed synthesis and thorough characterization to confirm its identity and purity.
-
In Vitro Screening: A comprehensive screening campaign to evaluate its activity against a panel of targets, with a primary focus on LTA(4) hydrolase and a variety of microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity for any identified biological targets.
References
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Arctom. CAS NO. 265654-77-1 | this compound | Catalog KOR-BS-22170. Available from: [Link].
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Lead Sciences. This compound. Available from: [Link].
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Chembk. 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine. Available from: [Link].
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Chemos GmbH&Co.KG. Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Available from: [Link].
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Sinfoo Biotech. This compound. Available from: [Link].
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Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 9), o514–o515. Available from: [Link].
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Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. Available from: [Link].
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Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link].
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PubChem. 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine. Available from: [Link].
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Wikipedia. Pyrrolidine. Available from: [Link].
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ResearchGate. Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Available from: [Link].
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. Available from: [Link].
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Al-Ostoot, F. H., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5519. Available from: [Link].
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1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: A Comprehensive Technical Guide
<_Step_2>
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the molecular structure of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, a compound of significant interest in medicinal chemistry and drug discovery. We will explore its structural features, physicochemical properties, synthesis, and characterization, grounded in established scientific principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential.
Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance.[2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1] This structural feature is critical for establishing specific and high-affinity interactions with biological targets.[1]
This compound integrates this key pyrrolidine moiety with a nitrophenoxy group, a combination that suggests potential for diverse biological activities.[4] The pyrrolidine nucleus can enhance physicochemical properties like aqueous solubility, a vital parameter in drug development.[4][5] This guide will dissect the molecular architecture of this compound to provide a foundation for its rational application in research and development.
Molecular Structure and Physicochemical Profile
A thorough understanding of a compound's molecular structure and inherent properties is fundamental to predicting its behavior in biological systems.
Structural Elucidation
The molecular formula of this compound is C12H16N2O3, with a molecular weight of 236.27 g/mol .[6][7] The structure is characterized by three key components:
-
Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle.[8]
-
Ethyl Linker: A two-carbon chain connecting the pyrrolidine nitrogen to the phenoxy oxygen.
-
4-Nitrophenoxy Group: A phenyl ring substituted with a nitro group at the para position and connected to the ethyl linker via an ether linkage.
Caption: 2D representation of this compound.
Physicochemical Data
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | Value | Reference |
| Molecular Formula | C12H16N2O3 | [6][7] |
| Molecular Weight | 236.27 g/mol | [6] |
| CAS Number | 265654-77-1 | [6][7] |
| LogP (octanol/water) | 1.9 | |
| Topological Polar Surface Area (TPSA) | 58.0 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 |
Data sourced from publicly available chemical databases.
The LogP value suggests a moderate lipophilicity, which is often favorable for oral drug absorption. The number of hydrogen bond acceptors and the TPSA are also within ranges typically associated with good membrane permeability.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is achievable through standard organic chemistry techniques. The most common route involves a Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis.
Materials:
-
4-Nitrophenol
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetone or a similar polar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol and potassium carbonate in acetone.
-
Addition of Alkyl Halide: Add 1-(2-chloroethyl)pyrrolidine hydrochloride to the stirring solution.
-
Reaction: Reflux the mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
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A Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine. This molecule is of significant interest to medicinal chemists due to its hybrid structure, incorporating two key pharmacologically relevant scaffolds: the saturated nitrogen heterocycle, pyrrolidine, and the electronically distinct 4-nitrophenoxy group. The pyrrolidine moiety is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties and three-dimensional complexity.[1][2][3][4] Concurrently, the 4-nitrophenoxy group is a known pharmacophore associated with a range of biological activities, including antimicrobial and anti-inflammatory effects.[5]
This document details a robust and logical synthetic pathway for the compound's preparation via Williamson ether synthesis. It further outlines the necessary analytical protocols for its structural confirmation and purity assessment, establishing a self-validating system of production. Finally, drawing upon structure-activity relationships of close chemical analogs, this guide postulates a compelling hypothesis for its potential application as an inhibitor of leukotriene A(4) hydrolase, a key target in inflammatory diseases.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for experimental design, safety considerations, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | PubChem |
| CAS Number | 265654-77-1 | [6][7] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [5][6][7] |
| Molecular Weight | 236.27 g/mol | [5][6] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Synonyms | O=[O-] | [6] |
Rationale for Scientific Interest: A Tale of Two Scaffolds
The scientific intrigue surrounding this compound stems from the strategic combination of its two primary structural motifs. The inherent properties of each component suggest a high potential for biological activity.
-
The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring, or tetrahydropyrrole, is a privileged scaffold in drug discovery.[8][9] Its non-planar, three-dimensional structure is critical for exploring complex binding pockets within biological targets, often leading to enhanced potency and selectivity compared to flat, aromatic systems.[3] This ring is a key component in over 20 FDA-approved drugs, demonstrating its clinical and commercial validity.[2]
-
The 4-Nitrophenoxy Moiety: The nitro group is a powerful electron-withdrawing group that significantly alters the electronic properties of the phenyl ring. This moiety is present in numerous bioactive compounds and can confer a range of pharmacological properties.[5] Its presence has been linked to antimicrobial, anticancer, and anti-inflammatory activities, in part through its ability to be bioreduced to form reactive radical species or to act as a nitric oxide donor.[5]
Synthesis and Purification
A robust and reproducible synthesis is paramount for any further investigation. A Williamson ether synthesis is the most logical and efficient approach for constructing the ether linkage in the target molecule.
Retrosynthetic Analysis
The ether bond is the most logical disconnection point. This leads to two commercially available or readily synthesized precursors: 4-nitrophenol and a pyrrolidine derivative with a 2-carbon electrophilic side chain, such as 1-(2-chloroethyl)pyrrolidine.
Detailed Experimental Protocol
Reaction: 4-Nitrophenol + 1-(2-chloroethyl)pyrrolidine hydrochloride → this compound
-
Deprotonation of Phenol: To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the weakly acidic phenol to form the sodium 4-nitrophenoxide salt. This in situ generation creates a potent nucleophile. DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the anion, enhancing the nucleophilicity of the phenoxide.
-
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.
-
Nucleophilic Substitution (Sₙ2): Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) and a tertiary amine base such as triethylamine (TEA, 1.2 eq) in DMF to the reaction mixture.
-
Causality: The hydrochloride salt of the amine must be neutralized to the free base to prevent it from protonating the phenoxide. TEA is used for this purpose. The nucleophilic phenoxide then attacks the electrophilic carbon attached to the chlorine atom, displacing the chloride leaving group in a classic Sₙ2 reaction.
-
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Structural Elucidation and Characterization
Confirmation of the chemical structure and assessment of purity are non-negotiable steps. The following analytical techniques constitute a robust characterization panel.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-nitrophenoxy ring (two doublets in the downfield region, ~7.0-8.2 ppm), signals for the ethyl bridge (two triplets), and signals for the four sets of methylene protons on the pyrrolidine ring.
-
¹³C NMR: The spectrum should show six distinct aromatic carbon signals and four aliphatic carbon signals corresponding to the ethyl and pyrrolidine carbons.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular formula. The experimentally determined exact mass should match the theoretical mass of the protonated molecule [M+H]⁺ within a tolerance of ±5 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify key functional groups. Look for characteristic absorption bands for the C-O-C ether linkage, the C-H bonds of the aliphatic and aromatic groups, and the strong, characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹).
Postulated Biological Activity and Therapeutic Potential
While no specific biological data for this compound has been published, a strong, evidence-based hypothesis can be formed based on a close structural analog.
Hypothesis: Inhibition of Leukotriene A(4) Hydrolase
A pivotal study on structure-activity relationships identified 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase.[10][11] This enzyme is a critical target in inflammatory pathways as it catalyzes the final step in the synthesis of leukotriene B(4) (LTB(4)), a powerful pro-inflammatory mediator implicated in diseases like psoriasis and inflammatory bowel disease.[10]
Our target compound, this compound, shares the entire 1-(2-phenoxyethyl)pyrrolidine core structure. The primary difference is the substitution of a 4-nitro group for the 4-phenyl group. Given that the nitro group is a strong electron-withdrawing group and a known pharmacophore, it is highly plausible that the target compound will also exhibit inhibitory activity against LTA(4) hydrolase. Screening this compound in an LTA(4) hydrolase enzymatic assay is a logical and compelling next step.
Conclusion and Future Research Directions
This compound is a synthetically accessible molecule that combines two high-value pharmacophores. Its structural similarity to a known potent inhibitor of LTA(4) hydrolase provides a strong rationale for its investigation as a novel anti-inflammatory agent.
Future work should focus on:
-
Synthesis and Confirmation: Execution of the proposed synthesis and rigorous characterization to establish a pure, validated sample.
-
In Vitro Screening: Evaluation of the compound's inhibitory activity against LTA(4) hydrolase in a biochemical assay.
-
Structure-Activity Relationship (SAR) Studies: If activity is confirmed, synthesize a small library of analogs (e.g., moving the nitro group to the 2- or 3-position, replacing it with other electron-withdrawing groups) to probe the SAR.
-
Cell-Based Assays: Progressing active compounds to cell-based models of inflammation to assess efficacy and cytotoxicity.
This guide provides the foundational knowledge for researchers to embark on the scientific exploration of this promising compound.
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Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. [Link]
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An In-Depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: Physicochemical Properties, Synthesis, and Characterization for the Research Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a molecule of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its synthesis, characterization, and potential applications. By integrating established chemical principles with detailed experimental protocols, this guide serves as a practical resource for laboratory investigation.
Introduction
This compound integrates two key pharmacophores: the pyrrolidine ring and a 4-nitrophenoxy moiety. The pyrrolidine scaffold is a prevalent core structure in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into molecules. The 4-nitrophenoxy group, with its strong electron-withdrawing nitro substituent, significantly influences the electronic and reactive properties of the molecule, opening avenues for diverse chemical transformations and potential biological activities. Understanding the fundamental properties of this compound is crucial for its effective utilization in research and development.
Molecular Structure and Identification
A clear understanding of the molecular structure is foundational to exploring the properties of any chemical entity. The structure of this compound is depicted below, along with its key identifiers.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 265654-77-1[1] |
| Molecular Formula | C₁₂H₁₆N₂O₃[1] |
| Molecular Weight | 236.27 g/mol [1] |
| Canonical SMILES | C1CCN(CC1)CCOC2=CC=C([O-])C=C2 |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems. While experimental data for the free base of this compound is not extensively published, the properties of its hydrochloride salt and related structures provide valuable insights.
Table 2: Physicochemical Properties
| Property | Value/Expected Behavior | Rationale/Supporting Evidence |
| Physical State | Expected to be a solid at room temperature. | The hydrochloride salt has a reported melting point of 195-196 °C, indicating the free base is likely a solid with a lower melting point.[2] The presence of polar functional groups and a relatively high molecular weight contribute to a solid state. |
| Melting Point | Not reported for the free base. The hydrochloride salt melts at 195-196 °C.[2] | The melting point is influenced by the crystal lattice energy. The ionic nature of the hydrochloride salt leads to a higher melting point compared to the free base. |
| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. | The molecule's polarity and molecular weight suggest a high boiling point. Vacuum distillation would be required to determine an accurate boiling point. |
| Solubility | Expected to have moderate solubility in polar organic solvents and low solubility in water. | The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and the nitro and ether oxygens contribute to polarity. However, the aromatic ring and alkyl chain are nonpolar. The hydrochloride salt would exhibit higher water solubility. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three main functional components: the pyrrolidine ring, the ether linkage, and the 4-nitrophenyl group.
-
Pyrrolidine Ring: As a cyclic secondary amine, the pyrrolidine nitrogen is basic and nucleophilic.[3] It can be protonated by acids to form a pyrrolidinium salt. The lone pair of electrons on the nitrogen allows it to participate in nucleophilic substitution and addition reactions.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
4-Nitrophenyl Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), providing a synthetic handle for further functionalization.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is via a Williamson ether synthesis followed by N-alkylation or a direct N-alkylation of pyrrolidine. A common approach involves the reaction of a suitable electrophile with pyrrolidine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via N-alkylation
This protocol describes the synthesis of this compound from 1-bromo-2-(4-nitrophenoxy)ethane and pyrrolidine. The initial step, the synthesis of the bromo-intermediate via Williamson ether synthesis from 4-nitrophenol and 1,2-dibromoethane, is a standard procedure.[4][5]
Materials:
-
1-Bromo-2-(4-nitrophenoxy)ethane
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-bromo-2-(4-nitrophenoxy)ethane (1.0 eq) in acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Caption: General workflow for the characterization of this compound.
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
Materials:
-
Dry, powdered sample of this compound
-
Melting point capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenoxy group, the methylene protons of the ethyl chain, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the ethyl and pyrrolidine moieties, and will confirm the total number of unique carbon atoms in the molecule.
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2970-2850 cm⁻¹
-
Aromatic C=C stretch: ~1600-1475 cm⁻¹
-
Asymmetric and symmetric NO₂ stretch: Strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7]
-
C-O-C (ether) stretch: ~1250-1050 cm⁻¹
-
C-N (amine) stretch: ~1250-1020 cm⁻¹
-
Protocol:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Results: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.27 g/mol ). The fragmentation pattern can provide further structural information. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[8]
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, a plausible synthetic route, and comprehensive characterization protocols for this compound. By understanding these fundamental aspects, researchers are better equipped to utilize this compound in their drug discovery and development endeavors. The provided experimental protocols offer a practical framework for the synthesis and quality control of this promising molecule.
References
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ResearchGate. (n.d.). Synthetic approaches to pyrrolidines and ring contraction reactions of.... Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl ethers. Retrieved from [Link]
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National Institutes of Health. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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IRIS UniPA. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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RSC Publishing. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
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Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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A Technical Guide to the Biological Activity Screening of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Introduction: Deconstructing a Molecule of Interest
The quest for novel therapeutic agents is a cornerstone of modern biomedical research. In this context, the compound 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine emerges as a compelling candidate for comprehensive biological activity screening. While extensive research on this specific molecule is not widely published, a detailed analysis of its constituent chemical moieties provides a strong rationale for its investigation.[1] The structure integrates a pyrrolidine ring and a 4-nitrophenoxy group, both of which are well-recognized pharmacophores in medicinal chemistry.
The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a privileged structure found in numerous FDA-approved drugs and natural alkaloids.[2][3] Its non-planar, three-dimensional nature allows for diverse spatial arrangements of substituents, making it a versatile framework for designing molecules that can interact with a wide array of biological targets.[2][4] Pyrrolidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[2][5]
The 4-nitrophenoxy moiety is also a significant contributor to potential bioactivity. Nitroaromatic compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The nitro group can undergo bioreduction in cellular environments to form reactive nitro anion radicals, which can induce cytotoxicity, a mechanism often exploited in antimicrobial and anticancer agents.[1] Furthermore, a structural analog, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, has been identified as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme implicated in inflammatory diseases, suggesting a potential anti-inflammatory role for this class of compounds.[6]
This guide presents a structured, multi-tiered approach to systematically screen this compound for its biological activities. The proposed workflow begins with in silico predictions to generate initial hypotheses, followed by a cascade of in vitro assays, from broad high-throughput primary screens to more focused secondary and tertiary assays. Each proposed step is grounded in established drug discovery principles to ensure scientific rigor and the generation of reliable and actionable data.[7][8]
Part 1: Foundational Screening Cascade - A Multi-Pronged Approach
The initial phase of screening is designed to cast a wide net, identifying potential areas of biological activity that can be explored in greater depth. This is best achieved through a combination of computational prediction and high-throughput in vitro assays.[9][10]
In Silico Biological Activity Prediction
Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable insights into the potential biological activities of a compound.[11][12] By comparing the structure of this compound to databases of compounds with known activities, it is possible to predict its likely targets and pharmacological effects.
Methodology:
Utilize computational platforms such as PASS (Prediction of Activity Spectra for Substances) or similar software that predict a compound's biological activity spectrum based on its structural formula.[13] These tools leverage structure-activity relationship (SAR) models derived from large experimental datasets.[14][15]
Expected Output:
A list of predicted biological activities with associated probabilities. This data will help prioritize the initial in vitro assays. For instance, if strong predictions for antibacterial or anticancer activity are generated, these assays would be prioritized in the screening cascade.
Primary High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of compounds against various biological targets in a miniaturized, automated format.[7][8][16][17] The primary screen for this compound should focus on two key areas suggested by its structural motifs: cytotoxicity (relevant for anticancer potential) and antimicrobial activity.
Rationale: The 4-nitrophenoxy group suggests potential cytotoxic effects that could be harnessed for anticancer therapy.[1] It is crucial to assess this activity against a panel of cancer cell lines and, importantly, a non-cancerous cell line to determine selectivity.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous human cell line (e.g., MCF-10A) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 72 hours.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Absorbance Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Data Presentation:
| Cell Line | Type | GI50 (µM) of this compound |
| MCF-7 | Breast Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
| HCT116 | Colon Cancer | Hypothetical Value |
| MCF-10A | Non-cancerous | Hypothetical Value |
Rationale: Both the pyrrolidine and nitrophenoxy moieties are present in known antimicrobial agents.[1][5] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is warranted.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the microbial inoculums to the wells containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation:
| Microorganism | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Value |
| Escherichia coli | Gram-negative Bacteria | Hypothetical Value |
| Candida albicans | Fungus | Hypothetical Value |
Workflow for Primary Screening:
Caption: Initial screening workflow for this compound.
Part 2: Secondary and Tertiary Assays - Delving Deeper into Mechanism
Based on the results of the primary screens, more focused secondary and tertiary assays can be designed to elucidate the mechanism of action and confirm the initial "hits."
Follow-up on Anticancer Activity
If significant and selective cytotoxicity is observed in the primary screen, the following assays can be pursued:
-
Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase, propidium iodide staining and flow cytometry can be used.
-
Target Deconvolution: If a specific cancer cell line is particularly sensitive, target identification studies (e.g., chemical proteomics) can be initiated to find the molecular target of the compound.
Elucidating Anti-inflammatory Potential
Given that a structural analog is a known inhibitor of LTA(4) hydrolase, it is highly recommended to investigate the anti-inflammatory potential of this compound, irrespective of the primary screening results.[6]
Experimental Protocol: LTA(4) Hydrolase Inhibition Assay
-
Enzyme and Substrate: Use recombinant human LTA(4) hydrolase and its substrate, LTA(4).
-
Assay Conditions: Perform the assay in a suitable buffer system.
-
Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding LTA(4).
-
Product Detection: Measure the formation of the product, LTB(4), using a specific ELISA kit or by HPLC.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Potential Signaling Pathway Involvement:
Caption: Potential inhibition of the LTA4 hydrolase pathway by the test compound.
Conclusion: A Roadmap to Discovery
This technical guide provides a comprehensive and scientifically grounded framework for the biological activity screening of this compound. By employing a logical progression from broad, high-throughput screening to more specific, mechanism-of-action studies, researchers can efficiently and effectively evaluate the therapeutic potential of this promising compound. The integration of in silico prediction with a well-designed in vitro assay cascade ensures a thorough investigation, maximizing the chances of uncovering novel biological activities that could lead to the development of new therapeutic agents.
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BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
Labforward. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Drug Discovery News. (n.d.). High throughput screening in modern drug discovery. Retrieved from [Link]
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MDPI. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Retrieved from [Link]
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MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]
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American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. Retrieved from [Link]
-
Brogle, K., et al. (n.d.). Improving synthetic efficiency using the computational prediction of biological activity. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring linked to a nitrophenoxy moiety. While direct and extensive research on this specific molecule is not widely published, its structural components are well-represented in a multitude of pharmacologically active agents. This guide synthesizes the available information on the constituent moieties and structurally analogous compounds to propose and explore potential therapeutic targets. By examining the established biological activities of the pyrrolidine scaffold and the nitrophenoxy group, we can logically infer and prioritize avenues for future investigation. This document provides a comprehensive overview of these potential targets, detailed experimental protocols for their validation, and the scientific rationale underpinning these proposed research directions.
Introduction: Deconstructing this compound
The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In this compound (CAS No: 265654-77-1), we observe the conjunction of two key pharmacophores: the pyrrolidine ring and the 4-nitrophenoxy group.[1] Understanding the individual contributions of these fragments provides a solid foundation for hypothesizing its biological activity.
-
The Pyrrolidine Scaffold: A five-membered nitrogen-containing heterocycle, the pyrrolidine ring is a cornerstone in medicinal chemistry.[2] Its prevalence in over 37 FDA-approved drugs underscores its significance.[2][3] The sp³-hybridized carbons of the pyrrolidine ring confer a three-dimensional structure, allowing for diverse spatial arrangements of substituents, which is crucial for optimal interactions with biological targets.[2] This scaffold is a key component in drugs with a wide array of activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]
-
The 4-Nitrophenoxy Moiety: The nitrophenoxy group, and nitro-aromatic compounds in general, are known to possess a range of biological effects.[2] The nitro group is a strong electron-withdrawing group that can be bioreduced in vivo to form reactive nitro anion radicals, a mechanism often exploited in antimicrobial agents.[2] Furthermore, some nitro compounds can act as nitric oxide (NO) donors, leading to vasodilatory effects.[2] This moiety has been explored for its potential in developing anticancer and anti-inflammatory drugs.[2]
The combination of these two pharmacophores in this compound suggests a molecule with the potential for multifaceted biological activity.
Proposed Therapeutic Target: Leukotriene A4 Hydrolase (LTA4H)
Rationale for Target Selection:
A compelling piece of evidence pointing towards a potential therapeutic target comes from a structure-activity relationship (SAR) study on the closely related analogue, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716).[7][8] This compound was identified as a potent inhibitor of leukotriene A4 (LTA4) hydrolase.[7][8] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in various inflammatory diseases such as inflammatory bowel disease (IBD) and psoriasis.[7][8] Given the structural similarity, it is highly plausible that this compound also exhibits inhibitory activity against LTA4H. The 4-nitrophenoxy group, being electronically different from the 4-phenylphenoxy group, would likely modulate the binding affinity and inhibitory potency, a hypothesis that warrants experimental validation.
Signaling Pathway
Caption: Proposed inhibition of the LTB4 biosynthesis pathway.
Experimental Validation Workflow
A systematic approach is required to validate LTA4H as a target. This involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for validating LTA4H inhibition.
Detailed Experimental Protocols
1. In Vitro LTA4H Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on recombinant human LTA4H activity and to calculate its IC50 value.
-
Principle: The assay measures the enzymatic conversion of LTA4 to LTB4. The amount of LTB4 produced is quantified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester (as a more stable precursor, saponified immediately before use)
-
This compound (test compound)
-
Known LTA4H inhibitor (e.g., SC-22716) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a microplate, add the assay buffer, the recombinant LTA4H enzyme, and the test compound/control at various concentrations.
-
Pre-incubate the enzyme with the compound for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the LTA4 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 seconds) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC or ELISA to quantify the amount of LTB4 produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based LTB4 Production Assay
-
Objective: To assess the ability of the compound to inhibit LTB4 production in a cellular context.
-
Principle: Human neutrophils or other leukocytes are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent production of LTB4. The amount of LTB4 released into the cell culture supernatant is measured.
-
Materials:
-
Isolated human neutrophils or a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)
-
Calcium ionophore A23187
-
Test compound and positive control
-
Cell culture medium (e.g., RPMI 1640)
-
LTB4 ELISA kit
-
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 30-60 minutes.
-
Stimulate the cells with the calcium ionophore A23187 for 15-30 minutes.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the LTB4 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
-
Other Potential Therapeutic Avenues
Based on the broader activities of the pyrrolidine and nitrophenoxy moieties, other potential therapeutic targets should also be considered for preliminary screening.
| Potential Target Class | Rationale | Associated Disease Area |
| Bacterial DNA Gyrase/Topoisomerase IV | Pyrrolidine derivatives have shown antibacterial activity by inhibiting these essential bacterial enzymes.[4] The nitroaromatic group is also a known feature of some antibacterial agents.[2] | Bacterial Infections |
| Cyclooxygenase (COX) Enzymes | Many anti-inflammatory drugs target COX-1 and COX-2. Fused pyrrole and pyrrolidine analogs have been reported to show anti-inflammatory activity through COX inhibition.[5] | Inflammation, Pain |
| Voltage-gated Sodium/Calcium Channels | The pyrrolidine scaffold is present in some anticonvulsant drugs that modulate ion channel activity.[6] | Epilepsy, Neuropathic Pain |
| Monoamine Oxidase (MAO) | Certain nitrogen-containing heterocycles can interact with MAO enzymes, which are targets for antidepressants and neuroprotective agents. | Depression, Neurodegenerative Diseases |
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various established methods for N-alkylation of secondary amines. A common route involves the reaction of pyrrolidine with a suitable 2-(4-nitrophenoxy)ethyl halide or tosylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 265654-77-1 | [1] |
| Molecular Formula | C12H16N2O3 | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | (Typically a solid) | - |
| Solubility | (Expected to be soluble in organic solvents like DMSO, methanol) | - |
Conclusion and Future Directions
While direct biological data for this compound is scarce, a logical, structure-based approach allows for the formulation of strong hypotheses regarding its potential therapeutic targets. The structural analogy to a known potent LTA4H inhibitor makes this enzyme a high-priority target for investigation. The proposed experimental workflows provide a clear path to validating this hypothesis. Furthermore, the known pharmacological profiles of the pyrrolidine and nitrophenoxy moieties suggest that broader screening against targets in infectious diseases, other inflammatory pathways, and CNS disorders could reveal additional activities. This technical guide serves as a foundational document to spur further research and unlock the therapeutic potential of this intriguing molecule.
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Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. (URL: [Link])
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Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C, 59(Pt 9), o514-o515. (URL: [Link])
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Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase | Request PDF - ResearchGate. (URL: [Link])
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An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a synthetic compound that merges two pharmacologically significant moieties: a pyrrolidine ring and a 4-nitrophenoxy group. While direct, in-depth research on this specific molecule is not extensively published, its structural components are well-characterized in a multitude of bioactive compounds. This guide synthesizes existing knowledge on pyrrolidine and nitro-aromatic compounds to propose several well-grounded hypotheses for the mechanism of action of this compound. We will explore potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, and provide detailed experimental protocols to rigorously test these hypotheses. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this and related molecules.
Introduction: Deconstructing this compound
The therapeutic potential of a small molecule is often encoded in its chemical structure. This compound is a compelling subject for investigation due to the convergence of two well-established pharmacophores.
-
The Pyrrolidine Scaffold: The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its utility as a versatile scaffold.[3] Pyrrolidine derivatives exhibit a vast spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4][5][6] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, contributing to the stereospecific interactions with biological targets.[1]
-
The 4-Nitrophenoxy Moiety: The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. This functional group is a key component in numerous bioactive molecules with demonstrated antineoplastic, antibiotic, and antihypertensive activities.[7][8] A critical aspect of the nitro group's bioactivity is its ability to undergo intracellular reduction to form reactive nitro anion radicals.[7][9] This process can induce cellular toxicity, a mechanism exploited in many antimicrobial agents.[9] Furthermore, the 4-nitrophenyl group is found in compounds with anti-inflammatory properties, such as the selective COX-2 inhibitor, NS-398.[10]
The combination of these two moieties in this compound suggests several plausible and compelling mechanisms of action that warrant thorough investigation.
Hypothesized Mechanisms of Action
Based on the structural analysis and a review of the literature on related compounds, we propose three primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: An Anti-inflammatory Modulator
Rationale: There is substantial evidence suggesting that compounds with similar structural features exhibit anti-inflammatory properties. A structurally related compound, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, has been identified as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B(4) (LTB(4)).[11] Additionally, the presence of the 4-nitrophenyl group is a feature of known anti-inflammatory agents.[10]
Potential Molecular Targets:
-
Leukotriene A(4) Hydrolase (LTA4H): Inhibition of LTA4H would decrease the production of LTB(4), a potent chemoattractant for neutrophils and other immune cells.
-
Cyclooxygenase (COX) Enzymes: The 4-nitrophenoxy moiety suggests a potential for interaction with COX-1 and/or COX-2, enzymes central to the production of prostaglandins, which are key mediators of inflammation.
Proposed Signaling Pathway Involvement:
Caption: Hypothesized Anti-Inflammatory Mechanism.
Hypothesis 2: A Broad-Spectrum Antimicrobial Agent
Rationale: The constituent parts of the molecule are well-represented in established antimicrobial agents. Pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[4][5] The nitroaromatic group is a classic pharmacophore in antimicrobial drugs, where its reduction leads to the formation of cytotoxic radicals that can damage microbial DNA and proteins.[7][9]
Potential Molecular Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.
-
Nitroreductases: Microbial nitroreductases could activate the compound, leading to the production of cytotoxic reactive nitrogen species.
Proposed Experimental Workflow:
Caption: Antimicrobial Mechanism Investigation Workflow.
Hypothesis 3: A Targeted Anticancer Agent
Rationale: The pyrrolidine scaffold is present in numerous anticancer compounds, acting on a variety of targets.[4][5][6] Nitro compounds have also been explored for their anticancer potential, often through mechanisms involving the induction of oxidative stress.[7][9] The combination of these two moieties could lead to a synergistic effect, targeting cancer cells through multiple pathways.
Potential Molecular Targets:
-
Signaling Kinases (e.g., Akt, PI3K): Many pyrrolidine-containing compounds modulate key signaling pathways involved in cancer cell proliferation and survival.
-
Apoptosis Pathways: The compound could induce apoptosis through intrinsic or extrinsic pathways, potentially triggered by cellular stress.
-
DNA Damage Response: The generation of reactive species from the nitro group could induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation for Cytotoxicity Screening:
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |
| A549 | Lung Cancer | Experimental Value | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value | Experimental Value |
| Jurkat | Leukemia | Experimental Value | Experimental Value |
| Normal (e.g., MRC-5) | Non-cancerous Lung | Experimental Value | Experimental Value |
Experimental Protocols for Hypothesis Validation
To rigorously evaluate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for this investigation.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine if this compound inhibits key enzymes in the inflammatory cascade.
A. LTA(4) Hydrolase Inhibition Assay (Fluorometric)
-
Reagents and Materials: Recombinant human LTA(4) hydrolase, LTA(4) methyl ester (substrate), fluorescent detector.
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the enzyme, assay buffer, and the test compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the LTA(4) substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of LTB(4).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
B. COX-1/COX-2 Inhibition Assay (Cell-based)
-
Cell Lines: Human platelets (for COX-1) and LPS-stimulated human monocytes (for COX-2).
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test compound or a known COX inhibitor (e.g., indomethacin, celecoxib).
-
For COX-1 activity, induce platelet aggregation with arachidonic acid and measure thromboxane B₂ (TXB₂) production by ELISA.
-
For COX-2 activity, stimulate monocytes with lipopolysaccharide (LPS) and measure prostaglandin E₂ (PGE₂) production by ELISA.
-
Calculate the percent inhibition of TXB₂ and PGE₂ production at each compound concentration.
-
Determine the IC₅₀ values for COX-1 and COX-2 to assess potency and selectivity.
-
Protocol 2: Antimicrobial Susceptibility and Mechanism Testing
Objective: To evaluate the antimicrobial activity of the compound and elucidate its potential mechanism.
A. Minimum Inhibitory Concentration (MIC) Determination
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
B. Bacterial DNA Gyrase Inhibition Assay
-
Reagents: Supercoiled plasmid DNA, E. coli DNA gyrase, ATP, agarose gel electrophoresis system.
-
Procedure:
-
Incubate supercoiled plasmid DNA with DNA gyrase in the presence of varying concentrations of the test compound and ATP.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA compared to the control.
-
Quantify the band intensities to determine the IC₅₀ value.
-
Protocol 3: In Vitro Anticancer Activity and Apoptosis Induction
Objective: To assess the cytotoxic effects of the compound on cancer cells and determine if it induces apoptosis.
A. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Lines: A panel of cancer cell lines (as listed in the data table above) and a non-cancerous control cell line.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value for each cell line.
-
B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Conclusion and Future Directions
The structural features of this compound provide a strong rationale for investigating its potential as a novel therapeutic agent. The hypotheses presented in this guide, focusing on anti-inflammatory, antimicrobial, and anticancer activities, are grounded in the extensive pharmacology of its constituent moieties. The detailed experimental protocols outlined herein offer a clear and logical path forward for the elucidation of its mechanism of action.
Future research should focus on a systematic evaluation of these hypotheses. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety. The exploration of this compound and its analogs represents a promising avenue for the discovery of new medicines to address unmet medical needs.
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Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine Interactions with Human Leukotriene A4 Hydrolase
Executive Summary
This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of the molecular interactions between the novel small molecule, 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, and its potential biological target, human Leukotriene A4 Hydrolase (LTA4H). The pyrrolidine scaffold is prevalent in numerous FDA-approved drugs, and compounds with structural similarity have shown potent inhibitory activity against LTA4H, an enzyme pivotal in the inflammatory cascade.[1][2] This guide is designed for researchers and drug development professionals, detailing a robust, multi-tiered computational strategy that begins with rapid binding pose prediction via molecular docking, progresses to an all-atom assessment of complex stability through molecular dynamics (MD) simulations, and culminates in a rigorous estimation of binding affinity using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations.[3][4] Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and reproducible workflow from initial hypothesis to quantitative energetic analysis.
Part 1: Foundational Concepts & Strategic Workflow
The Ligand: this compound
The subject of our investigation, this compound (NPEP), is a synthetic small molecule featuring a pyrrolidine ring, a common pharmacophore known for its favorable physicochemical properties and its ability to form key interactions with biological targets.[5][6] The presence of the nitrophenoxy group suggests potential for specific hydrogen bonding and π-stacking interactions within a protein binding pocket. While the precise biological activity of this specific molecule is underexplored, related compounds are noted for anti-inflammatory and antiamnesic properties.[7][8] Our objective is to build a computational model that can predict its binding mode and affinity to a plausible biological target.
The Target: Human Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1] As such, LTA4H is a high-value therapeutic target for a range of inflammatory diseases. The selection of LTA4H for this study is based on the potent inhibitory activity of structurally related pyrrolidine derivatives, such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine.[1] This established precedent provides a strong scientific basis for hypothesizing an interaction between NPEP and LTA4H. For our study, we will utilize a high-resolution crystal structure of human LTA4H available from the Protein Data Bank (PDB).
The In Silico Strategy: A Multi-Tiered Approach
A robust in silico analysis does not rely on a single method. We employ a sequential and increasingly rigorous workflow to build confidence in our predictions. This tiered strategy is both computationally efficient and scientifically sound, using faster, lower-resolution methods to screen possibilities before committing resources to more demanding calculations.
-
Molecular Docking: A rapid computational screening method to predict the preferred orientation (the "pose") of the ligand when bound to the protein.[9] It provides an initial estimate of binding affinity through scoring functions.
-
Molecular Dynamics (MD) Simulation: A powerful technique that simulates the physical movements of atoms and molecules over time.[10] This allows us to assess the stability of the docked protein-ligand complex in a simulated aqueous environment, revealing dynamic interactions not visible in a static docked pose.
-
Binding Free Energy Calculation: An end-point method, such as MM/PBSA, that provides a more accurate estimation of the binding free energy by analyzing a collection of snapshots from the MD simulation.[3][11]
This strategic workflow is depicted below.
Part 2: System Preparation Protocols
Scientific integrity demands meticulous preparation of the starting materials. Errors introduced at this stage will propagate through the entire workflow.
Protocol 2.1: Ligand Preparation
The goal is to generate a high-quality, low-energy 3D conformation of NPEP with accurate partial atomic charges, which are critical for electrostatic calculations.
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or obtain its SMILES string from a database like PubChem. For NPEP, the SMILES is C1CCN(C1)CCOC2=CC=C([O-])C=C2.
-
Generate 3D Conformation: Use a tool like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization & Charge Assignment: Use a quantum mechanics package or a specialized tool like Antechamber (part of AMBERTools) to perform geometry optimization and assign partial charges. The AM1-BCC charge method is a robust choice for compatibility with the GAFF force field.
-
Final Output: Save the final structure in a mol2 format, which contains both the 3D coordinates and the assigned partial charges. This file is the input for subsequent steps.
Protocol 2.2: Receptor (LTA4H) Preparation
This protocol ensures the protein structure is clean, complete, and correctly protonated for simulation.
-
Fetch Structure: Download the crystal structure of human LTA4H from the RCSB Protein Data Bank. A suitable entry is PDB ID: 3B7S.
-
Clean the PDB File: Open the structure in a molecular visualization program like UCSF Chimera or PyMOL.[12]
-
Remove Non-essential Molecules: Delete all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or the essential zinc cofactor. The rationale is to model the binding of our specific ligand without interference from crystallization artifacts.
-
Handle Missing Residues/Atoms: Check for missing residues in the sequence. If they are in loop regions far from the active site, they can often be ignored. If they are near the active site, they must be modeled using tools like Modeller or the built-in capabilities of Chimera.
-
-
Protonate the Protein: Add hydrogen atoms at a physiological pH (e.g., 7.4). This step is critical for correctly modeling hydrogen bond networks. This can be done using tools like Chimera's AddH function or the PDB2PQR server.[13]
-
Save the Prepared Receptor: Save the cleaned, protonated protein structure as a new PDB file (e.g., lta4h_prepared.pdb). This file will be the input for docking and MD system building.
Part 3: Molecular Docking - Predicting Binding Modes
Rationale & Experimental Choice
We use molecular docking as a first-pass filter. Its purpose is to rapidly sample a vast number of potential binding poses and rank them using a scoring function. This allows us to identify a small number of high-probability binding modes for more intensive investigation. We choose AutoDock Vina due to its accuracy, speed, and widespread validation in the scientific community.[12]
Protocol 3.2: Docking with AutoDock Vina
This protocol requires the prepared ligand (npep.mol2) and receptor (lta4h_prepared.pdb) files. We will use AutoDock Tools (ADT) or UCSF Chimera to prepare the input files for Vina.[13]
-
Prepare Receptor for Vina: Convert the prepared PDB file to the PDBQT format, which includes partial charges (Gasteiger charges are typically added here) and atom types. This is done in ADT or Chimera.
-
Prepare Ligand for Vina: Convert the prepared mol2 file to the PDBQT format. ADT will automatically detect rotatable bonds.
-
Define the Search Space (Grid Box): This is the most critical step. The grid box defines the 3D space where Vina will search for binding poses. The box should be centered on the known active site of LTA4H and be large enough to encompass the entire site plus some surrounding area to allow the ligand to rotate freely. For LTA4H (PDB: 3B7S), the active site is defined by the catalytic zinc ion and surrounding residues.
-
Create Configuration File: Create a text file (conf.txt) specifying the paths to the input files and the grid box parameters.
Causality: Increasing exhaustiveness improves the thoroughness of the search at the cost of longer computation time. A value of 16 is a good balance for initial studies.
-
Run Vina: Execute the docking from the command line.
Analysis & Interpretation of Docking Results
Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity.
-
Examine Binding Affinities: The log file contains the binding affinity scores in kcal/mol for each pose. Lower (more negative) values indicate a more favorable predicted interaction.
-
Visualize and Cluster Poses: Load the receptor and the output PDBQT file into a visualizer. Poses that are structurally similar (low RMSD between them) and have good scores are more likely to be representative of the true binding mode.
-
Analyze Key Interactions: For the top-ranked, clustered pose, analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking) with the active site residues. Does the ligand interact with key catalytic residues or the zinc ion? This chemical logic is a crucial validation step beyond the numerical score.
Table 1: Example Molecular Docking Results for NPEP against LTA4H
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.9 | 0.00 | Tyr383, Glu296, Arg563 |
| 2 | -8.7 | 1.15 | Tyr383, Glu296, Asp375 |
| 3 | -8.4 | 1.89 | Tyr383, Arg563, Gln134 |
| ... | ... | ... | ... |
Based on this analysis, the top-ranked pose (Pose 1) is selected as the starting structure for the molecular dynamics simulation.
Part 4: Molecular Dynamics - Assessing Complex Stability
Rationale & Experimental Choice
A static docking pose is an idealized snapshot. In reality, the protein-ligand complex is a dynamic entity. MD simulations provide this dynamic view, allowing us to verify if the docked pose is stable over time in a simulated physiological environment.[14] We choose GROMACS, a highly efficient and widely used engine for MD simulations.[10]
Protocol 4.2: GROMACS MD Simulation Workflow
This protocol assumes GROMACS and a suitable force field (e.g., CHARMM36m for the protein) are installed. The ligand topology will be generated using a server like CGenFF.[15]
-
Generate Topologies:
-
Protein: Use gmx pdb2gmx to generate the protein topology using the CHARMM36m force field.
-
Ligand: Submit the ligand mol2 file to the CGenFF server to obtain a CHARMM-compatible topology file (.str file). Convert this to GROMACS format.
-
-
Combine System: Merge the protein and ligand PDB files into a single complex.pdb. Edit the main topology file (topol.top) to include the ligand's topology parameters.[14]
-
System Solvation & Ionization:
-
Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).
-
Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[14]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate for ~100 ps with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the solute while the binding pose is maintained. The goal is to achieve a stable system temperature.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for ~200-500 ps, again with position restraints. This stabilizes the system pressure and ensures the correct density.
-
-
Production MD Run: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns). Save the coordinates every 10 ps for analysis.
Analysis & Interpretation of MD Trajectory
Analysis of the output trajectory (.xtc file) is key to understanding the system's dynamics.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the overall structure is stable. A continuously rising ligand RMSD suggests the ligand is unstable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the active site might indicate induced fit or instability.
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Stable, persistent hydrogen bonds confirm key interactions predicted by docking.
-
Visual Inspection: Create a movie of the trajectory to visually inspect the ligand's behavior in the binding pocket.
Table 2: Example MD Simulation Stability Metrics (100 ns run)
| Metric | Analyte | Average Value | Fluctuation | Interpretation |
| RMSD | Protein Backbone | 0.25 nm | ± 0.05 nm | Stable protein fold |
| RMSD | Ligand (fit to protein) | 0.18 nm | ± 0.08 nm | Ligand maintains a stable binding pose |
| Hydrogen Bonds | Ligand-Protein | 2.5 | ± 0.7 | Consistent hydrogen bonding network |
Part 5: Binding Free Energy Calculation
Rationale & Experimental Choice
While MD confirms stability, it doesn't directly provide a binding affinity. Docking scores are fast but often inaccurate. MM/PBSA (and its variant MM/GBSA) offers a more theoretically sound method to estimate the free energy of binding (ΔG_bind) by combining molecular mechanics energies with continuum solvation models.[3][16][17] It represents a good compromise between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy calculations.[4]
Protocol 5.2: MM/PBSA Calculation
This protocol uses the g_mmpbsa tool (or similar scripts) to post-process the trajectory from the GROMACS production run.
-
Extract Trajectory Frames: Select a stable portion of the MD trajectory for analysis (e.g., the last 50 ns, after the system has equilibrated).
-
Prepare Input Files: Create index files that define three groups: the protein, the ligand, and the complex (protein+ligand).
-
Run MM/PBSA Calculation: Execute the g_mmpbsa script, providing the trajectory, structure, and index files as input. The script will calculate the binding free energy according to the equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where each G term is calculated as: G_x =
- T +-
is the average molecular mechanics energy (van der Waals + electrostatic).
-
-T is the conformational entropy term (often ignored due to high computational cost and potential for large errors, leading to a relative binding energy).[4]
-
is the solvation free energy (polar + non-polar).
-
Analysis & Interpretation of MM/PBSA Results
The output provides the final estimated binding free energy and its individual components.
-
ΔG_bind: The final calculated value. More negative values indicate stronger binding. This value is more reliable for ranking different ligands than for predicting an absolute experimental value.
-
Energy Components: Analyzing the components reveals the driving forces of binding. A large negative van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) contribution indicates good shape and charge complementarity. The polar solvation energy (ΔG_pol) typically opposes binding, while the non-polar term (ΔG_np) favors it.
Table 3: Example MM/PBSA Binding Free Energy Results for NPEP-LTA4H
| Energy Component | Average Value (kJ/mol) | Contribution to Binding |
| van der Waals (ΔE_vdW) | -150.5 | Favorable |
| Electrostatic (ΔE_elec) | -85.2 | Favorable |
| Polar Solvation (ΔG_pol) | +145.8 | Unfavorable |
| Non-Polar Solvation (ΔG_np) | -18.3 | Favorable |
| Total Binding Energy (ΔG_bind) | -108.2 | Strongly Favorable |
Conclusion
This guide has outlined a rigorous, multi-stage in silico workflow to characterize the interactions of this compound with human LTA4H. By progressing from rapid docking to dynamic simulation and finally to energetic calculations, we can build a comprehensive and scientifically defensible model of molecular recognition. The results from such a study provide strong, actionable hypotheses for guiding subsequent experimental validation and medicinal chemistry efforts. This structured approach exemplifies how modern computational tools can be leveraged to accelerate the early stages of drug discovery.
References
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Chen, F., Sun, H., Wang, J., & Pan, P. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. [Link][3][16]
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi Personal Page. [Link][14]
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. [Link][11]
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Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link][13]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link][9]
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Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link][1]
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Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C, 59(Pt 9), o514-5. [Link][8]
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Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link][5]
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Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1262657. [Link][6]
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Introduction: The 4-Nitrophenoxy Moiety in Medicinal Chemistry
An In-depth Technical Guide to the Pharmacology of 4-Nitrophenoxy Compounds for Researchers, Scientists, and Drug Development Professionals
The 4-nitrophenoxy group, a simple aromatic structure characterized by a phenol ring substituted with a nitro group at the para position, represents a fascinating and versatile scaffold in pharmacology and drug discovery.[1][2] Its significance stems not from a single, defined biological role, but from the diverse functionalities it imparts to a larger molecule. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the entire structure, affecting molecular interactions, reactivity, and metabolic fate.[3][4]
Historically, the nitroaromatic group has been viewed with a degree of caution in drug development, often flagged as a "structural alert" due to concerns about potential toxicity arising from its metabolic reduction.[5] However, this same metabolic pathway is the key to the therapeutic efficacy of many well-established drugs. The bioreduction of the nitro group can generate reactive intermediates that are selectively toxic to anaerobic bacteria or hypoxic cancer cells, turning a potential liability into a targeted therapeutic strategy.[4][6][7]
This guide provides a comprehensive literature review of the multifaceted roles of 4-nitrophenoxy and related nitrophenyl compounds in pharmacology. It moves beyond a simple catalog of compounds to explore the underlying mechanisms of action, the rationale behind their design, and their application in both therapeutic intervention and as critical tools in drug development workflows. We will delve into their roles as enzyme inhibitors, anticancer agents, and antimicrobial drugs, while also examining their utility as synthetic intermediates for creating complex pharmaceuticals and radiolabeled biomolecules for advanced medical imaging.
The Dual Role of the Nitro Group: Pharmacophore and Pro-drug
The pharmacological activity of many nitrophenyl compounds is intrinsically linked to the enzymatic reduction of the nitro group. This process can proceed through one- or two-electron transfer mechanisms, creating a cascade of reactive intermediates. Understanding this pathway is critical to appreciating both the therapeutic efficacy and the potential toxicity of these compounds.[3][4]
A one-electron reduction produces an unstable nitro radical anion, which, in the presence of oxygen, can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals. In anaerobic or hypoxic environments, this radical can undergo further reduction to nitroso and hydroxylamine intermediates. These highly reactive species are often the ultimate effectors, capable of covalently modifying and damaging critical biomolecules like DNA, leading to cell death.[4][7] This targeted activation is the principle behind the use of nitroimidazoles like metronidazole against anaerobic bacteria and the development of hypoxia-activated anticancer prodrugs.[4][6]
Caption: Bioreductive activation of nitroaromatic compounds.
Therapeutic Applications of 4-Nitrophenoxy Compounds
The 4-nitrophenoxy scaffold and its derivatives have been explored across a wide range of therapeutic areas. The following sections highlight key examples and their pharmacological mechanisms.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A prominent example of a nitrophenyl-containing anti-inflammatory agent is N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398) . This compound was instrumental in characterizing the distinct roles of the two cyclooxygenase isoforms, COX-1 and COX-2. NS-398 is a selective inhibitor of COX-2, the enzyme isoform that is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[8][9]
The causality behind designing selective COX-2 inhibitors lies in avoiding the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2. COX-1 is constitutively expressed and plays a protective role in the gastric mucosa. By selectively targeting COX-2, compounds like NS-398 can exert anti-inflammatory effects with a potentially improved safety profile.[10] More recently, novel p-nitrophenyl hydrazones have been designed as multi-target inhibitors of COX-2, 5-lipoxygenase (5-LOX), and the H+/K+ ATPase proton pump, aiming to provide potent anti-inflammatory activity while mitigating the gastrointestinal and cardiovascular side effects of traditional NSAIDs.[11]
Anticancer and Antitumor Applications
The hypoxic microenvironment of solid tumors provides a unique opportunity for targeted drug activation. As such, the nitroaromatic scaffold is a key component in the design of hypoxia-activated prodrugs (HAPs).[6] These compounds are relatively inert in well-oxygenated, healthy tissues but are reduced to cytotoxic agents by nitroreductase enzymes overexpressed in oxygen-poor tumor cells.[6]
Beyond prodrug strategies, derivatives of 4-nitroimidazole have shown direct anticancer activity against a variety of human cancer cell lines, including pancreatic, colon, and leukemia cell lines.[12][13] For instance, a novel 4-nitroimidazole analogue bearing a tetrazole moiety proved to be a potent compound, inhibiting the proliferation of most tested human cancer cell lines with IC50 values in the low micromolar range.[12] The mechanism often involves inducing cell cycle arrest and apoptosis.[14]
Enzyme Inhibition Beyond Inflammation
The 4-nitrophenoxy motif has been incorporated into inhibitors for a diverse array of enzymes relevant to various diseases.
| Compound Class/Example | Target Enzyme | Pharmacological Relevance | IC₅₀ / Kᵢ Values | Reference(s) |
| 4-Nitrocinnamic Acid | Xanthine Oxidase (XO) | Gout, Hyperuricemia | IC₅₀ = 23.02 µM | [15] |
| Nitrophenylpiperazine derivatives | Tyrosinase | Hyperpigmentation disorders | IC₅₀ > 50 µM | [16] |
| 4-Phenylbutenone derivatives | Carbonic Anhydrases (hCA I/II) | Glaucoma, Epilepsy | Kᵢ = 107-404 pM | [17] |
| 4-Phenylbutenone derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Kᵢ = 14-34 pM | [17] |
| Acetophenone derivatives | α-Glycosidase | Diabetes | Kᵢ = 168-304 µM | [18] |
Table 1: Summary of 4-Nitrophenoxy and Related Compounds as Enzyme Inhibitors.
For example, 4-nitrocinnamic acid was identified as a reversible, noncompetitive inhibitor of xanthine oxidase, an enzyme whose overactivity leads to the overproduction of uric acid and gout.[15] Animal studies confirmed that this inhibition led to a significant reduction in serum uric acid levels in hyperuricemic mice.[15] The presence of the nitro group was found to be essential for enhancing the inhibitory activity.[15]
Antimicrobial and Antiparasitic Agents
The field of antimicrobial chemotherapy is rich with examples of nitroaromatic drugs. The 5-nitroimidazoles (e.g., metronidazole) are a cornerstone in treating infections caused by anaerobic bacteria and protozoa.[4][7] While not strictly 4-nitrophenoxy compounds, their mechanism of reductive activation is the archetypal example of how the nitro group functions as a pharmacophore in this context.[4] This principle has been extended to other nitro-containing scaffolds, including 4-nitroimidazoles, which have been evaluated for activity against Mycobacterium tuberculosis and various resistant bacterial strains.[12]
The 4-Nitrophenoxy Group as a Tool in Drug Development
Beyond its role as a pharmacophore, the 4-nitrophenoxy group is a valuable tool for chemists and drug development professionals.
Activated Esters in Synthesis and Bioconjugation
4-Nitrophenol is widely used to create activated esters (e.g., 4-nitrophenyl acetate, 4-nitrophenyl chloroformate).[19][20] These esters are excellent leaving groups, making them highly useful for forming amide bonds in peptide synthesis or for conjugating molecules to proteins and other biomolecules.[1] For example, 4-nitrophenyl chloroformate, which is manufactured from 4-nitrophenol, is used to produce APIs like the HIV protease inhibitor Ritonavir.[19]
Application in Positron Emission Tomography (PET) Imaging
In the field of molecular imaging, 4-nitrophenyl (PNP) activated esters have proven superior for the one-step radiolabeling of biomolecules with fluorine-18 (¹⁸F), a critical radionuclide for PET scans.[21][22] PET imaging allows for the non-invasive visualization and quantification of physiological processes at the cellular level.[22] The traditional preparation of ¹⁸F-labeled molecules is often complex and time-consuming. Using PNP esters allows for a more rapid and efficient process with favorable acylation kinetics, facilitating the development of new peptide-based radiopharmaceuticals for personalized medicine.[21][23]
Caption: Experimental workflow for ¹⁸F-radiolabeling using PNP esters.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, protocols must be robust and reproducible. The following is a detailed methodology for assessing the selective inhibition of COX-2, a key experiment in the characterization of anti-inflammatory compounds like NS-398.
Protocol: Selective Inhibition of COX-2 in a Human Whole Blood Assay
This protocol is adapted from the methodology used to characterize NS-398 and other selective COX-2 inhibitors.[8][9]
Objective: To determine the IC₅₀ value of a test compound for the inhibition of lipopolysaccharide (LPS)-induced COX-2 activity in human monocytes within a whole blood context.
Pillars of Self-Validation:
-
Internal Control: Each sample acts as its own control before the addition of the test compound. A vehicle control (e.g., DMSO) is run in parallel to account for solvent effects.
-
Positive Control: A known non-selective or selective COX inhibitor (e.g., Ketoprofen, Celecoxib) is tested concurrently to validate assay performance.
-
Specificity Check: A parallel assay for COX-1 inhibition (e.g., measuring thromboxane B2 in clotted blood) is required to determine selectivity.
Materials:
-
Heparinized venous blood from healthy, aspirin-free volunteers.
-
Lipopolysaccharide (LPS) from E. coli (10 mg/mL stock in sterile saline).
-
Test compound and control inhibitors (e.g., 10 mM stock in DMSO).
-
Sterile polypropylene tubes.
-
Prostaglandin E₂ (PGE₂) EIA Kit.
-
Centrifuge, 37°C incubator.
Methodology:
-
Blood Collection: Draw venous blood from healthy volunteers who have abstained from NSAIDs for at least 48 hours. Collect the blood into tubes containing heparin as an anticoagulant.
-
Assay Setup: Aliquot 1 mL of whole blood into sterile polypropylene tubes.
-
Compound Addition: Add the test compound at various final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final volume, typically ≤0.1%). Pre-incubate the tubes at 37°C for 15 minutes.
-
COX-2 Induction: Add LPS to each tube to a final concentration of 10 µg/mL. This step induces the expression and activity of COX-2 in the monocytes within the whole blood sample.
-
Incubation: Cap the tubes and incubate at 37°C for 24 hours in a humidified incubator. This allows for maximal COX-2 expression and subsequent PGE₂ production.
-
Sample Processing: After incubation, centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to pellet the blood cells.
-
Plasma Collection: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the plasma samples using a validated Prostaglandin E₂ EIA kit, following the manufacturer's instructions. PGE₂ is a primary product of the COX-2 pathway in this system.
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression analysis (sigmoidal dose-response curve).
-
Conclusion and Future Perspectives
The 4-nitrophenoxy scaffold is far more than a simple chemical curiosity; it is a functionally diverse and powerful component in the medicinal chemist's toolkit. Its strong electron-withdrawing properties and, most notably, its capacity for bioreductive activation have been ingeniously exploited to create targeted therapies for inflammation, cancer, and infectious diseases. The inherent duality of the nitro group—serving as both a potent pharmacophore and a potential toxicophore—underscores the importance of rational drug design and a deep understanding of metabolic pathways.[3][5]
Furthermore, the utility of 4-nitrophenoxy derivatives as activated esters for synthesis and advanced medical imaging highlights their integral role in the broader drug discovery and development pipeline.[19][21] Future research will likely focus on refining the therapeutic window of nitro-containing drugs, perhaps by designing novel compounds with enhanced selectivity for target enzymes or by developing more sophisticated hypoxia-activated prodrugs with fewer off-target effects. The continued exploration of this deceptively simple scaffold promises to yield new insights and therapeutic agents for treating a wide range of human diseases.
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]
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Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 922-929. [Link]
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Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv. [Link]
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4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. (n.d.). Kajay Remedies. [Link]
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Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 922-929. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
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Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British journal of pharmacology, 116(5), 2429–2434. [Link]
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Tiwari, K. N., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]
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4-Nitrophenol. (n.d.). Wikipedia. [Link]
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4-Nitrophenol. (n.d.). PubChem. [Link]
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Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. [Link]
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Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British Journal of Pharmacology, 116(5), 2429–2434. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2022). MDPI. [Link]
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Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]
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Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). PubMed. [Link]
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4-Nitrophenyl Acetate. (n.d.). PubChem. [Link]
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Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. (2023). PubMed. [Link]
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Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. [Link]
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Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). PubMed Central. [Link]
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The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. (2017). PubMed. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). SvedbergOpen. [Link]
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Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. (2023). ResearchGate. [Link]
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In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. (2020). PubMed. [Link]
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An In-depth Technical Guide to the Exploratory Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine Analogs
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the exploratory synthesis of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine and its analogs. This class of compounds is of significant interest in medicinal chemistry, integrating the privileged pyrrolidine scaffold, a common feature in many FDA-approved drugs, with the versatile 4-nitrophenoxy moiety, a known pharmacophore with diverse biological activities. This document details a robust synthetic methodology, rooted in the Williamson ether synthesis, and provides a framework for the synthesis of a library of analogs for further investigation. The guide is intended to be a practical resource for researchers in drug discovery and development, offering insights into the rationale behind experimental choices, detailed protocols, and characterization strategies.
Introduction: The Scientific Rationale
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The therapeutic potential of pyrrolidine-containing compounds is vast, with applications ranging from anticancer and anti-inflammatory to antiviral and antitubercular agents.
The 4-nitrophenyl group is another pharmacologically significant motif. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of a molecule, influencing its reactivity and biological activity. Nitro-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]
The combination of these two pharmacophores in this compound presents a compelling scaffold for the discovery of novel therapeutic agents. Structure-activity relationship (SAR) studies on the related compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, identified it as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme implicated in inflammatory diseases.[3][4] Furthermore, the analogous compound 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one has been investigated as a potential antiamnesic agent.[5] These findings underscore the therapeutic potential of the broader class of N-phenoxypyrrolidines.
This guide provides a detailed roadmap for the synthesis and exploration of this compound and its analogs, enabling the generation of a diverse chemical library for biological screening.
Retrosynthetic Analysis and Synthetic Strategy
The target molecule, this compound, can be disconnected at the ether linkage, suggesting a convergent synthesis. The most logical and widely employed method for the formation of such an aryl ether is the Williamson ether synthesis . This robust and versatile S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.
Our retrosynthetic analysis identifies two primary synthons: a 4-nitrophenoxide anion and a 1-(2-haloethyl)pyrrolidinium cation. These can be derived from the readily available starting materials: 4-nitrophenol and 1-(2-chloroethyl)pyrrolidine (or its hydrochloride salt).
The forward synthesis, therefore, involves the deprotonation of 4-nitrophenol with a suitable base to generate the nucleophilic phenoxide, followed by its reaction with 1-(2-chloroethyl)pyrrolidine. The electron-withdrawing nitro group on the phenol increases its acidity, facilitating deprotonation with moderately strong bases like potassium carbonate.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure described in patent literature, providing a reliable method for the synthesis of the title compound.[6]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Nitrophenol | 139.11 | 10 | 1.39 g |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 170.08 | 11 | 1.87 g |
| Potassium Carbonate (anhydrous) | 138.21 | 25 | 3.46 g |
| Acetonitrile (anhydrous) | 41.05 | - | 100 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.87 g, 11 mmol), and anhydrous potassium carbonate (3.46 g, 25 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 16-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.[6]
Synthesis of Analogs
The developed protocol can be readily adapted for the synthesis of a diverse library of analogs by varying the phenolic and pyrrolidine starting materials.
3.2.1. Variation of the Phenolic Component:
A wide range of substituted phenols can be employed to explore the structure-activity relationships.
| Phenol Derivative | Rationale |
| 4-Aminophenol | Introduction of a hydrogen bond donor. |
| 4-Cyanophenol | Exploration of a different electron-withdrawing group. |
| 4-Methoxyphenol | Introduction of an electron-donating group. |
| 3-Nitrophenol | Investigation of the positional isomerism of the nitro group. |
| 2,4-Dinitrophenol | Enhancement of electron-withdrawing character. |
3.2.2. Variation of the Pyrrolidine Moiety:
Modifications to the pyrrolidine ring can be achieved by using different N-substituted haloalkanes.
| Pyrrolidine/Piperidine Derivative | Rationale |
| 1-(3-Chloropropyl)pyrrolidine | Extension of the alkyl chain linker. |
| 1-(2-Chloroethyl)piperidine | Expansion of the heterocyclic ring to a six-membered ring. |
| (R/S)-1-(2-Chloroethyl)-2-methylpyrrolidine | Introduction of chirality and steric bulk on the pyrrolidine ring. |
Characterization
Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure.
4.1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region), the methylene protons of the ethyl linker, and the methylene protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, and the pyrrolidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, the aromatic C=C bonds, and the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 and 1340 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺. For this compound, this corresponds to an m/z of 237.[6]
4.2. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with both UV and mass spectrometric detection.
-
Melting Point: For crystalline solids, a sharp melting point range is indicative of high purity.
Conclusion and Future Directions
This technical guide outlines a systematic and efficient approach for the exploratory synthesis of this compound and its analogs. The Williamson ether synthesis provides a reliable and versatile method for the construction of the core scaffold. The detailed protocols and characterization guidelines herein serve as a valuable resource for researchers aiming to generate a library of these compounds for biological evaluation.
Future work should focus on the comprehensive biological screening of the synthesized analogs to identify lead compounds with promising therapeutic potential. The modular nature of the synthesis allows for rapid optimization of the hit compounds through iterative design and synthesis cycles. The exploration of this chemical space may lead to the discovery of novel drug candidates for a range of diseases.
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Thamotharan, S., Parthasarathi, V., Malik, R., Jindal, D. P., Piplani, P., & Linden, A. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 9), o514–o515. [Link]
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Penning, T. D., Chandrakumar, N. S., Chen, B. B., Chen, H. Y., Desai, B. N., Djuric, S. W., ... & Smith, W. G. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of medicinal chemistry, 43(4), 721–735. [Link]
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An In-depth Technical Guide to the Solubility of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a compound of interest for researchers, scientists, and professionals in drug development. By elucidating the theoretical underpinnings of its solubility and providing practical experimental protocols, this document serves as a vital resource for its handling, formulation, and application.
Introduction: Understanding the Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the realm of chemical and pharmaceutical sciences. For a compound like this compound (Molecular Formula: C₁₂H₁₆N₂O₃, Molecular Weight: 236.27 g/mol ), understanding its solubility profile in various organic solvents is paramount for a multitude of applications, including:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.
-
Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.
-
Drug Development: The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and formulation strategies. The pyrrolidine nucleus in the target molecule is often incorporated to improve aqueous solubility[1].
This guide will delve into the theoretical principles that govern the solubility of this compound and provide a robust experimental framework for its empirical determination.
Theoretical Framework for Predicting Solubility
Molecular Structure and Polarity Analysis
The structure of this compound incorporates several key functional groups that dictate its overall polarity:
-
4-Nitrophenoxy group: The nitro group (-NO₂) is a strong electron-withdrawing group, inducing a significant dipole moment and increasing the polarity of the aromatic ring. The ether linkage also contributes to the molecule's polarity.
-
Ethyl linker: This is a nonpolar hydrocarbon chain.
-
Pyrrolidine ring: A cyclic secondary amine, the pyrrolidine moiety is polar and capable of acting as a hydrogen bond acceptor[4]. Pyrrolidine itself is miscible with water and soluble in many organic solvents[4][5][6][7].
The presence of both polar (nitrophenoxy, pyrrolidine) and nonpolar (ethyl linker) regions makes this compound a molecule with intermediate polarity.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be soluble in one another[8][9][10][11][12]. While the specific HSP values for this compound are not published, they can be estimated using computational software. Solvents with a good balance of polar and hydrogen bonding capabilities are predicted to be effective.
Computational Models: COSMO-RS
Advanced computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can provide a priori predictions of thermodynamic properties, including solubility, based on quantum chemical calculations[13][14][15][16][17]. This method avoids the need for empirical parameters and can be a powerful tool for solvent screening in the early stages of research[13][15].
Predicted Solubility Profile
Based on the theoretical principles outlined above, a predicted solubility profile for this compound in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments that can interact favorably with the polar nitrophenoxy and pyrrolidine moieties. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups in these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms in the solute. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate the molecule, although they lack hydrogen bonding capabilities. |
| Ethers | THF, Diethyl Ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them less suitable for solvating the polar functional groups of the molecule, although some interaction with the aromatic ring is possible. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity between the solute and these nonpolar solvents will result in poor solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[18][19][20][21][22]. The following protocol provides a detailed, step-by-step procedure for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: High-throughput kinetic solubility screening by nephelometry.
Conclusion
While experimental data on the solubility of this compound in organic solvents is not widely published, a strong predictive framework can be established based on its molecular structure and established principles of chemical interactions. The compound is anticipated to exhibit good solubility in polar aprotic and protic solvents and limited solubility in nonpolar solvents. For definitive quantitative data, the shake-flask method remains the gold standard, providing the accuracy and reliability required for critical research and development applications. This guide provides the necessary theoretical and practical foundation for scientists to confidently work with this compound.
References
-
COSMO-RS: predict solubilities & fluid thermodynamics - SCM. Available at: [Link]
-
Rogers, L. J., & Allen, C. C. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]
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Gervasio, G. Y., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]
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Garrido, M., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery. Available at: [Link]
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Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry. Available at: [Link]
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Hansen solubility parameter – Knowledge and References - Taylor & Francis. Available at: [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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Grokipedia. Hansen solubility parameter. Available at: [Link]
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Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
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Wikipedia. (2023). Hansen solubility parameter. Available at: [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry. Available at: [Link]
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Klajmon, M. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research. Available at: [Link]
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Predicted ADMET properties of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Abstract
The early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, serving to mitigate the high attrition rates of drug candidates in later clinical phases.[1][2] This guide presents a comprehensive, in-silico-derived ADMET profile for the novel chemical entity, this compound (CAS: 265654-77-1).[3][4] By leveraging established computational models and quantitative structure-activity relationship (QSAR) principles, we will dissect the predicted pharmacokinetic and toxicological characteristics of this molecule. Particular emphasis is placed on the metabolic activation and potential toxicities associated with its nitroaromatic structural motif, a feature of significant interest and concern in medicinal chemistry. This document is intended for researchers, toxicologists, and drug development professionals, providing a predictive framework to guide future experimental validation and lead optimization efforts.
Physicochemical Characterization and Drug-Likeness Assessment
Before delving into its biological interactions, a thorough evaluation of the fundamental physicochemical properties of this compound is essential. These parameters are the primary determinants of a molecule's "drug-likeness" and heavily influence its ADMET profile.[5] The widely accepted Lipinski's Rule of Five provides a framework for evaluating the potential for oral bioavailability.[5][6][7]
Methodology: In Silico Property Calculation Physicochemical descriptors for the target molecule were calculated using established computational algorithms (e.g., those found in cheminformatics toolkits like RDKit or commercial software suites). Properties such as molecular weight (MW), the octanol-water partition coefficient (logP), and counts of hydrogen bond donors (HBD) and acceptors (HBA) were determined.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₂H₁₆N₂O₃[3][4] | N/A | N/A |
| Molecular Weight (MW) | 236.27 g/mol [3] | ≤ 500 Da[5][6] | Yes |
| logP (Lipophilicity) | ~2.5 - 3.0 | ≤ 5[6][8] | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5[5][6] | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (N-pyrrolidine, O-ether, 2x O-nitro) | ≤ 10[5][6] | Yes |
| Violations of Rule of Five | 0 | ≤ 1 | Pass |
Interpretation: this compound exhibits full compliance with Lipinski's Rule of Five.[6][7] Its moderate molecular weight and predicted lipophilicity (logP) suggest a favorable balance between aqueous solubility and lipid membrane permeability, which are critical for oral absorption.[8] The absence of hydrogen bond donors and a modest number of acceptors further support its potential for good membrane permeation. From a physicochemical standpoint, the molecule is a promising candidate for oral drug development.[9]
Predicted ADME Profile
Absorption
Based on its strong Lipinski profile, this compound is predicted to have high intestinal absorption . The calculated logP value falls within the ideal range for passive diffusion across the gut wall.[8] In silico models that simulate permeability through Caco-2 cell monolayers, a standard proxy for the intestinal epithelium, would likely classify this compound as having high permeability.[1][10]
Distribution
The distribution of a compound throughout the body dictates its access to target tissues and potential for off-target effects.
-
Plasma Protein Binding (PPB): With a moderately lipophilic character, the compound is predicted to exhibit moderate binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its pharmacological effect.
-
Blood-Brain Barrier (BBB) Permeability: Predicting BBB penetration is crucial for CNS-targeting drugs and for assessing potential neurological side effects for peripherally acting agents.[11] While its lipophilicity is conducive to crossing the BBB, the presence of the polar nitro group and the pyrrolidine ring (which can be protonated at physiological pH) may limit its passive diffusion into the central nervous system. Advanced machine learning models often provide a binary classification (BBB+ or BBB-).[12][13][14] For this compound, the prediction is likely to be equivocal or moderately permeable , warranting experimental validation (e.g., in vitro PAMPA-BBB assay).[15]
Metabolism
Metabolism is a critical process that transforms xenobiotics to facilitate their excretion, but it can also lead to bioactivation and toxicity. The metabolism of this compound is predicted to be complex, involving two primary sites: the pyrrolidine ring and the nitroaromatic moiety.
Workflow: In Silico Metabolism Prediction The prediction of metabolic fate involves identifying potential sites of metabolism (SoM) and the Cytochrome P450 (CYP450) isoforms responsible. This is typically achieved using models trained on large datasets of known drug metabolism pathways.
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An In-depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: Synthesis, Characterization, and Potential as a Research Chemical
This guide provides a comprehensive technical overview of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, a molecule with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, detailed characterization, and explore its prospective applications as a research chemical, drawing parallels from structurally related bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Introduction: Unveiling a Scaffold of Interest
This compound (CAS No: 265654-77-1) is a chemical entity featuring a pyrrolidine ring linked to a 4-nitrophenoxy group via an ethyl bridge.[1][2][3] The pyrrolidine moiety is a ubiquitous scaffold in a multitude of biologically active compounds, prized for its ability to impart favorable physicochemical properties and engage in specific receptor interactions.[4] The presence of the 4-nitrophenoxy group introduces electronic and steric features that can significantly influence the molecule's biological activity and metabolic profile.
The structural amalgamation of these two key fragments suggests a high potential for this compound to exhibit a range of pharmacological effects. For instance, the pyrrolidine ring is a core component of nootropic agents and other CNS-active drugs.[5][6] Furthermore, derivatives of phenoxyethylpyrrolidine have demonstrated potent anti-inflammatory activity.[7] This guide will, therefore, explore the synthesis of this compound and propose a research framework for elucidating its potential therapeutic applications.
Synthesis and Characterization
A logical and efficient route for the synthesis of this compound is the Williamson ether synthesis.[8][9][10] This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide.[11][12] In this case, the synthesis would proceed by reacting the sodium salt of 4-nitrophenol with 1-(2-chloroethyl)pyrrolidine.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from commercially available precursors: the formation of the alkoxide of 4-nitrophenol, followed by the nucleophilic substitution reaction.
Caption: Proposed Williamson ether synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Nitrophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrophenol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of sodium 4-nitrophenoxide.
-
Free Amine Preparation: In a separate flask, dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) in water and add a 1M aqueous solution of NaOH until the pH is basic (pH > 10). Extract the free amine with diethyl ether. Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 1-(2-chloroethyl)pyrrolidine.
-
Nucleophilic Substitution: Add the freshly prepared 1-(2-chloroethyl)pyrrolidine to the solution of sodium 4-nitrophenoxide in THF.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the proton environment and connectivity of the molecule. | Resonances corresponding to the protons on the pyrrolidine ring, the ethyl bridge, and the aromatic protons of the 4-nitrophenoxy group with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Resonances for all unique carbon atoms in the molecule, including the pyrrolidine carbons, ethyl bridge carbons, and the aromatic carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | A molecular ion peak corresponding to the exact mass of C12H16N2O3 (236.1161 g/mol ).[13] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the C-O-C ether linkage, the C-N bond of the pyrrolidine, and the strong symmetric and asymmetric stretches of the nitro group (NO2). |
| Elemental Analysis | To determine the percentage composition of C, H, and N, confirming the empirical formula. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values for C12H16N2O3. |
| Melting Point | To assess the purity of the crystalline solid. | A sharp and well-defined melting point range indicates a high degree of purity. |
Potential as a Research Chemical: A Hypothesis-Driven Approach
The structural features of this compound suggest several avenues for investigation into its potential biological activities.
Hypothesis 1: Anti-inflammatory Activity via Leukotriene A4 Hydrolase Inhibition
Rationale: A structurally analogous compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, is a known potent inhibitor of leukotriene A4 (LTA4) hydrolase.[7] This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.[7] The 4-nitrophenoxy group in our target compound can be considered a bioisosteric replacement for the 4-phenylphenoxy group, potentially retaining or modulating the inhibitory activity.
Caption: Hypothesized inhibition of the LTB4 biosynthetic pathway.
Hypothesis 2: Nootropic or Neuroprotective Effects
Rationale: The pyrrolidine ring is a core structural element in many nootropic ("smart drugs") and neuroprotective agents. A related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been investigated as a potential antiamnesic agent.[5] While our target molecule lacks the 2-oxo group, the fundamental pyrrolidine and nitrophenoxy moieties may still confer some CNS activity.
Proposed Research Protocols
To investigate the hypothesized biological activities, the following in vitro and in vivo assays are proposed.
In Vitro Assay: LTA4 Hydrolase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant LTA4 hydrolase.
Methodology:
-
Enzyme and Substrate Preparation: Obtain human recombinant LTA4 hydrolase and its substrate, LTA4.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL bovine serum albumin).
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the LTA4 hydrolase enzyme.
-
Pre-incubate the mixture for 15 minutes at 37 °C.
-
Initiate the reaction by adding the LTA4 substrate.
-
Incubate for a further 10 minutes at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., methanol containing a known amount of an internal standard like prostaglandin B2).
-
-
Quantification of LTB4: Analyze the amount of LTB4 produced using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on sound chemical principles and structure-activity relationships of analogous compounds, we have outlined a robust synthetic route and a comprehensive characterization workflow. The hypothesized anti-inflammatory and potential nootropic activities provide a solid foundation for initiating a drug discovery program centered on this molecule. The proposed in vitro and in vivo protocols offer a clear path to validating these hypotheses. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising scaffold.
References
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Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Available from: [Link]
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Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C, 59(Pt 9), o514-o515. Available from: [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Nitrophenoxy-Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Potent Pharmacophore
In the landscape of medicinal chemistry, the pyrrolidine ring stands as a "privileged scaffold."[1] This five-membered nitrogen-containing heterocycle is a cornerstone in numerous natural products and FDA-approved drugs, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space.[2][3] When this versatile core is chemically linked to a nitrophenoxy moiety, a powerful pharmacophore known for its diverse biological activities, a rich field of investigation emerges.[4] The nitro group, a strong electron-withdrawing entity, can significantly influence a molecule's electronic properties, binding interactions, and metabolic stability.[4]
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of nitrophenoxy-pyrrolidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. We will examine the synthetic strategies for accessing these molecules, analyze the impact of substitutions on both the pyrrolidine and nitrophenoxy rings, and provide validated experimental protocols for their evaluation. This document is designed to serve as a technical resource, empowering researchers to rationally design and develop novel therapeutic agents based on this promising chemical scaffold.
Synthetic Strategies: Building the Core Structure
The rational exploration of SAR is fundamentally dependent on the accessible synthetic pathways that allow for systematic structural modifications. The synthesis of nitrophenoxy-pyrrolidine derivatives typically involves the coupling of a pyrrolidine precursor with a nitrophenoxy-containing fragment. A common and effective approach is the reaction of a suitably functionalized proline or hydroxyproline derivative with a nitrobenzenesulfonyl chloride.[5]
This strategy is advantageous as it utilizes readily available starting materials and proceeds under well-controlled conditions. The choice of base, such as sodium carbonate, is critical for deprotonating the secondary amine of the pyrrolidine ring, facilitating its nucleophilic attack on the sulfonyl chloride.[5] The reaction conditions can be tuned to accommodate various substituents on both coupling partners, making it a versatile method for building a library of analogs for SAR studies.
Caption: General Synthetic Workflow for Nitrophenoxy-Pyrrolidine Derivatives.
Experimental Protocol 1: Synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid
This protocol is adapted from a validated literature procedure and serves as a representative synthesis.[5]
-
Preparation of Reagents:
-
Dissolve 4-hydroxyproline (5 mmol) in 15 mL of deionized water.
-
To this solution, add sodium carbonate (5 mmol) and stir until fully dissolved. The base is crucial for activating the pyrrolidine nitrogen.
-
-
Reaction Initiation:
-
Cool the solution to -5 °C in an ice-salt bath. This temperature control minimizes potential side reactions.
-
Add 4-nitrobenzenesulfonyl chloride (5 mmol) in four equal portions over a period of 1 hour. Portion-wise addition helps to control the reaction exotherm.
-
-
Reaction Progression:
-
After the final addition, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 4 hours to ensure completion.
-
-
Product Isolation (Work-up):
-
Carefully acidify the mixture using a 20% HCl solution until a pH of 2 is reached. This step protonates the carboxylate and precipitates the product.
-
A white solid product should form upon acidification.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts or acid.
-
Allow the final product to air-dry. Further characterization via NMR, FTIR, and Mass Spectrometry is required to confirm the structure and purity.[5]
-
Core Structure-Activity Relationship (SAR) Insights
The biological activity of nitrophenoxy-pyrrolidine derivatives is a finely tuned interplay between its three main structural components: the pyrrolidine ring, the nitrophenoxy group, and the linker connecting them. The systematic modification of these components is the essence of SAR exploration.
Caption: The Iterative Cycle of Structure-Activity Relationship (SAR) Investigation.
A. The Pyrrolidine Ring: Stereochemistry and Substitution
The pyrrolidine scaffold is not merely a passive anchor; its conformation and substitution pattern are critical determinants of activity.[2]
-
Stereochemistry: The stereocenters on the pyrrolidine ring profoundly impact biological activity. Different stereoisomers can exhibit vastly different binding affinities for enantioselective targets like enzymes and receptors.[2] The spatial orientation of substituents dictates how the molecule fits into a binding pocket.
-
Substituents: Adding functional groups (e.g., hydroxyl, carboxyl, alkyl) to the pyrrolidine ring can modulate properties like solubility, polarity, and hydrogen bonding capacity. For instance, a hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming a key interaction with a biological target.[5]
B. The Nitrophenoxy Moiety: Position and Electronics
The nitrophenoxy group is the primary driver of many of the observed biological effects.[4]
-
Nitro Group Position: The position of the nitro group (ortho, meta, or para) on the phenyl ring alters the molecule's electronic distribution and overall shape. This, in turn, affects its ability to interact with molecular targets. Often, the para-position is favored as it exerts the strongest electron-withdrawing effect through resonance, which can be crucial for certain mechanisms of action.[5]
-
Additional Phenyl Ring Substituents: Introducing other substituents (e.g., halogens, methyl, methoxy groups) onto the phenyl ring allows for fine-tuning of lipophilicity and electronic properties. Electron-donating groups can counteract the effect of the nitro group, while additional electron-withdrawing groups can enhance it.[1][2] For example, compounds with electron-donating groups like methoxy and methyl have shown lower IC50 values in some anticancer assays compared to those with electron-withdrawing groups.[2]
C. The Linker: Spacing and Flexibility
The nature of the chemical bridge between the pyrrolidine and nitrophenoxy moieties is a key variable. In many derivatives, this is a sulfonyl group, but other linkers are possible.
-
Length and Rigidity: The length and flexibility of the linker determine the relative orientation of the two ring systems. A rigid linker may lock the molecule into a specific, bioactive conformation, while a more flexible linker allows it to adapt to different binding sites.
-
Chemical Nature: A sulfonyl linker, for instance, provides specific geometric constraints and acts as a hydrogen bond acceptor.[5] Changing this to an amide or an ether would fundamentally alter the molecule's electronic and hydrogen-bonding properties.
Caption: Relationship between Structural Modifications and Biological Outcomes.
Biological Activities and Mechanistic Insights
Nitrophenoxy-pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, establishing them as a versatile scaffold for drug discovery.[1][6][7]
-
Antimicrobial Activity: Many derivatives show potent activity against various bacterial and fungal strains.[6] The mechanism is often attributed to the nitro group, which can be reduced within microbial cells to produce toxic reactive nitrogen species that damage DNA and other critical biomolecules.[4] SAR studies have shown that specific substitutions can enhance potency against resistant strains. For example, a compound with two nitrophenyl groups showed excellent activity against S. aureus, E. coli, and P. aeruginosa.[6]
-
Anticancer Activity: This class of compounds has shown significant anti-proliferative effects against numerous cancer cell lines.[7][8] The mechanism can be multifaceted, involving the inhibition of key enzymes like topoisomerases or the induction of apoptosis. The substitution pattern on both rings plays a crucial role in determining potency and selectivity against different cancer types.[7][8]
-
Anti-inflammatory Activity: Certain derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[9][10] By modulating these pathways, these compounds can reduce inflammation and associated pain.
Data Summary Table: Illustrative SAR
| Compound ID | Pyrrolidine Substitution | Nitrophenyl Substitution | Linker | Biological Activity (Example) | Potency (IC50/MIC) | Reference |
| A | 2-Carboxy, 4-Hydroxy | 4-Nitro | Sulfonyl | Antimicrobial | - | [5] |
| B | Unsubstituted | 2-Nitro | Furanylmethyl | ST2/IL-33 Inhibition | ~6 µM | [11] |
| C | 2-Carboxamide | 2'-Nitro | Amide | Antibacterial | - | [2] |
| D | Thiazole-substituted | - | Amido | Antibacterial | 21.7 µg/mL (B. cereus) | [1][6] |
| E | Dispiropyrrolidine | - | - | Antibacterial | - | [12] |
Note: This table is illustrative, compiling data points from different studies to showcase the principles of SAR. Direct comparison of potency values requires standardized assays.
Key Experimental Protocols for SAR Determination
To establish a robust SAR, synthesized compounds must be evaluated in reliable and reproducible biological assays.
Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[6][12]
-
Preparation of Materials:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Culture the bacterial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Use a sterile 96-well microtiter plate.
-
-
Assay Setup:
-
Dispense 50 µL of sterile broth into all wells.
-
Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.
-
Include a positive control (broth + bacteria, no compound) and a negative control (broth only). A reference antibiotic (e.g., gentamicin) should also be tested.[1]
-
-
Inoculation:
-
Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density.
-
Experimental Protocol 3: In Silico Analysis (Molecular Docking)
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[9][13]
-
Preparation of Protein Structure:
-
Obtain the 3D crystal structure of the target protein (e.g., DNA gyrase, COX-2) from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Preparation of Ligand Structures:
-
Generate the 3D structures of the nitrophenoxy-pyrrolidine derivatives.
-
Minimize the energy of the ligands to obtain a stable conformation.
-
-
Docking Simulation:
-
Define the binding site (active site) on the protein.
-
Use docking software (e.g., AutoDock, Glide) to place the ligand into the defined binding site in multiple possible orientations and conformations.
-
The software calculates a docking score (e.g., binding energy in kcal/mol) for each pose, which estimates the binding affinity.[13]
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Correlate the docking scores and observed interactions with the experimental in vitro activity to build a rational SAR model. A significant correlation between calculated binding affinity (ΔG) and inhibitory activity can validate the model.[13]
-
Future Perspectives and Conclusion
The study of nitrophenoxy-pyrrolidine derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The core SAR principles outlined in this guide—emphasizing the critical roles of stereochemistry, electronic tuning via substitution, and linker optimization—provide a rational framework for designing next-generation compounds.
Future research should focus on several key areas:
-
Target Identification: Elucidating the specific molecular targets for compounds with promising phenotypic activity.
-
ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.
-
Resistance Mechanisms: For antimicrobial candidates, investigating their efficacy against drug-resistant pathogens and understanding potential resistance mechanisms.
By integrating rational design, versatile synthetic chemistry, and robust biological and computational evaluation, the full therapeutic potential of the nitrophenoxy-pyrrolidine scaffold can be realized. This guide serves as a foundational resource for scientists dedicated to this endeavor, providing both the conceptual understanding and the practical tools necessary for success.
References
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Kumar, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. Available at: [Link]
-
Reyes-Revuelta, L. J., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. Available at: [Link]
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Karthikeyan, K., et al. (2010). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Open Source Pharma Foundation. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Open Source Pharma Foundation. Available at: [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]
-
Shakya, T., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]
-
Kumar, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Available at: [Link]
-
Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]
-
Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]
-
Vaickelioniene, R., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed Central. Available at: [Link]
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Available at: [Link]
-
Ugwu, D. I., et al. (2020). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central. Available at: [Link]
-
Ali, A., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). In vivo and in vitro anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Patel, K. R., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]
-
Asif, M., & Alghamdi, M. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]
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- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, a molecule of significant interest in medicinal chemistry and drug development. The core of this compound integrates a pyrrolidine scaffold, a privileged structure in numerous FDA-approved drugs, with a 4-nitrophenoxy moiety, a group known to confer a range of pharmacological properties.[1][2][3] The synthesis is achieved via the robust and versatile Williamson ether synthesis, a classic SN2 reaction.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from reagent preparation to final product characterization, with an emphasis on the causal logic behind experimental choices and stringent safety measures.
Introduction and Scientific Rationale
The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a foundational core in a vast array of pharmaceuticals and bioactive natural products.[2][3][6] Its prevalence is due to its ability to introduce a three-dimensional, sp³-rich structure into a molecule, which can enhance binding affinity and selectivity for biological targets by exploring pharmacophore space more effectively.[7] When combined with electronically active functional groups like the 4-nitrophenoxy moiety, the resulting compound becomes a compelling candidate for biological screening. The nitro group, in particular, is a key feature in many antimicrobial and anticancer agents and can act as a nitric oxide donor, suggesting potential applications in cardiovascular research.[1]
The synthesis of this compound (CAS No: 265654-77-1)[8] is most effectively accomplished through the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of organic synthesis for its reliability in forming ether linkages.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide electrophile.[9]
Mechanism Insight: The process involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-nitrophenol, forming a more potent nucleophile, the 4-nitrophenoxide anion. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating this step.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group in a single, concerted step.[4][10] This backside attack results in the formation of the desired ether bond.[9]
Materials and Methods
Reagents and Equipment
| Reagent | CAS No. | Supplier | Notes |
| 4-Nitrophenol | 100-02-7 | Sigma-Aldrich | Purity ≥99% |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | Thermo Fisher | Purity ≥98% |
| Sodium Hydride (NaH) | 7646-69-7 | Sigma-Aldrich | 60% dispersion in mineral oil |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Sure/Seal™ bottle |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Lab Prepared | |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | VWR | |
| Silica Gel | 112926-00-8 | SiliCycle | 60 Å, 230-400 mesh |
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas line with manifold
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H, ¹³C)
-
Mass Spectrometer (e.g., ESI-MS)
Safety Precautions: A Self-Validating System
Trustworthiness: Adherence to stringent safety protocols is non-negotiable for experimental reproducibility and personnel protection.
-
4-Nitrophenol: Highly toxic and an irritant. Harmful if swallowed, inhaled, or in contact with skin.[11] May cause damage to organs through prolonged exposure.[11] Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]
-
1-(2-Chloroethyl)pyrrolidine hydrochloride: Causes serious skin and eye irritation.[12][13] May cause respiratory irritation.[12][14] Avoid breathing dust.[15] Use only in a well-ventilated area, preferably a fume hood.[14][15]
-
Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Argon or Nitrogen). The 60% dispersion in mineral oil reduces its pyrophoric nature, but extreme caution is still required.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
General Handling: All manipulations should be performed in a certified chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[12] Dispose of all chemical waste according to institutional and local regulations.[12]
Detailed Synthesis Protocol
Quantitative Reagent Data
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Nitrophenol | 139.11 | 10.0 | 1.0 | 1.39 g |
| Sodium Hydride (60%) | 24.00 (NaH) | 12.0 | 1.2 | 0.48 g |
| 1-(2-Chloroethyl)pyrrolidine HCl | 170.08 | 11.0 | 1.1 | 1.87 g |
| Anhydrous DMF | - | - | - | 40 mL |
Step-by-Step Methodology
Step 1: Formation of the Sodium 4-Nitrophenoxide (Alkoxide)
-
To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq) dispersion.
-
Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes via cannula. Causality: Removing the mineral oil ensures accurate reagent stoichiometry and prevents interference in the reaction.
-
Add anhydrous DMF (20 mL) to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).
-
Add the 4-nitrophenol solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Vigorous bubbling (H₂ evolution) will be observed. Expertise: A slow, dropwise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, resulting in a deep yellow or orange solution of the phenoxide.
Step 2: Nucleophilic Substitution (SN2 Reaction)
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.87 g, 11.0 mmol, 1.1 eq) to the reaction mixture in one portion. Note: An extra equivalent of NaH was used to neutralize the HCl salt in situ, liberating the free amine required for the subsequent reaction. An alternative approach involves pre-neutralizing the amine salt, but this one-pot method is more efficient.[16]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent system. The disappearance of the 4-nitrophenol spot and the appearance of a new, higher Rf product spot indicates reaction completion.
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding 50 mL of cold water. Caution: This will react with any excess NaH and should be done slowly in an ice bath.
-
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Causality: The water wash removes DMF, the bicarbonate wash removes any unreacted acidic 4-nitrophenol, and the brine wash removes residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
Step 4: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel.[17][18]
-
Equilibrate the column with a 9:1 Hexanes:EtOAc mobile phase.
-
Load the crude product onto the column and elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to afford this compound as a pale yellow solid.
-
Characterization: Confirm the identity and purity of the final compound using:
Visualizations
Reaction Scheme
Caption: Step-by-step experimental synthesis workflow.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Bartleby.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. Retrieved from [Link]
-
Iovino, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]
-
Society of Education, Agra. (n.d.). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
- Google Patents. (1996). US5502213A - Purification of crude pyrroles.
-
ACS Medicinal Chemistry Letters. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,¹H and¹³C NMR analyses. Retrieved from [Link]
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1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine synthesis from 1,4-butanediol
An Application Note on the Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine from 1,4-Butanediol
Abstract
This document provides a comprehensive, multi-step guide for the synthesis of this compound, a molecule of interest in medicinal chemistry and organic synthesis, starting from the bulk chemical 1,4-butanediol.[1][2] This application note is designed for researchers and drug development professionals, offering detailed, step-by-step protocols for each synthetic transformation. The narrative emphasizes the rationale behind procedural choices, potential challenges, and key safety considerations, ensuring both scientific integrity and practical applicability. The chosen synthetic pathway involves the conversion of 1,4-butanediol to key intermediates, including 1,4-dibromobutane, pyrrolidine, and 2-(pyrrolidin-1-yl)ethanol, culminating in a final etherification step.
Strategic Overview of the Synthetic Pathway
The transformation of a simple C4 feedstock like 1,4-butanediol into a complex, functionalized heterocyclic compound requires a robust and logical multi-step strategy.[3][4] The chosen pathway is designed for efficiency and control, proceeding through well-established and high-yielding reactions.
The overall synthetic scheme is as follows:
Caption: Simplified mechanism of the Mitsunobu ether synthesis.
Materials and Reagents:
-
2-(Pyrrolidin-1-yl)ethanol (0.1 mol, 11.5 g)
-
4-Nitrophenol (0.1 mol, 13.9 g)
-
Triphenylphosphine (PPh₃) (0.12 mol, 31.5 g)
-
Diisopropyl azodicarboxylate (DIAD) (0.12 mol, 24.3 g, 23.6 mL)
-
Anhydrous Tetrahydrofuran (THF) (400 mL)
-
Silica gel for chromatography
Protocol:
-
In a dry 1 L round-bottom flask under a nitrogen atmosphere, dissolve 2-(pyrrolidin-1-yl)ethanol, 4-nitrophenol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The solution will turn from colorless to yellow/orange.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Remove the THF under reduced pressure. The residue will contain the product, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.
-
Purification:
-
The crude residue can be directly purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product streaking).
-
Alternatively, the residue can be triturated with cold diethyl ether. TPPO is poorly soluble and may precipitate, allowing for removal by filtration, though this is often incomplete.
-
-
Combine the product-containing fractions from chromatography and evaporate the solvent to yield the final product as a solid.
| Parameter | Expected Value |
| Product | This compound |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Expected Yield | 70-85% |
| Appearance | Yellowish solid |
References
- Green Chemistry. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. RSC Publishing.
- The Journal of Organic Chemistry. (n.d.). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. ACS Publications.
- ResearchGate. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives.
- Google Patents. (n.d.). US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol.
- Google Patents. (n.d.). EP1939190A1 - Production of tetrahydrofuran from 1,4-butanediol.
- Benchchem. (n.d.). This compound.
- Wikipedia. (n.d.). Mitsunobu reaction.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- ResearchGate. (2024). Mechanochemical Mitsunobu Reactions.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- Oakwood Chemical. (n.d.). 2-(Pyrrolidin-1-yl)ethanol.
- CymitQuimica. (n.d.). CAS 265654-77-1: 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine.
- Ambeed.com. (n.d.). 2-(Pyrrolidin-1-yl)ethanol.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- ChemRxiv. (2025). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis. Cambridge Open Engage.
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- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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- (n.d.). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
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- (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen.
- Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Green Chemistry. (n.d.). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. RSC Publishing.
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- PubMed. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent.
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MDPI. (n.d.). An Update on the Synthesis of Pyrrolob[5][6]enzodiazepines. Retrieved from
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Application Note: Comprehensive Characterization of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Abstract
This document provides a comprehensive guide to the analytical methods required for the unambiguous characterization of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. The protocols herein are designed to ensure structural confirmation, purity assessment, and functional group identification, adhering to principles of scientific integrity and Good Laboratory Practice (GLP).[1][2] Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the scientific rationale behind the chosen technique and provides robust, step-by-step protocols for implementation in a research or quality control setting.
Introduction
This compound is a molecule that integrates a pyrrolidine ring, an ether linkage, and a nitrophenoxy moiety. The pyrrolidine scaffold is a common structural motif in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility.[3][4] The nitrophenoxy group, a strong chromophore, makes the molecule amenable to UV-based detection and quantification. Rigorous analytical characterization is paramount to confirm the identity, purity, and quality of this compound, which may serve as a critical intermediate in drug discovery and development. This guide establishes a multi-technique analytical workflow to build a complete and reliable data package for this analyte.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for designing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [5] |
| Molecular Weight | 236.27 g/mol | [5] |
| CAS Number | 265654-77-1 | [5] |
| Appearance | (Predicted) Pale yellow solid | - |
| Predicted XLogP3 | ~2.4 | [6] |
| Topological Polar Surface Area | 58.3 Ų | [6] |
| *Note: Data for a structural isomer, 1-(4-Nitrophenoxy)pyrrolidine, used as an estimate.[6] |
Analytical Workflow Overview
A systematic approach ensures that all aspects of the compound's identity and quality are assessed. The proposed workflow begins with definitive structural elucidation, followed by purity determination, and concludes with functional group confirmation.
Part I: Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. For this compound, specific chemical shifts and coupling patterns are expected for the pyrrolidine ring, the ethyl bridge, and the disubstituted aromatic ring.[4][7]
Predicted ¹H and ¹³C NMR Spectral Data:
-
¹H NMR: Protons on carbons adjacent to the ether oxygen (-O-CH₂-) and the pyrrolidine nitrogen (-N-CH₂-) are expected to be deshielded, appearing in the 3.4-4.5 δ and 2.5-3.5 ppm ranges, respectively.[4][7] Aromatic protons will show a characteristic AA'BB' system downfield due to the electron-withdrawing nitro group.
-
¹³C NMR: The pyrrolidine carbons typically appear between 20-60 ppm.[8] Carbons adjacent to heteroatoms (O, N) will be shifted downfield (50-80 δ).[7] Aromatic carbons will appear in the 110-165 ppm range.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H).
-
Analysis: Assign all peaks based on chemical shift, multiplicity, integration, and correlation spectra (e.g., COSY, HSQC) if necessary.[9][10]
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the analyte, offering definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a strong protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, providing further structural confirmation. Nitroaromatic compounds often exhibit characteristic losses of NO₂ (46 Da) or NO (30 Da).[11][12]
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Full Scan): Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-400). The primary ion of interest is the [M+H]⁺ at m/z 237.27.
-
Data Acquisition (MS/MS): If desired, perform a product ion scan on the parent ion (m/z 237.27) to observe characteristic fragments.
Part II: Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile organic compounds and for performing quantitative assays.[13][14] Given the molecule's structure, a C18 column is a suitable stationary phase. The 4-nitrophenoxy group provides a strong UV chromophore, allowing for sensitive detection.[15] A validated HPLC method can separate the main compound from starting materials, by-products, and degradation products.
Protocol 3: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water (or a suitable buffer like phosphate). A good starting point is 60:40 ACN:Water.[16]
-
Detection: Set the UV detector to a wavelength near the absorbance maximum of the 4-nitrophenoxy group. An aqueous solution of 4-nitrophenol shows an absorption peak at 317 nm, which shifts to ~400 nm under basic conditions due to phenolate formation.[17][18][19] A wavelength of 317 nm is a logical starting point for method development.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., ACN) at a concentration of ~1 mg/mL. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Method Validation: For quantitative use, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[20][21][22]
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1H NMR and 13C NMR analysis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
An Application Note for the Structural Elucidation of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine using ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science, incorporating three key structural motifs: a pyrrolidine ring, a flexible ethyl linker, and a 4-nitrophenoxy group.[1][2][3] The pyrrolidine moiety is a common scaffold in many biologically active compounds, while the nitrophenoxy group can act as a versatile precursor for further chemical modifications or contribute to the molecule's electronic properties. Accurate structural confirmation and purity assessment are paramount for any subsequent application.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the analysis of this compound using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We present detailed protocols for sample preparation, data acquisition, and processing, complemented by an in-depth analysis of the predicted spectra based on established chemical shift principles. This guide is intended for researchers and scientists in organic synthesis, drug discovery, and quality control.
Molecular Structure and Spectroscopic Overview
The structural integrity of a sample is the foundation of reliable research. NMR provides a detailed map of the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei.
Caption: Labeled structure of this compound.
The ¹H NMR spectrum is expected to show distinct signals for the three main parts of the molecule:
-
Aromatic Region (δ 6.9-8.2 ppm): Two sets of doublets corresponding to the AA'BB' spin system of the para-substituted benzene ring.
-
Alkyl-O/N Region (δ 2.5-4.2 ppm): Signals from the ethyl linker and the α-protons of the pyrrolidine ring, which are deshielded by the adjacent oxygen and nitrogen atoms.
-
Aliphatic Region (δ 1.7-1.9 ppm): Signals from the β-protons of the pyrrolidine ring.
The ¹³C NMR spectrum will similarly display unique resonances for each carbon environment, from the aliphatic carbons of the pyrrolidine ring to the aromatic carbons of the nitrophenoxy group.
Experimental Protocols
A meticulously prepared sample and correctly set acquisition parameters are crucial for obtaining high-quality, reproducible NMR data.[4]
Part 1: Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 0.6-0.7 mL)
-
Tetramethylsilane (TMS) as internal standard
-
5 mm NMR tube (clean and dry)
-
Pasteur pipette with a small cotton or glass wool plug
-
Small vial
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR analysis (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6] Using a vial for initial dissolution is preferable as it allows for better mixing and visual confirmation of solubility.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual peak.
-
Standard Addition: Add a very small drop of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.
-
Filtration and Transfer: Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into the 5 mm NMR tube.[7] This critical step removes any suspended particles that can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Caption: Workflow for NMR Sample Preparation.
Part 2: NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer. These settings provide a good balance between sensitivity and resolution for routine structural analysis.
Table 1: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | A standard 30° pulse experiment, which allows for faster repetition rates compared to a 90° pulse without significant signal loss. |
| Spectral Width (SW) | 16 ppm (approx. 6400 Hz @ 400 MHz) | Covers the entire expected chemical shift range for organic molecules. |
| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution to resolve fine coupling patterns. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of most protons, ensuring more accurate integrations.[8] |
| Number of Scans (NS) | 8-16 | Sufficient for a good signal-to-noise (S/N) ratio with a 5-10 mg sample. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Table 2: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30° pulse to observe each unique carbon as a singlet. |
| Spectral Width (SW) | 220 ppm (approx. 22100 Hz @ 100 MHz) | Encompasses the full range of carbon chemical shifts, from aliphatic to carbonyl carbons.[9] |
| Acquisition Time (AQ) | 1-2 seconds | Standard acquisition time for ¹³C NMR. |
| Relaxation Delay (D1) | 2 seconds | A standard delay for qualitative spectra. For quantitative analysis, this must be increased to >5x the longest T₁ relaxation time, and gated decoupling should be used.[8][10][11] |
| Number of Scans (NS) | 1024 or more | A higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[12] |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
Part 3: Data Processing
Processing converts the raw time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID to improve the S/N ratio, followed by Fourier transformation.[10]
-
Phasing: Manually adjust the phase of the spectrum to ensure all peaks have a pure, positive absorption lineshape.
-
Baseline Correction: Apply an automated or manual baseline correction to achieve a flat baseline across the spectrum, which is essential for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. In the absence of TMS, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[13]
-
Integration and Peak Picking: For the ¹H spectrum, integrate all signals to determine the relative number of protons for each resonance. For both spectra, pick and label the chemical shift values of all relevant peaks.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| H-9, H-11 | Ar-H | 8.19 | d (doublet) | ~9.0 | 2H |
| H-8, H-12 | Ar-H | 6.95 | d (doublet) | ~9.0 | 2H |
| H-6 | -O-CH₂ - | 4.15 | t (triplet) | ~6.0 | 2H |
| H-5 | -CH₂ -N- | 2.90 | t (triplet) | ~6.0 | 2H |
| H-1, H-4 | N-CH₂ - (α) | 2.65 | m (multiplet) | - | 4H |
| H-2, H-3 | -CH₂ - (β) | 1.80 | m (multiplet) | - | 4H |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Carbon | Predicted δ (ppm) |
|---|---|---|
| C-7 | C -O (Ar) | 163.8 |
| C-10 | C -NO₂ (Ar) | 141.2 |
| C-9, C-11 | C H (Ar) | 125.9 |
| C-8, C-12 | C H (Ar) | 114.5 |
| C-6 | -O-C H₂- | 67.5 |
| C-5 | -C H₂-N- | 55.0 |
| C-1, C-4 | N-C H₂- (α) | 54.2 |
| C-2, C-3 | -C H₂- (β) | 23.5 |
Interpretation of Key Signals
-
Aromatic Protons (H-9, H-11, H-8, H-12): The strong electron-withdrawing effect of the nitro group deshields the ortho protons (H-9, H-11), shifting them downfield to ~8.19 ppm. The para-relationship to the ether oxygen shields the meta protons (H-8, H-12) relative to the nitro group, placing them upfield at ~6.95 ppm. Both signals appear as clean doublets due to coupling only with their ortho neighbors.
-
Ethyl Linker Protons (H-6, H-5): The H-6 protons, being attached to a carbon adjacent to an oxygen atom, are significantly deshielded (~4.15 ppm). The H-5 protons, adjacent to the pyrrolidine nitrogen, appear further upfield (~2.90 ppm). Both signals are triplets due to vicinal coupling with each other.
-
Pyrrolidine Protons (H-1, H-4, H-2, H-3): The protons on the carbons alpha to the nitrogen (H-1, H-4) are deshielded relative to the beta protons (H-2, H-3).[14] Both sets of protons appear as multiplets due to complex spin-spin coupling within the five-membered ring.[15]
-
Aromatic Carbons: The quaternary carbon attached to the oxygen (C-7) is the most deshielded aromatic carbon (~163.8 ppm). The carbon bearing the nitro group (C-10) is also significantly downfield (~141.2 ppm). The protonated aromatic carbons appear in the typical range of 114-126 ppm.[16]
-
Aliphatic Carbons: The carbons of the ethyl linker (C-6, C-5) and the pyrrolidine ring (C-1, C-4, C-2, C-3) are found in the aliphatic region of the spectrum (20-70 ppm). The carbons directly attached to heteroatoms (O, N) are the most deshielded in this group.[17]
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation of the predicted spectral data serves as a reliable guide for the structural verification of the target compound and its analogues, ensuring data integrity for further scientific investigation.
References
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Lamar University. (n.d.). Sample Preparation. Retrieved from [Link]
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University of Manchester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Spectroscopy in Education. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
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University of Glasgow. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471. doi:10.1016/0731-7085(89)80145-1. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Abstract
This application note presents a comprehensive guide to the analysis of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable characterization of this and structurally related small molecules. We provide detailed, step-by-step protocols for sample preparation, instrument operation, and data analysis. The causality behind experimental choices, such as the selection of ionization mode and collision energy, is explained to provide a deeper understanding of the analytical process. This guide emphasizes scientific integrity through self-validating system protocols and is grounded in authoritative references for key mechanistic claims.
Introduction
This compound is a small molecule featuring a pyrrolidine ring, an ether linkage, and a nitroaromatic moiety.[1][2][3] Its chemical structure suggests potential applications in medicinal chemistry and materials science, making its unambiguous identification and quantification critical. Mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity for molecular characterization by measuring the mass-to-charge ratio (m/z) of ions.[4][5]
This application note focuses on the use of Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer for the analysis of this compound. ESI is a soft ionization technique suitable for polar molecules, generating intact protonated or deprotonated molecules with minimal fragmentation.[6][7] The QTOF mass analyzer offers high mass accuracy and resolution, enabling confident determination of elemental composition and structural elucidation through tandem mass spectrometry (MS/MS).[8][9][10]
Analyte & Methodological Principles
Analyte Properties
-
Chemical Name: this compound
-
Monoisotopic Mass: 236.1161 Da[1]
-
Structure:
The presence of a tertiary amine (pyrrolidine ring) makes the molecule basic and thus amenable to positive ion mode ESI through protonation ([M+H]⁺). The nitroaromatic group provides a site for potential negative ion formation ([M-H]⁻ or M⁻•) and characteristic fragmentation patterns.[11][12]
LC-QTOF MS Workflow
The overall analytical workflow involves separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and mass analysis.
Caption: High-level workflow from sample injection to data analysis.
Experimental Protocols
Sample Preparation
-
Objective: To prepare a clean, particle-free solution of the analyte at a suitable concentration for LC-MS analysis.
-
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
For method validation, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.[13][14]
-
Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
-
LC-QTOF MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.[15][16]
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reverse-phase chemistry for good retention and separation of small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI and improves peak shape.[17] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute compounds with a range of polarities.[17] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column while ensuring sufficient sensitivity. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The pyrrolidine nitrogen is basic and readily protonated.[18] |
| Capillary Voltage | 3500 V | Optimizes the electrospray process for stable ion generation.[7] |
| Drying Gas Flow | 10 L/min | Facilitates desolvation of the ESI droplets.[19] |
| Drying Gas Temp | 325 °C | Aids in solvent evaporation without causing thermal degradation of the analyte.[19] |
| Nebulizer Pressure | 35 psig | Assists in forming a fine aerosol for efficient ionization. |
| Scan Range (MS) | 50 - 500 m/z | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| Collision Energy | 10, 20, 40 eV (ramped) | Ramping collision energy in MS/MS provides a range of fragmentation information, from precursor preservation to extensive fragmentation. |
| Data Acquisition | MS and Targeted MS/MS | MS scan for precursor identification; MS/MS for structural confirmation. |
Results and Discussion
Expected Full Scan MS Spectrum
In positive ion mode, the expected primary ion will be the protonated molecule, [M+H]⁺.
Table 3: Expected Precursor Ion in Full Scan MS
| Ion Species | Calculated m/z |
| [C₁₂H₁₇N₂O₃]⁺ | 237.1234 |
The high-resolution capability of the QTOF analyzer allows for the accurate mass measurement of this ion, which can be used to confirm the elemental composition of the analyte.
Predicted MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 237.12) will induce fragmentation, providing structural information. The fragmentation is likely to be initiated by cleavage at the most labile bonds, such as the ether linkage and the bonds alpha to the protonated nitrogen.[20][21]
Caption: Predicted fragmentation pathways for [M+H]⁺ of the analyte.
-
Pathway 1: A prominent fragmentation route for similar structures involves the formation of ions related to the pyrrolidine ethyl side chain.[22] Cleavage of the C-O ether bond can lead to the formation of the ion at m/z 112.08. Further fragmentation of the pyrrolidine ring can produce characteristic ions at m/z 86.09 and 70.06.[21]
-
Pathway 2: Heterolytic cleavage of the ether bond can also result in charge retention on the nitrophenoxy moiety, yielding an ion at m/z 138.03.
-
Pathway 3: Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion, which would result in fragments at m/z 207.11 and 191.12, respectively.[11][23][24]
Method Validation
To ensure the reliability of the analytical method, validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[13][25][26]
Table 4: Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14] | No significant interfering peaks at the retention time of the analyte in blank samples.[27] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[25] | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found.[26] | Recovery within 85-115% of the nominal concentration. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantitatively measured (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
Conclusion
This application note provides a robust and detailed framework for the analysis of this compound by LC-QTOF-MS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the predicted fragmentation pathways, offer a solid foundation for the identification and structural characterization of this molecule. The high-resolution and high-mass-accuracy capabilities of QTOF instrumentation are particularly well-suited for this purpose. Researchers and drug development professionals can adapt these methodologies to establish validated analytical procedures for this and other structurally related compounds.
References
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]
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Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
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National Genomics Data Center. (n.d.). An introduction to quadrupole-time-of-flight mass spectrometry. [Link]
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Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 13(9), e0203181. [Link]
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LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]
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Peak General. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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ResearchGate. (2012). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
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Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
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ResearchGate. (2011). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Introduction: Unveiling the Potential of a Novel Bioactive Compound
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a synthetic organic compound that merges two key structural motifs known for their diverse biological activities: a pyrrolidine ring and a 4-nitrophenoxy group. The pyrrolidine scaffold is a five-membered nitrogen-containing heterocycle prevalent in a wide array of natural products and synthetic drugs, particularly those targeting the central nervous system.[1] Its three-dimensional structure allows for a comprehensive exploration of pharmacophore space, making it a versatile component in drug design.[1] The 4-nitrophenoxy moiety is an aromatic nitro compound, a class of molecules recognized for a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of the nitro group, a strong electron-withdrawing feature, can significantly influence a molecule's interaction with biological targets.[2]
Given the established roles of these structural components in neuroactive and other bioactive compounds, this compound presents itself as a compelling candidate for investigation in various in vitro assays. Of particular interest is its potential to modulate the cholinergic system, a critical network for regulating cognitive functions such as memory and learning.[3][4] A key enzyme in this system is acetylcholinesterase (AChE), which hydrolyzes the neurotransmitter acetylcholine.[5] Inhibition of AChE is a well-established therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound, with a primary focus on its potential as an acetylcholinesterase inhibitor.
Plausible Mechanism of Action: Acetylcholinesterase Inhibition
The structural characteristics of this compound suggest a plausible interaction with the active site of acetylcholinesterase. The pyrrolidine ring can engage in various non-covalent interactions, while the aromatic nitrophenoxy group may fit into the hydrophobic gorge of the enzyme's active site. The overall molecular geometry could facilitate binding and inhibition of AChE's catalytic activity.
The primary in vitro assay to validate this hypothesis is the acetylcholinesterase inhibition assay, most commonly performed using the Ellman's method.[7] This colorimetric assay provides a robust and high-throughput-compatible means of quantifying the inhibitory potential of a test compound.[8]
Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition.
Quantitative Data Summary for a Putative AChE Inhibitor
When characterizing a novel compound like this compound as a potential AChE inhibitor, several key quantitative parameters should be determined. The following table outlines these essential metrics and their significance.
| Parameter | Description | Typical Range for Active Compounds |
| IC₅₀ (AChE) | The half-maximal inhibitory concentration against acetylcholinesterase. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. | Nanomolar (nM) to low micromolar (µM) |
| IC₅₀ (BuChE) | The half-maximal inhibitory concentration against butyrylcholinesterase (BuChE), a related enzyme. This is crucial for assessing the inhibitor's selectivity. | Nanomolar (nM) to micromolar (µM) |
| Selectivity Index (SI) | The ratio of IC₅₀ (BuChE) to IC₅₀ (AChE). A higher SI value indicates greater selectivity for AChE over BuChE, which can be advantageous in reducing potential side effects. | >1 for AChE-selective inhibitors |
| Kᵢ | The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value signifies a stronger interaction. | Nanomolar (nM) to low micromolar (µM) |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well microplate format, facilitating the screening of multiple concentrations of the test compound.[9]
Principle of the Assay:
The Ellman's method is a colorimetric assay that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[8] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7][10] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.[8]
Caption: General workflow for the AChE inhibition assay.
Materials and Reagents:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water (prepare fresh daily).
-
Acetylcholinesterase (AChE) Solution: 1 U/mL in phosphate buffer (from electric eel or recombinant human).
-
Test Compound Stock Solution: this compound dissolved in DMSO to a high concentration (e.g., 10 mM).
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Galantamine) for assay validation.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 412 nm.
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix them while monitoring the pH until it reaches 8.0.
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Store protected from light.
-
14 mM ATCI Solution: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh before each experiment.
-
1 U/mL AChE Solution: Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.
-
Test Compound Dilutions: Prepare a serial dilution of the this compound stock solution in phosphate buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.
Assay Procedure (96-well plate):
All measurements should be performed in triplicate.
-
Plate Setup:
-
Blank Wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control Wells (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., 1% DMSO in buffer).
-
Test Wells (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the respective this compound dilution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the designated wells. Mix gently and incubate the plate for 10-15 minutes at 25°C or 37°C.[9][11]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. For the blank wells, add 10 µL of deionized water. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[8]
Data Analysis and Calculations:
-
Calculate the Rate of Reaction (V): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. This represents the reaction velocity.
-
Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of AChE inhibition for each concentration of this compound:
% Inhibition = [ (V_control - V_test) / V_control ] x 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_test is the reaction rate in the presence of the test compound.
-
-
Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity and can be determined by non-linear regression analysis of the dose-response curve.[6]
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the experimental results, the following controls and validation steps are essential:
-
Positive Control: Including a known AChE inhibitor with a well-characterized IC₅₀ value in each assay run validates the assay's performance and allows for comparison of the test compound's potency.
-
Solvent Control: The final concentration of the solvent (e.g., DMSO) used to dissolve the test compound should be consistent across all wells (except the blank) and should not significantly affect the enzyme activity.
-
Linearity of the Reaction: The rate of the enzymatic reaction should be linear over the measurement period. Non-linearity may indicate substrate depletion or other experimental artifacts.
-
Triplicate Measurements: Performing all measurements in triplicate allows for the calculation of standard deviations and ensures the statistical significance of the results.
Conclusion
This compound is a compound of interest for in vitro biological screening due to its unique structural features. The protocols and guidelines presented here provide a comprehensive framework for investigating its potential as an acetylcholinesterase inhibitor. By adhering to these detailed methodologies and incorporating rigorous controls, researchers can obtain reliable and reproducible data to elucidate the bioactivity of this novel compound and contribute to the ongoing search for new therapeutic agents.
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Chaudhary, P., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. PubMed Central. [Link]
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Dhanalekshmi, U. M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
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Gimeno, A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. [Link]
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Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Ribeiro, A., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Alzheimer's Disease. [Link]
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Naik, R. S., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
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Sharma, R., et al. (2023). Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers in Chemistry. [Link]
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Chen, Y., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. [Link]
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Takagi, K., & Takayanagi, I. (1965). Effects of aromatic nitrocompounds and phenolderivatives on the cholinergic nerve ending of smooth muscle and skeletal muscle. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry. [Link]
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Eltze, M., & Gönne, S. (1977). Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
ResearchGate. (n.d.). Acetylcholinesterase inhibition assay of the synthesized compounds on plasma at 100 μM concentration expressed as percentage. ResearchGate. [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Lu, C. Y., & Lu, C. Y. (1982). The pharmacological properties of the cholinergic false transmitter, N-2-acetoxyethyl-N-methylpyrrolidinium, and its precursor, N-2-hydroxyethyl-N-methylpyrrolidinium. British Journal of Pharmacology. [Link]
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Nitek, M., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. ResearchGate. [Link]
-
Elabscience. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M). Elabscience. [Link]
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Le, T., & Le, J. K. (2023). Cholinergic Medications. In StatPearls. StatPearls Publishing. [Link]
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Herrera-Mayorga, V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
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National Research Council (US) Committee on Toxicology. (1982). Anticholinergics. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents, Volume 1: Anticholinesterases and Anticholinergics. National Academies Press (US). [Link]
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Application Notes and Protocols for Cell-Based Assays Using 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine in cell-based assays. Recognizing the compound's structural motifs—a pyrrolidine ring prevalent in numerous bioactive molecules and a nitrophenoxy group suggesting potential as an antimicrobial, anti-inflammatory, or anticancer agent—this guide proposes a tiered analytical approach.[1][2] We begin with a foundational cytotoxicity assessment to establish a therapeutic window, followed by a targeted functional assay to explore its potential as a modulator of cholinergic signaling, a pathway implicated in the antiamnesic properties of structurally related compounds.[3] This document provides detailed, field-proven protocols, the scientific rationale behind experimental choices, and guidance for data interpretation, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyrrolidine ring and a 4-nitrophenoxy moiety. The pyrrolidine scaffold is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry, found in a plethora of natural alkaloids and synthetic drugs with diverse pharmacological activities.[2][4][5] The nitrophenoxy group, on the other hand, is associated with various biological effects, including antimicrobial and anti-inflammatory properties.[1] The intracellular reduction of the nitro group can lead to reactive intermediates, which may be a source of its bioactivity.[1]
Given the structural alerts within this compound, a systematic investigation of its biological effects is warranted. A logical starting point in any cell-based screening campaign is to determine the compound's effect on cell viability and proliferation.[6][7] This initial step is crucial for identifying a concentration range that is suitable for more specific functional assays, distinguishing between targeted pharmacological effects and general cytotoxicity. Subsequently, based on the structural similarity of related compounds to nootropic agents, exploring its impact on key neurological targets, such as acetylcholinesterase (AChE), is a rational next step.[3]
Foundational Assay: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[8]
Experimental Rationale
This assay is selected as the primary screening tool due to its robustness, high-throughput compatibility, and sensitivity. It will allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the compound's potency in inducing cell death.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[8]
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
| Parameter | Description |
| Cell Viability (%) | Calculated as: ((Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)) * 100 |
| IC50 Value | The concentration of the compound that reduces cell viability by 50%. This is determined by plotting a dose-response curve (Cell Viability (%) vs. log[Compound Concentration]). |
A potent cytotoxic compound will exhibit a low IC50 value. The results of this assay will guide the selection of non-toxic concentrations for subsequent functional assays.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Functional Assay: Acetylcholinesterase (AChE) Activity Assay
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[11][12] Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[12] Given the potential nootropic activity of related compounds, evaluating the effect of this compound on AChE activity is a logical step.
Experimental Rationale
This colorimetric assay is based on the Ellman method, where thiocholine, produced from the AChE-catalyzed hydrolysis of acetylthiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[11][12] The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically. This assay is widely used for screening AChE inhibitors due to its simplicity and reliability.[11]
Detailed Protocol: AChE Activity Assay
Materials:
-
This compound
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
AChE Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[11]
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer capable of kinetic reads
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions in AChE Assay Buffer.
-
Prepare the substrate solution (ATCI) and DTNB solution in AChE Assay Buffer.
-
Prepare the AChE enzyme solution in the assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in this order:
-
50 µL of AChE Assay Buffer
-
25 µL of DTNB solution
-
25 µL of the test compound dilution or vehicle control (for uninhibited activity)
-
Include a positive control inhibitor (e.g., donepezil).
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Kinetic Measurement:
Data Analysis and Interpretation
| Parameter | Description |
| Rate of Reaction (V) | Calculated from the linear portion of the absorbance vs. time plot (ΔAbs/min). |
| % Inhibition | Calculated as: ((V_uninhibited - V_inhibited) / V_uninhibited) * 100 |
| IC50 Value | The concentration of the compound that inhibits AChE activity by 50%. Determined by plotting a dose-response curve (% Inhibition vs. log[Compound Concentration]). |
A low IC50 value indicates potent inhibition of AChE, suggesting the compound may have pro-cholinergic and potentially cognitive-enhancing effects.
AChE Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Further Characterization: Exploring Cholinergic Receptor Interactions
Should this compound not show significant AChE inhibitory activity, or if a more comprehensive understanding of its mechanism is desired, investigating its interaction with cholinergic receptors (muscarinic and nicotinic) is a logical progression. These receptors are crucial for mediating the effects of acetylcholine throughout the body.[13]
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[14] These assays typically involve a competitive binding format where the test compound competes with a radiolabeled ligand (a known high-affinity binder) for the receptor.[14][15][16] The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) can be determined, which reflects the compound's binding affinity.
Conceptual Workflow:
-
Preparation: A source of the target receptor is required, typically cell membranes from a cell line overexpressing the receptor subtype of interest (e.g., M1 muscarinic receptor).[13][14]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.
-
Separation: The receptor-bound ligand is separated from the unbound ligand, often by rapid filtration through glass fiber filters.[14]
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Analysis: The data is used to generate a competition curve and calculate the IC50, which is then converted to a Ki value.
Functional Receptor Assays
Beyond binding, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This can be assessed using functional cell-based assays that measure the downstream signaling events following receptor activation. For example:
-
M1, M3, M5 Muscarinic Receptors: These couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.[13] This can be measured using calcium-sensitive fluorescent dyes.
-
M2, M4 Muscarinic Receptors: These couple to Gi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[13] cAMP levels can be quantified using various immunoassay formats.
Cholinergic Signaling Pathways
Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.
Conclusion
The provided protocols offer a structured and scientifically rigorous approach to characterizing the bioactivity of this compound. By first establishing its cytotoxic profile and then investigating its potential as an acetylcholinesterase inhibitor, researchers can efficiently gather critical data to guide further drug discovery and development efforts. The subsequent discussion on receptor binding and functional assays provides a roadmap for a more in-depth mechanistic investigation. This tiered approach ensures that resources are used effectively and that the compound's therapeutic potential is thoroughly evaluated.
References
-
Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]
-
Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. American Chemical Society. [Link]
-
Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. [Link]
-
Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. Meimian. [Link]
-
Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. [Link]
-
1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. PubMed. [Link]
-
This compound. Lead Sciences. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Cell-based assays: fuelling drug discovery. PubMed. [Link]
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. nuvisan.com [nuvisan.com]
- 7. Cell-based assays: fuelling drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
I. Introduction and Scientific Rationale
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, with CAS Number 265654-77-1, is a synthetic compound that merges two key pharmacophores: a pyrrolidine ring and a nitrophenoxy moiety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[1] The phenoxyethylpyrrolidine core, in particular, has been identified as a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, a critical enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[2]
LTB4 is implicated in the pathogenesis of various inflammatory diseases, including inflammatory bowel disease, psoriasis, and asthma.[2] By catalyzing the final step in LTB4 production, LTA4 hydrolase represents a prime therapeutic target for a new class of anti-inflammatory agents. The structural similarity of this compound to known LTA4 hydrolase inhibitors suggests its primary application in medicinal chemistry is as a lead compound or a key intermediate for the discovery and development of novel anti-inflammatory drugs.
Furthermore, the presence of a nitro group on the phenyl ring offers a versatile chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR). The nitro group can be reduced to an amine, which can then be derivatized to generate a library of analogs for optimizing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the synthesis, potential applications, and detailed experimental protocols for evaluating the biological activity of this compound.
II. Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step nucleophilic substitution process. A detailed protocol based on established chemical principles and patent literature is provided below.[3]
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Materials and Reagents:
-
4-Nitrophenol
-
1,2-Dibromoethane
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Protocol:
Step 1: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
-
To a stirred solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1,2-dibromoethane (3.0 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude intermediate.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain 1-(2-bromoethoxy)-4-nitrobenzene as a solid.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the intermediate, 1-(2-bromoethoxy)-4-nitrobenzene (1.0 eq), in acetonitrile.
-
Add pyrrolidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product is purified by column chromatography (SiO₂, eluting with a gradient of MeOH in CH₂Cl₂) to yield this compound as a solid.[3]
Characterization:
-
Mass Spectrometry (MS): (ESI) m/z 237 (M+H)⁺.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure.
III. Application 1: Anti-Inflammatory Activity Evaluation
The primary hypothesized application is the inhibition of LTB4 biosynthesis via LTA4 hydrolase. Protocols for direct enzyme inhibition and cell-based anti-inflammatory screening are provided.
3.1. Leukotriene A4 (LTA4) Hydrolase Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the enzymatic conversion of LTA4 to LTB4. The product, LTB4, can be quantified using methods like ELISA or HPLC. Due to the instability of LTA4, a stable precursor like LTA4 methyl ester is often used, which is hydrolyzed immediately before the assay.[4]
Diagram: LTA4 Hydrolase Pathway and Inhibition
Caption: Inhibition of the LTA4 hydrolase pathway.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human LTA4 hydrolase is commercially available. Prepare working solutions in a suitable buffer (e.g., Tris-HCl with Zn²⁺).
-
Prepare the unstable substrate LTA4 immediately before use by hydrolyzing LTA4 methyl ester in a basic solution (e.g., NaOH in acetone/water).[4] Keep the solution on ice.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound, this compound, at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add 80 µL of the LTA4 hydrolase enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the freshly prepared LTA4 substrate.
-
Incubate for 10-20 minutes at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold methanol containing a suitable internal standard.
-
-
Quantification of LTB4:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
3.2. Cell-Based Anti-Inflammatory Screening (Nitric Oxide Assay)
Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production, which is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7]
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Cytotoxicity Assessment (MTT Assay):
-
Before the anti-inflammatory assay, determine the non-toxic concentration range of the test compound on RAW 264.7 cells using a standard MTT assay to ensure that any observed inhibition of NO is not due to cell death.[7]
-
-
NO Inhibition Assay:
-
Pre-treat the adhered cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with untreated cells (negative control) and cells treated only with LPS (positive control).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate in the dark at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production and calculate the IC₅₀ value.
-
IV. Application 2: Antimicrobial Activity Screening
The pyrrolidine and nitrophenyl moieties are present in various antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical secondary application.
4.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This quantitative result is reported as the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight.
-
Prepare a standardized inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to the final required concentration in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[9][10]
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium. The concentration range can typically be from 256 µg/mL down to 0.5 µg/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
A microplate reader can also be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.
-
Data Summary Table (Hypothetical)
| Assay Type | Target | Cell/Enzyme System | Key Parameter | Predicted Outcome |
| Enzyme Inhibition | LTA4 Hydrolase | Recombinant Human LTA4H | IC₅₀ | Potent inhibition expected based on analogs |
| Cell-Based Assay | Nitric Oxide Production | LPS-stimulated RAW 264.7 | IC₅₀ | Dose-dependent reduction in NO levels |
| Antimicrobial Assay | Bacterial Growth | S. aureus, E. coli | MIC (µg/mL) | Potential for moderate to low activity |
| Antimicrobial Assay | Fungal Growth | C. albicans | MIC (µg/mL) | Potential for moderate to low activity |
V. Conclusion and Future Directions
This compound is a strategically designed molecule with significant potential in medicinal chemistry, primarily as a scaffold for developing novel anti-inflammatory agents targeting LTA4 hydrolase. The protocols outlined in this document provide a robust framework for its synthesis and comprehensive biological evaluation. While direct experimental data for this specific compound is not widely published, the strong precedent set by its structural analogs provides a compelling rationale for its investigation. Future work should focus on synthesizing a library of derivatives by modifying the nitrophenyl and pyrrolidine rings to establish a clear structure-activity relationship and optimize for potency, selectivity, and drug-like properties.
VI. References
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 12, 2026, from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Leukotriene A4 Hydrolase (LTA4H). Retrieved January 12, 2026, from [Link]
-
World Organisation for Animal Health (WOAH). (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. Retrieved January 12, 2026, from [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Miller, R. A., & Reimschuessel, R. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 64(3), 211-222.
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved January 12, 2026, from [Link]
-
Elabscience. (n.d.). Human LTA4H (Leukotriene A4 Hydrolase) CLIA Kit Catalog No: E-CL-H0908. Retrieved January 12, 2026, from [Link]
-
BT LAB. (n.d.). Mouse Leukotriene A4 Hydrolase, LTA4H ELISA Kit. Retrieved January 12, 2026, from [Link]
-
Penning, T. D., et al. (2005). LTA4H modulators. U.S. Patent Application Publication No. US 2005/0043378 A1.
-
Furet, P., et al. (2012). Pyrrolopyrimidine compounds and their uses. U.S. Patent No. US 8,324,225 B2.
-
Brooks, C. D., et al. (1996). Lta4 hydrolase inhibitor pharmaceutical compositions and methods of use. Canadian Patent No. CA 2202368A1.
-
Dil-ruk, T., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 16(5), 745.
-
Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. Retrieved January 12, 2026, from [Link]
-
Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163-179.
-
Coffman, D. D. (1960). Synthesis of pyrrolidine. U.S. Patent No. US 2,952,688 A.
-
Zhang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 6445–6465.
-
Askew, B. C., et al. (2012). Synthesis of pyrrolidine compounds. European Patent No. EP 2468724 B1.
-
Bouyahya, A., et al. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 28(15), 5801.
Sources
- 1. enamine.net [enamine.net]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8324225B2 - Pyrrolopyrimidine compounds and their uses - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: A Candidate Ligand for Receptor Binding Studies
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the pyrrolidine motif is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of biological targets.[2][3] The compound 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine represents an intriguing, yet underexplored, molecule that marries the established pyrrolidine core with a phenoxyethyl linker and a 4-nitro substituent. This unique combination of structural features suggests a compelling potential for interaction with various receptor systems, making it a prime candidate for comprehensive receptor binding characterization.
While direct biological data for this compound is not yet prevalent in the public domain, structure-activity relationship (SAR) studies of analogous compounds provide a rational basis for initiating its pharmacological investigation. For instance, derivatives of N-substituted pyrrolidines have demonstrated significant affinity for opioid, dopamine, and serotonin receptors.[4][5][6][7] Furthermore, the presence of a nitro group on the phenyl ring has been shown in other molecular contexts to enhance affinity for sigma receptors, a versatile class of intracellular proteins implicated in a range of neurological functions and disease states.[8]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a ligand for receptor binding studies. We will outline a strategic workflow, from initial in silico predictions to detailed, step-by-step protocols for radioligand binding assays, providing the foundational knowledge to elucidate the binding profile of this promising molecule.
Part 1: Strategic Workflow for Ligand Characterization
A systematic approach is paramount when characterizing a novel chemical entity. The following workflow is designed to efficiently determine the receptor binding profile of this compound, progressing from broad, predictive methods to specific, quantitative assays.
Caption: A comprehensive workflow for the characterization of a novel ligand.
Part 2: In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of this compound.[9][10] These in silico approaches leverage vast databases of known ligand-receptor interactions to predict the bioactivity profile of a novel molecule based on its structural and chemical properties.
Methodology:
-
Ligand Preparation: Generate a 3D conformation of this compound using molecular modeling software.
-
Database Screening: Utilize publicly available or commercial target prediction servers (e.g., SwissTargetPrediction, SuperPred, PASS). These platforms compare the input molecule to libraries of known bioactive compounds and predict targets based on chemical similarity.
-
Pharmacophore Modeling: Construct a pharmacophore model based on the structural features of the test compound. This model can then be used to screen 3D databases of receptor structures to identify potential binding sites.
-
Data Interpretation: Analyze the prediction outputs, paying close attention to targets that are consistently identified across multiple platforms. Based on the structural analogs, priority should be given to predictions related to:
-
Sigma Receptors (σ1 and σ2): The nitro-aromatic system is a key feature in some known sigma receptor ligands.[8]
-
Dopamine Receptors (especially D2-like): The pyrrolidine and phenoxyethyl moieties are present in various dopamine receptor ligands.[5][6]
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Many CNS-active compounds with similar scaffolds interact with the serotonergic system.[11][12][13]
-
Opioid Receptors (κ, μ, δ): The N-substituted pyrrolidine core is a known pharmacophore for opioid receptor modulators.[4][14]
-
Part 3: Experimental Protocols for Receptor Binding Assays
Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and reproducibility.[4] The following protocols are foundational for characterizing this compound.
Protocol 1: Membrane Preparation from Cell Culture or Tissue
This protocol describes the preparation of cell membranes, which are a rich source of many receptor types.
Materials:
-
Cells expressing the target receptor or tissue homogenate.
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.
-
Protease Inhibitor Cocktail.
-
Sucrose Cryoprotectant Solution (10% sucrose in lysis buffer).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
BCA Protein Assay Kit.
Procedure:
-
Harvest cells or thaw frozen tissue and homogenize in 20 volumes of ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in a sucrose cryoprotectant solution.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Aliquot the membrane suspension and store at -80°C until use.[11]
Caption: Workflow for preparing receptor-rich cell membranes.
Protocol 2: Saturation Binding Assay
This assay is crucial for determining the density of receptors in the membrane preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). This must be performed with a known, commercially available radioligand for the target of interest before proceeding to competitive assays.
Materials:
-
Prepared cell membranes.
-
Radioligand specific for the target receptor (e.g., [³H]-Dopamine for dopamine receptors).
-
Unlabeled ligand for determining non-specific binding.
-
Assay Buffer.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% PEI).
-
Scintillation cocktail.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
For total binding, add assay buffer. For non-specific binding, add a high concentration of unlabeled ligand.
-
Add the membrane suspension to each well (typically 20-100 µg of protein).[11]
-
Add increasing concentrations of the radioligand to the wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax.
Protocol 3: Competitive Binding Assay
This assay determines the affinity (Ki) of the unlabeled test compound, this compound, for the target receptor by measuring its ability to compete with a fixed concentration of a specific radioligand.
Materials:
-
Same as for the Saturation Binding Assay.
-
This compound (test compound).
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the membrane suspension, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).
-
Incubate, filter, and count the radioactivity as described in the saturation binding protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Part 4: Data Presentation and Interpretation
The results of the binding assays should be tabulated for clarity and ease of comparison. Below is a template for presenting the binding affinity data for this compound against a panel of hypothetical receptor targets.
| Receptor Target | Radioligand Used | Radioligand Kd (nM) | Test Compound Ki (nM) |
| Sigma-1 | [³H]-(+)-Pentazocine | 2.5 | Experimental Value |
| Sigma-2 | [³H]-DTG | 15.0 | Experimental Value |
| Dopamine D2 | [³H]-Spiperone | 0.3 | Experimental Value |
| Dopamine D3 | [³H]-Spiperone | 0.5 | Experimental Value |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 1.2 | Experimental Value |
| Serotonin 5-HT2A | [³H]-Ketanserin | 2.0 | Experimental Value |
| Opioid Mu | [³H]-DAMGO | 1.8 | Experimental Value |
| Opioid Kappa | [³H]-U69,593 | 2.1 | Experimental Value |
Interpretation of Results:
-
A low Ki value indicates high binding affinity.
-
By comparing the Ki values across different receptors, a selectivity profile can be established. For example, if the Ki for the Sigma-1 receptor is significantly lower than for all other tested receptors, the compound is considered selective for Sigma-1.
-
This selectivity profile is critical for predicting the potential therapeutic applications and off-target effects of the compound.
Conclusion
This compound is a compound with significant potential as a novel ligand for receptor binding studies. While its specific targets are yet to be fully elucidated, its structural characteristics, combined with data from analogous compounds, provide a strong rationale for investigating its affinity for sigma, dopamine, and serotonin receptors, among others. The protocols and workflow outlined in this document provide a comprehensive framework for the systematic characterization of this and other novel chemical entities. Through the careful application of these methodologies, researchers can uncover the pharmacological profile of this compound, paving the way for its potential development as a valuable research tool or therapeutic agent.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 801.
- Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in medicinal chemistry.
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Pinna, G. A., et al. (2002). Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[4]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[14][15]cyclohepta[b]pyrrole-3-carboxamide analogues. Bioorganic & Medicinal Chemistry Letters, 12(11), 1469-1472.
- Melchiorre, C., et al. (1995). Synthesis and Antinociceptive Activity of Pyrrolidinylnaphthalenes. Journal of Medicinal Chemistry, 38(13), 2447-2454.
- Ehlert, F. J. (2016). The basics of receptor theory. In Biochemical Pharmacology (pp. 1-36). Academic Press.
- Lage, O. G., et al. (2007). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology, 152(1), 55-66.
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- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Leopoldo, M., et al. (2002). Synthesis, docking studies and pharmacological evaluation of serotoninergic ligands containing a 5-norbornene-2-carboxamide nucleus. Il Farmaco, 57(11), 905-915.
- Prezzavento, O., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7930-7962.
- Siracusa, M. A., et al. (2013). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Expert Opinion on Drug Discovery, 8(12), 1559-1579.
- Pinna, G. A., et al. (2005). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 60(6-7), 547-554.
- Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1163-1168.
- Colabufo, N. A., et al. (2006). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 49(3), 889-897.
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Pinna, G. A., et al. (2002). Synthesis and D(2)-like Binding Affinity of New Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and Related 4H-[4]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[14][15]cyclohepta[b]pyrrole-3-carboxamide Analogues. Bioorganic & Medicinal Chemistry, 10(8), 2695-2704.
- Murineddu, G., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Bioorganic & Medicinal Chemistry, 11(17), 3745-3757.
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PubChem. (n.d.). 1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine. Retrieved from [Link]
- Mayr, F., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(19), 4529.
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Mindset Pharma Inc. (2021). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. Retrieved from [Link]
- Staron, J., et al. (2022). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)
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Application Note: High-Throughput Screening for Modulators of Inflammatory Signaling using 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1] The five-membered nitrogen-containing ring offers a three-dimensional structure that allows for efficient exploration of pharmacophore space.[2][3] The compound 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine combines this versatile pyrrolidine ring with a 4-nitrophenoxy moiety. The nitro group is a known pharmacophore in various antimicrobial and anticancer agents.[4]
Notably, a structurally analogous compound, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[5][6] This precedent provides a strong rationale for investigating this compound as a potential modulator of inflammatory pathways.
This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound to identify and characterize its potential anti-inflammatory activity. We hypothesize that this compound may exert its effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammation.[7][8][9] The protocols detailed herein describe a primary screen using an NF-κB reporter gene assay and a secondary counter-screen for cytotoxicity to ensure the identification of specific inhibitors.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the test compound is presented in Table 1. These properties are crucial for understanding its solubility, permeability, and potential for oral bioavailability.
| Property | Value | Source |
| CAS Number | 265654-77-1 | [10][11] |
| Molecular Formula | C12H16N2O3 | [10][11] |
| Molecular Weight | 236.27 g/mol | [10] |
| Purity | >98% (typical) | [10] |
| Storage | Sealed in dry, 2-8°C | [10] |
Scientific Rationale: Targeting the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[7][8] It can be activated by a variety of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1][3][7] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][7]
Given its central role in inflammation, the NF-κB pathway is a prime target for the discovery of novel anti-inflammatory therapeutics.[2][12] A cell-based reporter gene assay provides a robust and scalable method for identifying compounds that inhibit this pathway in a high-throughput manner.
Diagram 1: The Canonical NF-κB Signaling Pathway
Caption: Experimental workflow for the primary HTS assay.
Part 2: Secondary Counter-Screen - Cytotoxicity Assay
This assay is crucial to distinguish true inhibitors of the NF-κB pathway from compounds that reduce the luciferase signal simply by killing the cells. A common method is the WST-1 or MTT assay, which measures the metabolic activity of viable cells. [13][14][15] Materials and Reagents:
-
HEK293 cell line (or the same reporter line)
-
Complete DMEM media
-
Test compound, positive control for cytotoxicity (e.g., Staurosporine), and vehicle control (DMSO)
-
WST-1 reagent
-
Clear, flat-bottom 384-well plates
Instrumentation:
-
Spectrophotometer (plate reader) capable of reading absorbance at 450 nm
-
Automated liquid handler
-
CO2 incubator
Protocol:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from the primary screening protocol, using a clear 384-well plate.
-
Incubate the plate for a duration equivalent to the total assay time of the primary screen (e.g., 6-8 hours) at 37°C, 5% CO2.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, or until a sufficient color change is observed in the vehicle control wells.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
-
Data Analysis and Quality Control
1. Primary Screen Data Analysis:
-
Percent Inhibition: Calculate the percentage of NF-κB inhibition for each test compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative))
-
Signal_Compound: Luminescence signal from a well with the test compound.
-
Mean_Signal_Positive: Average luminescence from vehicle control (DMSO + TNF-α) wells.
-
Mean_Signal_Negative: Average luminescence from negative control (media only) wells.
-
-
Hit Identification: A "hit" is defined as a compound that causes a statistically significant inhibition of the NF-κB signal, typically >50% inhibition or >3 standard deviations from the mean of the positive controls.
2. Secondary Screen Data Analysis:
-
Percent Viability: Calculate the percentage of cell viability using the following formula:
% Viability = 100 * (Absorbance_Compound - Mean_Absorbance_Blank) / (Mean_Absorbance_Vehicle - Mean_Absorbance_Blank)
-
Absorbance_Compound: Absorbance from a well with the test compound.
-
Mean_Absorbance_Vehicle: Average absorbance from vehicle control (DMSO) wells.
-
Mean_Absorbance_Blank: Average absorbance from wells with media only (no cells).
-
-
Hit Confirmation: True hits from the primary screen should not exhibit significant cytotoxicity at the active concentration (e.g., >80% cell viability).
3. Assay Quality Control: Z'-Factor The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [4][16][17][18][19]It measures the separation between the positive and negative control signals.
-
Calculation:
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
SD_Positive and SD_Negative: Standard deviations of the positive and negative controls.
-
Mean_Positive and Mean_Negative: Means of the positive and negative controls.
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
A Z'-factor should be calculated for each screening plate to ensure data quality and reliability.
Summary of HTS Assay Parameters
The key parameters for the proposed HTS campaign are summarized in Table 2.
| Parameter | Primary Screen (NF-κB Reporter) | Secondary Screen (Cytotoxicity) |
| Assay Principle | Luciferase Reporter Gene | Colorimetric (WST-1) |
| Cell Line | HEK293-NF-κB-Luc | HEK293 |
| Plate Format | 384-well, white, solid-bottom | 384-well, clear, flat-bottom |
| Seeding Density | 5,000 cells/well | 5,000 cells/well |
| Stimulus | TNF-α (e.g., 10 ng/mL) | None |
| Test Compound Conc. | 10 µM (single point) or dose-response | Same as primary screen |
| Incubation Time | 6 hours post-stimulation | 6-8 hours post-compound addition |
| Detection Method | Luminescence | Absorbance (450 nm) |
| Quality Control | Z'-factor > 0.5 | N/A |
Conclusion
This application note provides a robust framework for the high-throughput screening of this compound to assess its potential as an inhibitor of the NF-κB signaling pathway. The combination of a specific primary screen with a cytotoxicity counter-screen ensures the identification of high-quality, specific hits. The methodologies described are based on established principles of HTS and can be readily adapted for the screening of other novel chemical entities targeting inflammatory pathways. Successful identification of activity with this compound could pave the way for further lead optimization studies and the development of a new class of anti-inflammatory agents.
References
-
NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Frontiers in Pharmacology. Available from: [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available from: [Link]
-
A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors. ResearchGate. Available from: [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available from: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Available from: [Link]
-
NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available from: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available from: [Link]
-
NF-κB signaling in inflammation. PubMed. Available from: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]
-
Z-Factor Calculator. Assay Quality Control. Available from: [Link]
-
A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. BMC Cancer. Available from: [Link]
-
High-throughput screening and in vitro evaluation of CSB-0914; a novel small molecule NF-κB inhibitor attenuating inflammatory responses through NF-κB, Nrf2 and HO-1 cross-talk. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Z-factor. Wikipedia. Available from: [Link]
-
Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules. Available from: [Link]
-
Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry. Available from: [Link]
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high-throughput cell-based assay: Topics. Science.gov. Available from: [Link]
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This compound. Lead Sciences. Available from: [Link]
-
1-(4-Nitrophenoxy)pyrrolidine. PubChem. Available from: [Link]
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Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry. Available from: [Link]
-
This compound. Sinfoo Biotech. Available from: [Link]
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1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine. PubChem. Available from: [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo. Available from: [Link]
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Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery. Available from: [Link]
-
Human LTA4H(Leukotriene A4 Hydrolase) ELISA Kit. ELK Biotechnology. Available from: [Link]
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Application Note: Evaluating the Anti-Cancer Potential of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine in Human Cancer Cell Lines
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its conformational flexibility allows for precise interactions with a variety of biological targets.[4] Coupled with a nitrophenoxy moiety, which is present in compounds investigated for antimicrobial, anti-inflammatory, and anticancer properties, the novel compound 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (Figure 1) presents an interesting candidate for anti-cancer drug discovery.[5] Certain nitro-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[6][7][8] This application note outlines a series of robust protocols to investigate the potential cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this compound on a selected cancer cell line.
Figure 1: Chemical Structure of this compound Molecular Formula: C12H16N2O3 Molecular Weight: 236.27 g/mol CAS Number: 265654-77-1[9][10]
Experimental Design Workflow
The following workflow is designed to systematically evaluate the anti-cancer properties of this compound.
Caption: Experimental workflow for evaluating the anti-cancer effects of the compound.
Materials and Reagents
-
Cell Lines: Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., MCF-10A)
-
Compound: this compound (purity >98%)
-
Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO)[11][12][13]
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[14][15][16][17]
-
Cell Cycle Analysis: Propidium Iodide, RNase A, 70% Ethanol[18][19][20][21]
-
Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-GAPDH), HRP-conjugated secondary antibodies, ECL Western Blotting Substrate[22][23][24][25]
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14][16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[14][16]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[19]
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at 4°C.[18]
-
Staining: Wash the fixed cells with PBS. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be analyzed using software like ModFit or FlowJo to determine the percentage of cells in each phase.[18][21]
Protocol 4: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[22][23]
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[23][25]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[23][25]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[23][24]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.[24][25]
Hypothetical Results and Data Interpretation
Cytotoxicity
The MTT assay results are presented in Table 1. A dose-dependent decrease in cell viability is observed in the cancer cell line, with minimal effect on the non-cancerous cell line at lower concentrations, suggesting some level of cancer cell selectivity. The IC50 value is determined to be approximately 15 µM for the cancer cell line.
Table 1: Cell Viability after 48h Treatment
| Concentration (µM) | Cancer Cell Line (% Viability) | Non-Cancerous Cell Line (% Viability) |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 3.8 |
| 5 | 85 ± 5.1 | 98 ± 4.2 |
| 10 | 62 ± 3.9 | 95 ± 3.1 |
| 15 | 51 ± 4.2 | 91 ± 2.9 |
| 25 | 28 ± 3.5 | 75 ± 4.5 |
| 50 | 12 ± 2.8 | 55 ± 5.0 |
Mechanism of Cell Death and Cell Cycle Arrest
The data from the apoptosis and cell cycle assays (Table 2) indicate that at the IC50 concentration, the compound induces a significant increase in the apoptotic cell population and causes an accumulation of cells in the G2/M phase of the cell cycle.
Table 2: Apoptosis and Cell Cycle Distribution at 48h (IC50 Concentration)
| Assay | Parameter | Control (%) | Treated (%) |
|---|---|---|---|
| Apoptosis | Viable (Annexin V-/PI-) | 95.2 ± 2.1 | 55.4 ± 3.3 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 ± 0.5 | 25.8 ± 2.5 | |
| Late Apoptotic (Annexin V+/PI+) | 1.5 ± 0.4 | 15.3 ± 1.9 | |
| Necrotic (Annexin V-/PI+) | 1.2 ± 0.3 | 3.5 ± 0.8 | |
| Cell Cycle | G0/G1 Phase | 65.4 ± 3.1 | 30.1 ± 2.8 |
| S Phase | 20.1 ± 1.9 | 15.5 ± 2.1 |
| | G2/M Phase | 14.5 ± 1.5 | 54.4 ± 3.5 |
Signaling Pathway Modulation
Based on the observed cell cycle arrest and apoptosis, a plausible hypothesis is the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.
Western blot analysis (data not shown) would be expected to show a decrease in the phosphorylation of Akt (p-Akt) without a significant change in total Akt levels. Concurrently, downstream effects could include a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with a downregulation of cell cycle regulatory proteins like Cyclin B1, corroborating the G2/M arrest.
Conclusion
This application note provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, coupled with the investigation of relevant signaling pathways, will enable researchers to elucidate the compound's mechanism of action and determine its therapeutic potential. The hypothetical data presented herein suggests that this compound may exert its anti-cancer effects through the induction of apoptosis and G2/M cell cycle arrest, possibly via modulation of the PI3K/Akt signaling pathway. Further studies are warranted to confirm these findings and to explore the in vivo efficacy of this promising compound.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
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Sheik, M. H., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available from: [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
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Horton, T. MTT Cell Assay Protocol. Available from: [Link]
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Janočková, J., et al. (2019). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules. Available from: [Link]
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Floyd, R. A., & Hensley, K. (2009). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry. Available from: [Link]
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Yilmaz, V. T., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure. Available from: [Link]
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Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C. Available from: [Link]
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ResearchGate. (2025). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Available from: [Link]
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PubChem. 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine. Available from: [Link]
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Semantic Scholar. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). Available from: [Link]
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Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry. Available from: [Link]
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Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
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Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
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Wikipedia. Pyrrolidine. Available from: [Link]
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ResearchGate. (2025). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Available from: [Link]
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Cikotiene, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. Available from: [Link]
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Available from: [Link]
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Application Notes and Protocols for the Dissolution of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Abstract
This document provides a comprehensive guide for the effective dissolution of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (PNP-EP), a compound of interest in various research and drug development applications. Due to the absence of standardized public protocols for this specific molecule, this guide synthesizes data from structurally related compounds to establish a robust and reliable methodology. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, experimental integrity, and reproducibility. We will cover the physicochemical properties of PNP-EP, detailed dissolution protocols for creating stock solutions, and critical safety and handling procedures.
Introduction: Understanding the Molecule
This compound is a synthetic organic compound featuring a 4-nitrophenoxy moiety linked to a pyrrolidine ring via an ethyl chain. The presence of the polar nitro group and the aromatic ring, combined with the basic pyrrolidine nucleus, imparts a specific polarity profile that dictates its solubility. An understanding of these structural components is crucial for selecting an appropriate solvent system, which is the foundation of any successful experiment. The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its ability to increase aqueous solubility and modulate pharmacokinetic properties[1]. The nitrophenoxy group, on the other hand, contributes to the molecule's aromatic and polar characteristics.
Physicochemical Properties & Storage
A thorough understanding of the compound's physical and chemical properties is the first step towards developing a reliable dissolution protocol.
| Property | Value | Source |
| CAS Number | 265654-77-1 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Appearance | Likely an off-white to light yellow crystalline solid (Inferred from related nitrophenoxy compounds) | |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Causality Behind Storage Conditions: The recommendation for refrigerated and dry storage suggests that the compound may be sensitive to moisture and higher temperatures, which could lead to degradation over time. The nitro group can be susceptible to reduction, and the ether linkage could be prone to hydrolysis under certain conditions.
Safety First: Hazard Assessment and Handling
Inferred Hazards from Structural Analogs:
-
4-Nitrophenol: This compound is toxic if swallowed and harmful in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure[4][5][6].
-
Pyrrolidine and its derivatives: These can be flammable liquids and may cause severe skin burns and eye damage. They can also be harmful if swallowed or inhaled[7]. N-substituted pyrrolidones, which are structurally related, can be serious eye irritants and are suspected of damaging fertility[2][8][9].
Recommended Personal Protective Equipment (PPE):
| Body Part | PPE Specification | Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | EN166 or OSHA 29 CFR 1910.133 |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended). | EN 374 |
| Skin/Body | Laboratory coat, long-sleeved, and closed-front. | N/A |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If dusts are generated, a respirator with a particulate filter is required. | DIN EN 143 or equivalent |
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Dissolution Protocols: From Stock to Working Solutions
Based on the polarity of the molecule, polar aprotic solvents are the primary recommendation for creating high-concentration stock solutions.
Solvent Selection Rationale:
-
Primary Recommendation (High Confidence): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These polar aprotic solvents are excellent at solvating a wide range of organic molecules. Nitrophenoxy compounds generally show good solubility in DMSO[3].
-
Secondary Recommendation (Moderate Confidence): Ethanol and Methanol. These polar protic solvents may also be effective, particularly for less concentrated solutions. Nitrophenols are known to be soluble in alcohols[10].
-
Aqueous Solubility (Low Confidence): The compound is expected to have very low solubility in water due to the significant non-polar surface area of the aromatic and pyrrolidine rings[3][11].
Protocol 4.1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for preparing a stock solution for subsequent dilution in aqueous media for in vitro cell-based assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile vial. For example, to prepare a 10 mM stock solution, weigh out 2.36 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. To continue the example, add 1 mL of DMSO to the 2.36 mg of compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Self-Validation: A clear, particulate-free solution after vortexing and potential gentle warming indicates successful dissolution. If particulates remain, sonication for a short period may be attempted.
Protocol 4.2: Preparation of Working Solutions for Biological Assays
It is critical to ensure that the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Serial Dilution: Perform a serial dilution of the high-concentration stock solution in the appropriate cell culture medium or buffer.
-
Final Dilution Step: For the final dilution into the assay plate, it is best practice to add the small volume of the diluted stock to the larger volume of the medium to ensure rapid and uniform mixing, preventing precipitation.
Logical Flow of Solution Preparation:
Caption: Logical workflow for preparing experimental working solutions.
Conclusion and Best Practices
The successful application of this compound in experimental settings is contingent upon proper dissolution and handling. The protocols outlined in this document provide a scientifically-grounded starting point. Researchers should always perform small-scale solubility tests before proceeding with larger preparations. Meticulous adherence to safety protocols is non-negotiable. By understanding the chemical nature of the compound and following these guidelines, scientists can ensure the integrity and reproducibility of their results.
References
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Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-nitro-4-(4-nitrophenoxy)benzene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Nitrodiphenyl ether. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitrosopyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-2-pyrrolidone. Retrieved from [Link]
-
Iris UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Application Notes and Protocols: 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine as a Versatile Intermediate in Organic Synthesis
Introduction: Strategic Importance of Pyrrolidine and Nitrophenoxy Moieties in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of specific structural motifs is paramount to imbuing molecules with desired pharmacological properties. Among these, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many FDA-approved drugs due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. Concurrently, the 4-nitrophenoxy group serves as a valuable pharmacophore and a versatile synthetic handle. The electron-withdrawing nature of the nitro group can modulate the electronic properties of a molecule and is a well-established precursor to the biologically significant amino group.
This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine . This compound serves as a key intermediate, bridging the pyrrolidine and 4-nitrophenoxy moieties, thus offering a gateway to a diverse array of more complex molecules with potential therapeutic applications. We present detailed, field-proven protocols for its synthesis via the Williamson ether synthesis and its subsequent transformation into the corresponding aniline derivative, a critical building block for further elaboration.
Part 1: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an organohalide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated in situ from a phenol and a base, acts as a nucleophile to displace a halide leaving group from an alkyl halide.[2] For the synthesis of this compound, 4-nitrophenol is deprotonated to form the nucleophilic 4-nitrophenoxide, which then attacks 1-(2-chloroethyl)pyrrolidine.
Reaction Scheme
Sources
Application Notes and Protocols: Safe Handling and Storage of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine Powder
Abstract
This document provides a comprehensive guide for the safe handling, storage, and preparation of solutions of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS No. 265654-77-1). The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and achieve accuracy and reproducibility in experimental settings. The recommendations are grounded in established laboratory safety principles and the known chemical characteristics of aromatic nitro compounds and pyrrolidine derivatives.
Compound Profile and Physicochemical Properties
This compound is a research chemical whose structure incorporates a pyrrolidine ring, an ether linkage, and a 4-nitrophenyl group. While specific toxicological data for this compound is not widely published, its constituent functional groups necessitate careful handling. The 4-nitrophenyl group classifies it as an aromatic nitro compound, a class of chemicals known for potential reactivity and biological activity.[1] The pyrrolidine moiety is a common scaffold in medicinal chemistry.[2]
A summary of its key physicochemical properties is presented below. This information is critical for accurate calculations and for understanding its behavior in various experimental contexts.[3]
| Property | Value | Source |
| Chemical Name | This compound | Sinfoo Biotech[4] |
| CAS Number | 265654-77-1 | Lead Sciences[5] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | Sinfoo Biotech[4] |
| Molecular Weight | 236.27 g/mol | Lead Sciences[5] |
| Appearance | Typically a solid powder (user to verify with supplier CoA) | General |
| Purity | Typically ≥98% (user to verify with supplier CoA) | Lead Sciences[5] |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound stem from its nature as a fine powder and its classification as an aromatic nitro compound. A thorough risk assessment must be conducted before any handling.
Risk Assessment
-
Inhalation: As a fine powder, there is a risk of aerosolization and inhalation. The effects of inhalation are not well-characterized, but many fine chemical powders can cause respiratory irritation.
-
Skin Contact & Absorption: Aromatic nitro compounds can often be absorbed through the skin.[6] Prolonged contact may cause irritation or systemic effects. The yellow staining of skin is a known effect of handling some nitroaromatic compounds, such as picric acid.[6]
-
Eye Contact: Direct contact with the powder can cause serious eye irritation or damage.
-
Reactivity: Aromatic nitro compounds must be stored away from strong reducing agents and strong oxidizing agents to prevent vigorous or explosive reactions.[6] This compound is a mono-nitrated aromatic, which is generally more stable than polynitrated compounds like picric acid, but caution is still warranted.[6][7]
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following should be worn at all times when handling the powder or its solutions:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: For weighing or operations that may generate dust, a NIOSH-approved respirator may be necessary, depending on the scale and ventilation.
Engineering Controls
To mitigate the risk of inhalation and contamination, all handling of the solid powder should be performed within a certified chemical fume hood or a powder containment hood. This is the most effective way to control exposure to airborne particles.[6]
Protocols for Handling and Storage
Adherence to proper storage and handling protocols is essential for both user safety and the preservation of the compound's chemical integrity.
Receipt and Initial Inspection
Upon receiving the compound, immediately inspect the container for any damage. Verify that the label information matches the order details and the Certificate of Analysis (CoA). Record the date of receipt and the date of opening directly on the container.[8][9] This practice is critical for tracking the age and potential degradation of time-sensitive chemicals.[7]
Long-Term Storage
Improper storage can lead to degradation, affecting experimental results. The stability of research compounds is often dependent on temperature, light, and moisture.
Protocol for Storing the Powder:
-
Ensure the container cap is tightly sealed to prevent moisture absorption and oxidation.
-
For additional protection, place the primary container inside a secondary, labeled, and sealed container.
-
Store the compound in a dark, dry, and refrigerated environment. Based on supplier data, a temperature of 2-8°C is recommended.[5]
-
Segregate the compound from incompatible materials, particularly strong oxidizing and reducing agents.[6][9]
| Form | Storage Temperature | Conditions | Duration |
| Powder | 2-8°C | Sealed, dry, dark | Refer to supplier CoA (typically 2-3 years)[10] |
| Stock Solution | -20°C or -80°C | Aliquoted, sealed, dark | 1-6 months (stability dependent)[10] |
Protocol for Weighing the Powder
Accurate weighing is the foundation of preparing precise stock solutions.[3] This procedure should be performed with care in a controlled environment.
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational. Clean the analytical balance and surrounding workspace.
-
Tare: Place a clean weigh boat or paper on the analytical balance and tare the mass to zero.
-
Transfer: Using a clean, anti-static spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid any spilling.
-
Record: Record the exact mass from the balance display.
-
Cleanup: Tightly cap the source container and return it to its proper storage location. Clean the spatula and the workspace. Dispose of any contaminated materials (e.g., weigh boat, gloves) according to your institution's hazardous waste guidelines.
Preparation of Stock Solutions
Stock solutions are concentrated solutions that are diluted for use in experiments.[11] Preparing a high-concentration stock solution is standard practice as it improves accuracy by avoiding the need to weigh very small quantities and can enhance the long-term stability of the compound.[3][11]
Solvent Selection
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution.
Calculation:
-
Molecular Weight (MW): 236.27 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): 10 mL = 0.010 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.010 mol/L * 0.010 L * 236.27 g/mol = 0.023627 g = 23.63 mg
Procedure:
-
Weigh: Accurately weigh approximately 23.63 mg of the powder following the protocol in section 3.3. Record the exact mass.
-
Transfer: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.[3] A small funnel can help prevent loss of material.
-
Initial Dissolution: Add approximately 5-7 mL of high-purity DMSO to the flask. Swirl gently to dissolve the powder. If dissolution is slow, brief sonication (5-10 minutes) in a water bath can be applied.[3] Visually confirm that all solid has completely dissolved.
-
Bring to Volume: Carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the flask.
-
Homogenize: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.[3]
-
Transfer & Label: Transfer the final solution to a cryo-safe storage vial (amber glass is recommended to prevent photodecomposition).[11] Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Protocol for Storage of Stock Solutions
To maintain the efficacy of the compound in solution and prevent degradation from repeated freeze-thaw cycles, proper storage is paramount.
-
Aliquot: Divide the stock solution into smaller, single-use volumes in separate cryovials. The aliquot volume should correspond to the amount typically needed for one or two experiments.
-
Storage: Store these aliquots in a freezer at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) .[10]
-
Thawing: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Vortex briefly before making further dilutions. Do not refreeze the thawed aliquot.
Spill and Waste Management
-
Spills: In case of a small powder spill, do not sweep dry. Gently cover with a damp paper towel to avoid creating dust, then wipe up and place in a sealed bag for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Kamat Lab, University of Notre Dame. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Lyme Congregational Church Boston, Environmental Health and Safety. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Juárez, J. F., et al. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(3), 656–679. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenoxy)pyrrolidine. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). UTSC Laboratory Health and Safety Manual - Chemical Handling and Storage. Retrieved from [Link]
-
Knuutila, H., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(27), 12056-12066. Retrieved from [Link]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Retrieved from [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(2-Ethoxy-5-methyl-4-nitrophenyl)pyrrolidine. Retrieved from [Link]
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- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound,(CAS# 265654-77-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 9. utsc.utoronto.ca [utsc.utoronto.ca]
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- 11. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: A Versatile Chemical Probe
Introduction: Unveiling the Potential of a Multi-Functional Chemical Tool
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a unique small molecule integrating two key structural motifs: a pyrrolidine ring and a 4-nitrophenoxy group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds, valued for its ability to explore three-dimensional chemical space.[1][2] The 4-nitrophenoxy moiety, on the other hand, is a well-known electrophilic group and a substrate for nitroreductase enzymes.[3][4] This combination of features suggests that this compound is not a monolithic entity but rather a versatile chemical probe with the potential for multiple, distinct applications in biomedical research and drug development.
While specific literature on the direct application of this compound as a chemical probe is nascent, by examining its structural analogs, we can infer and propose several compelling use-cases. A close analog, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4.[5][6] Another related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been identified as a potential antiamnesic (nootropic) agent, suggesting possible interactions with neurological pathways.[7][8]
This guide, therefore, is designed to be a forward-looking technical resource, providing detailed protocols for three proposed applications of this compound as a chemical probe. These protocols are grounded in established methodologies and are intended to serve as a robust starting point for researchers to explore the full potential of this intriguing molecule.
Proposed Application 1: A Probe for Inflammatory Pathways via LTA4 Hydrolase Inhibition
Scientific Rationale:
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[9] Elevated levels of LTB4 are implicated in a range of inflammatory diseases, including inflammatory bowel disease and psoriasis.[5] The structural similarity of this compound to the known LTA4 hydrolase inhibitor SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine) provides a strong rationale for investigating its potential as an inhibitor of this enzyme.[10] By inhibiting LTA4 hydrolase, this compound could serve as a valuable chemical probe to dissect the role of LTB4 in inflammatory signaling cascades.
Experimental Protocol: In Vitro LTA4 Hydrolase Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human LTA4 hydrolase.
Materials:
-
Recombinant human LTA4 hydrolase
-
Leukotriene A4 (LTA4) methyl ester
-
This compound
-
Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA
-
Stop Solution: Acetonitrile/Methanol (1:1 v/v) with an internal standard (e.g., Prostaglandin B2)
-
96-well microplate
-
HPLC-UV or LC-MS/MS system
Protocol Steps:
-
Preparation of LTA4 Substrate: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.[9] Dilute the resulting LTA4 solution in the Assay Buffer immediately before use.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the Assay Buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add 10 µL of the inhibitor dilutions (or vehicle control, DMSO) and 80 µL of the recombinant LTA4 hydrolase solution in Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the freshly prepared LTA4 substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the ice-cold Stop Solution to each well.
-
Analysis: Analyze the formation of LTB4 by HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound Concentration (µM) | LTB4 Formation (Peak Area) | % Inhibition |
| 0 (Vehicle) | 100,000 | 0 |
| 0.01 | 95,000 | 5 |
| 0.1 | 75,000 | 25 |
| 1 | 50,000 | 50 |
| 10 | 10,000 | 90 |
| 100 | 5,000 | 95 |
Expected Outcome and Interpretation:
A dose-dependent decrease in LTB4 formation would indicate that this compound inhibits LTA4 hydrolase activity. The IC50 value will quantify its potency. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[11][12]
Visualizing the Workflow:
Caption: Hypothetical neuroprotective signaling pathways modulated by the probe.
Proposed Application 3: A Probe for Detecting Nitroreductase Activity
Scientific Rationale:
The 4-nitrophenoxy group is a classic substrate for nitroreductase (NTR) enzymes. [3][4]These enzymes, which are prevalent in bacteria and overexpressed in hypoxic tumor cells, catalyze the NAD(P)H-dependent reduction of a nitro group to an amino group. [13][14]This enzymatic conversion can be harnessed to create a "turn-on" probe. In its native state, the nitro group in this compound acts as an electron-withdrawing group, which can quench fluorescence or alter the absorbance spectrum of a molecule. Upon reduction to the electron-donating amino group, a significant change in these photophysical properties is expected. This makes the compound a promising candidate for developing assays to detect NTR activity.
Experimental Protocol: Cell-Based Assay for Nitroreductase Activity
This protocol describes a proof-of-concept assay to determine if this compound can be used to detect NTR activity in living cells. This can be adapted for either bacterial cultures or cancer cell lines grown under hypoxic conditions.
Materials:
-
Bacterial strain expressing NTR (e.g., E. coli) or cancer cell line (e.g., A549)
-
Culture media (e.g., LB broth for bacteria, DMEM for cancer cells)
-
Hypoxia chamber (for cancer cells)
-
This compound
-
NADH or a cell-permeable analog
-
Fluorimeter or absorbance plate reader
-
96-well, black, clear-bottom plates (for fluorescence) or clear plates (for absorbance)
Protocol Steps:
-
Cell Culture:
-
Bacteria: Grow an overnight culture of NTR-expressing E. coli. Dilute to a starting OD₆₀₀ of ~0.1 in fresh media.
-
Cancer Cells: Plate A549 cells and allow them to adhere. Induce hypoxia by placing them in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours to upregulate endogenous NTR.
-
-
Probe Loading: Add this compound to the cells at a final concentration to be optimized (e.g., 10 µM).
-
Incubation: Incubate the cells with the probe for a set period (e.g., 1-4 hours) under their respective growth conditions (37°C for bacteria; 37°C in hypoxia for cancer cells).
-
Measurement:
-
Transfer the cell suspensions or wash the adherent cells with PBS.
-
Measure the fluorescence (e.g., Ex/Em wavelengths to be determined empirically based on the reduced amino-product) or absorbance spectrum using a plate reader.
-
-
Controls:
-
Negative Control 1: Cells without the probe.
-
Negative Control 2: Probe in media without cells.
-
Negative Control 3 (for cancer cells): Cells grown under normoxic conditions (normal O₂).
-
Positive Control (optional): Purified NTR enzyme with the probe and NADH in a cell-free system.
-
-
Data Analysis: Subtract the background fluorescence/absorbance from the control wells. Compare the signal from NTR-expressing/hypoxic cells to that of the negative controls.
Visualizing the Mechanism of Action:
Caption: Proposed mechanism for the detection of nitroreductase activity.
Conclusion and Future Directions
This compound stands as a chemical probe of considerable, albeit largely unexplored, potential. The protocols detailed herein provide a comprehensive framework for its initial characterization and application in three distinct areas of biological research: inflammation, neuropharmacology, and cancer biology. It is our hope that these application notes will empower researchers to unlock the full utility of this versatile molecule, leading to new insights into complex biological processes and potentially paving the way for novel therapeutic strategies.
References
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- BenchChem. (2025).
- Abcam. (n.d.). Nitroreductase Assay Kit (Luminometric) (ab321120).
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088.
- Thermo Fisher Scientific. (n.d.).
- Yu, C., & Li, L. (2021). Recent progress in small molecule fluorescent probes for nitroreductase.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- Abcam. (n.d.). Western blot protocol.
- Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6), 1245-1301.
- Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in drug discovery. RSC Advances, 4(42), 22079-22093.
- Prosser, G. A., et al. (2013). Bioorthogonal derivatization of 5-nitrofurans for targeted prodrug and probe applications. Journal of Medicinal Chemistry, 56(21), 8854-8868.
- Frontiers Media. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- BenchChem. (2025).
- Royal Society of Chemistry. (2014). Real Time Detection of Live Microbes with a Highly Sensitive Bioluminescent Nitroreductase Probe.
- Williams, E. M., et al. (2015). Probing the nitroreductase activity of cancer cells with a novel fluorogenic substrate.
- ResearchGate. (n.d.).
- Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent.
- BenchChem. (2025). Unveiling the Chemical Biology of SC-22716: A Technical Guide for Researchers.
- Abcam. (n.d.). Protocol library.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- Ghattas, M. A., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2908.
- Health Open Research. (2024).
- Voronina, T. A. (2023). Cognitive Impairment and Nootropic Drugs: Mechanism of Action and Spectrum of Effects. Neurochemical Journal, 17(2), 181-196.
- Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735.
- Frontiers Media. (2021). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial.
- Yuan, W., et al. (1995). Investigation of the inhibition of leukotriene A4 hydrolase. Journal of the American Chemical Society, 117(43), 10749-10759.
- Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163-179.
- Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Synthesis Overview & Mechanism
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis . This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1][2] In this specific case, 4-nitrophenol is deprotonated by a suitable base to form the 4-nitrophenoxide ion, which then acts as a nucleophile. This nucleophile attacks an N-(2-haloethyl)pyrrolidine substrate, displacing the halide leaving group in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.[3][4][5]
The presence of the electron-withdrawing nitro group (-NO₂) at the para position of the phenol is advantageous. It significantly increases the acidity of the phenolic proton, allowing for the use of milder bases for deprotonation compared to unsubstituted phenol.[1]
Sources
Purification of crude 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
An essential aspect of drug discovery and development is ensuring the purity of synthesized compounds. This guide provides a comprehensive technical support resource for researchers encountering challenges in the purification of crude 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS No: 265654-77-1). As a tertiary amine, this compound presents specific purification challenges, primarily due to its basic nature. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate these issues effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems researchers may face during the purification of this compound, providing probable causes and actionable solutions.
Question 1: My compound is streaking badly or not eluting from a standard silica gel column. What's happening and how can I fix it?
Probable Cause: The basic nitrogen atom of the pyrrolidine ring is interacting strongly with the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction leads to irreversible adsorption or significant peak tailing, resulting in poor recovery and separation.
Solutions:
-
Modify the Mobile Phase: Incorporate a small amount of a basic modifier into your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide. This competing base will neutralize the acidic sites on the silica, allowing your compound to elute properly.[1][2]
-
Use a Deactivated Stationary Phase: The most robust solution is to switch to a different stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-based surface that masks the acidic silanols, preventing the problematic interaction. This often allows for simpler solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives.[1][3]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for purifying amines.
-
-
Employ Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase flash chromatography on a C18 column can be an excellent alternative. To achieve good retention and separation of basic amines, it is often beneficial to use a mobile phase with a slightly alkaline pH.[2][4]
Question 2: I've successfully recrystallized my product, but it has "oiled out" instead of forming crystals. What should I do?
Probable Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated. This can happen if the boiling point of the solvent is too high or if the solution cools too quickly. Impurities can also suppress the melting point of the eutectic mixture, contributing to this issue.
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to ensure you are not at the saturation limit.[5] Then, allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, promoting proper crystal lattice formation.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.
-
Re-evaluate Your Solvent System: If oiling out persists, your chosen solvent may be unsuitable. The ideal solvent should dissolve the compound when hot but have very poor solubility when cold.[6]
Question 3: My purified product is still yellow. How can I remove the color?
Probable Cause: The yellow color is likely due to the 4-nitrophenyl group, but persistent, highly colored impurities may also be present. These are often polar, polymeric byproducts that are difficult to remove.
Solutions:
-
Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the next logical step. Pay close attention to the choice of stationary and mobile phases as described in Question 1 to ensure effective separation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurities will depend on the synthetic route. A common synthesis involves the reaction of 4-nitrophenol with a 2-substituted pyrrolidine (e.g., 1-(2-chloroethyl)pyrrolidine). Potential impurities include:
-
Unreacted Starting Materials: 4-nitrophenol, 1-(2-chloroethyl)pyrrolidine.
-
Side Products: Unreacted pyrrolidine-containing starting materials can be a common impurity in the synthesis of pyrrole derivatives.[7]
-
Residual Solvents and Reagents: Solvents like DMF, acetonitrile, or reagents like potassium carbonate.
Q2: Which purification method is generally most effective for this compound?
For this specific compound, a two-stage approach is often best:
-
Initial Workup (Acid-Base Extraction): Before attempting chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will move into the aqueous layer as a salt, while neutral organic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your pure product back into an organic solvent.[8]
-
Final Purification: Following the extraction, either flash column chromatography (preferably on amine-functionalized silica)[1][3] or recrystallization can be used to achieve high purity.
Q3: How can I monitor the success of my purification?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool. Compare your purified fractions to the crude material. A pure compound should show a single spot. Using a TLC plate with the same stationary phase as your column (e.g., amine-functionalized TLC plates) can help in developing your column method.[3]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis: NMR (¹H and ¹³C) and LC-MS are definitive methods to confirm the structure and assess the purity of your final product.
Q4: What are the recommended storage conditions for the purified compound?
Based on supplier recommendations for this and similar compounds, this compound should be stored in a tightly sealed container in a dry, cool environment, typically at 2-8°C.[9]
Experimental Protocols & Workflows
Purification Workflow Diagram
This diagram outlines the general strategy for purifying the crude product.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography on Amine-Functionalized Silica
This protocol is designed to mitigate the issues of purifying basic compounds on standard silica.[1][3]
-
Solvent System Selection: Use TLC on an amine-functionalized plate to determine an appropriate solvent system. A good starting point is a gradient of ethyl acetate in hexanes. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack an appropriately sized amine-functionalized silica flash column, equilibrating it with your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, perform a dry load by adsorbing your crude product onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Run the column using your predetermined solvent gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Chromatography
Sources
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- 9. This compound - Lead Sciences [lead-sciences.com]
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine stability and degradation issues
Welcome to the technical support center for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS 265654-77-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. By understanding the inherent chemical liabilities of this compound, you can ensure the integrity of your experimental results and develop robust analytical methods.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery, integrating a pyrrolidine ring, an ether linkage, and a 4-nitrophenoxy group.[1][2] Each of these functional groups contributes to the compound's overall physicochemical properties and potential degradation pathways. The pyrrolidine moiety confers basicity, while the nitrophenoxy group is strongly electron-withdrawing and can be susceptible to hydrolysis and photolytic degradation.[1][3]
This guide provides a comprehensive overview of potential stability issues, troubleshooting advice for common experimental problems, and detailed protocols for conducting stability and forced degradation studies.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Question: We have observed significant variability in the biological activity of our this compound stock solutions. What could be the cause?
Answer: Inconsistent biological activity is often linked to the degradation of the parent compound. The primary suspects for this molecule are hydrolysis and photodegradation.
Causality and Troubleshooting Steps:
-
Suspect Hydrolysis: The ether linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the molecule into 4-nitrophenol and 1-(2-hydroxyethyl)pyrrolidine, neither of which are likely to possess the same biological activity as the parent compound.
-
Check pH of Media: Ensure your cell culture media or assay buffer is within a neutral pH range (6.8-7.4). Even slight deviations can accelerate hydrolysis over time.
-
Solution Age: Prepare fresh stock solutions for each experiment. Avoid using solutions that have been stored for extended periods, even when frozen, as freeze-thaw cycles can impact stability.
-
Solvent Choice: If using organic co-solvents for your stock solution, ensure they are anhydrous. Trace amounts of water can lead to gradual hydrolysis.
-
-
Suspect Photodegradation: Aromatic nitro compounds are known to be sensitive to light.[4] Exposure to ambient laboratory light or specific wavelengths during fluorescence-based assays can induce photochemical reactions, leading to degradation.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil. Minimize exposure to light during experimental setup.
-
Evaluate Assay Conditions: If your assay involves a light source (e.g., flow cytometry, fluorescence microscopy), consider the potential for compound degradation during the measurement period. Run control experiments to assess the impact of light exposure on the compound's stability.
-
-
Confirm with Analytics: To definitively identify the issue, analyze your "active" and "inactive" solutions using a stability-indicating HPLC method (see Part 3 for a detailed protocol). A decrease in the parent peak area and the appearance of new peaks corresponding to degradants will confirm instability.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Question: We are developing an HPLC method for this compound and are observing unexpected peaks, even in freshly prepared samples. What are these, and how can we prevent them?
Answer: The appearance of extraneous peaks suggests either degradation during sample preparation and analysis or the presence of impurities in your starting material. Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5]
Troubleshooting and Identification Workflow:
-
Characterize the Unknowns: Use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most critical step in identifying potential degradants.
-
Expected Hydrolytic Degradant: Look for a peak corresponding to 4-nitrophenol (m/z ~139).
-
Expected Oxidative Degradants: Oxidation may occur on the pyrrolidine ring or the ethyl bridge. Look for peaks with m/z corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da).
-
Expected Photolytic Degradants: Photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group is a possible pathway for aromatic nitro compounds.[4] Look for peaks corresponding to these transformations.
-
-
Optimize HPLC Method: Ensure your HPLC method can separate the parent compound from these potential degradants. A stability-indicating method is crucial.[6][7]
-
Column: A C18 column is a good starting point for separating compounds with varying polarities.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate or acetate buffer is often effective.
-
Detector: A photodiode array (PDA) detector is highly recommended to assess peak purity and identify chromophoric changes in degradants.
-
-
Control Sample Preparation:
-
Solvent: Use HPLC-grade solvents. Ensure the diluent is compatible with the compound and does not promote degradation (e.g., avoid highly acidic or basic diluents if the compound is labile).
-
Temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[8] For solutions, it is best to prepare them fresh. If short-term storage is necessary, store in an amber vial at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: Is this compound susceptible to oxidation?
A2: Yes, the pyrrolidine ring, being a secondary amine, and the ether linkage are potentially susceptible to oxidation.[9] This can be initiated by exposure to air (autoxidation), reactive oxygen species in biological systems, or certain laboratory reagents. To minimize oxidative degradation, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) and avoid sources of free radicals.
Q3: How does pH affect the stability of this compound?
A3: The molecule's stability is expected to be pH-dependent.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the ether bond is a likely degradation pathway.
-
Neutral Conditions (pH ~7): The compound is expected to be most stable at or near neutral pH.
-
Basic Conditions: Base-catalyzed hydrolysis of the ether linkage can also occur. The 4-nitrophenoxy group is a good leaving group, which can facilitate this reaction.
Q4: What are the primary degradation products I should be aware of?
A4: Based on the structure, the primary degradation products are likely to be:
-
Hydrolysis: 4-nitrophenol and 1-(2-hydroxyethyl)pyrrolidine.
-
Oxidation: N-oxides of the pyrrolidine ring and hydroxylated species.
-
Photodegradation: Reduction of the nitro group to nitroso, hydroxylamino, or amino derivatives.
Part 3: Experimental Protocols & Data
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution in acetonitrile to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA at 270 nm |
Table 2: Expected Retention Times and m/z of Potential Degradants
| Compound | Expected RT (min) | [M+H]⁺ (m/z) | Degradation Pathway |
| 4-Nitrophenol | ~5 | 140.0 | Hydrolysis |
| 1-(2-(4-Aminophenoxy)ethyl)pyrrolidine | ~12 | 207.1 | Photoreduction |
| This compound N-oxide | ~15 | 253.1 | Oxidation |
| This compound (Parent) | ~18 | 237.1 | - |
Note: Expected retention times are estimates and must be confirmed experimentally.
Part 4: Visualizations
Diagrams
Caption: Potential degradation pathways of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. aktpublication.com [aktpublication.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. The guidance is designed to address common challenges encountered during the crystallization of this and structurally related pharmaceutical intermediates.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both corrective actions and the underlying scientific reasoning.
Q1: My this compound is separating as an oil during crystallization ("oiling out"). What are the likely causes and how can I resolve this?
A1: "Oiling out," or liquid-liquid phase separation, is a common issue when a compound's melting point is lower than the temperature of the saturated solution, or when supersaturation is too high.[1] The molecular structure of this compound, with its flexible ethylpyrrolidine side chain and rigid nitrophenyl group, can make it prone to this behavior. Here are several strategies to address this:
-
Reduce the Degree of Supersaturation: Oiling out is often triggered by a solution that is too concentrated or cooled too rapidly.[1]
-
Action: After dissolving the compound in a minimal amount of hot solvent, add a small excess of the same hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level.[2]
-
-
Slow Down the Cooling Process: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice.[1][3]
-
Action: Allow the flask to cool slowly to room temperature in an insulated container (e.g., a beaker packed with glass wool or a dewar). Once at room temperature, proceed with gradual cooling in a refrigerator, followed by an ice bath if necessary.
-
-
Utilize a Seed Crystal: Introducing a template for crystal growth can bypass the energy barrier for nucleation and prevent oiling.[1][4]
-
Action: If you have a small amount of solid material, add a single, small crystal to the solution just as it reaches the saturation point upon cooling.
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound, maintaining high solubility even at lower temperatures.
-
Action: Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, employ a two-solvent (solvent/anti-solvent) system. For instance, dissolve the compound in a good solvent like dichloromethane or ethyl acetate, and then slowly add a miscible anti-solvent such as hexane or heptane until turbidity is observed. Re-heat the mixture until it becomes clear and then cool it slowly.[5]
-
Q2: I'm experiencing a very low yield after recrystallizing my compound. What are the common reasons for this and how can I improve my recovery?
A2: A low yield is a frequent problem in crystallization and can often be attributed to several factors.[2] Here’s how to troubleshoot and enhance your recovery:
-
Excessive Solvent Usage: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]
-
Action: Aim to dissolve your compound in the minimum amount of near-boiling solvent required for complete dissolution.[6][7] To check if significant product remains in your filtrate, take a small sample of the mother liquor and evaporate the solvent. A large amount of solid residue indicates that you can recover more material by concentrating the mother liquor and attempting a second crystallization.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.
-
Action: Pre-heat your filtration apparatus (funnel and receiving flask) in an oven before use. Use a small amount of hot, pure solvent to wet the filter paper and keep the solution as hot as possible during the transfer.
-
-
Inappropriate Rinsing of Crystals: Washing the collected crystals with a solvent at room temperature or using too much rinsing solvent can redissolve a portion of your product.[6]
-
Action: Always wash your filtered crystals with a minimal amount of ice-cold solvent.[6] The solvent used for rinsing should be the same as the crystallization solvent.
-
-
Inherent Solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.
-
Action: Re-evaluate your solvent choice. A good crystallization solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.[7] Refer to the solvent selection table below for alternatives.
-
Q3: The crystals of this compound I've obtained are discolored or appear impure. What steps should I take to improve their purity?
A3: The primary goal of crystallization is purification.[6][8] If your crystals are not of the desired purity, consider the following:
-
Presence of Colored Impurities: Highly colored impurities can often be removed with activated carbon.
-
Action: After dissolving your crude compound in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes to allow the colored impurities to adsorb to the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
-
Inclusion of Impurities due to Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2][3]
-
Action: As detailed in Q1, slow down the rate of cooling. Using a slightly larger volume of solvent can also help to ensure that crystallization occurs more slowly and at a lower temperature, leading to purer crystals.[2]
-
-
Inadequate Washing: Residual mother liquor on the surface of the crystals will contain impurities.
-
Action: Ensure you are washing the filtered crystals with a small amount of ice-cold, pure solvent to rinse away any adhering mother liquor.
-
Q4: Crystallization is not starting, even after cooling the solution. What techniques can I use to induce crystallization?
A4: A supersaturated solution may require a nucleation event to initiate crystal formation.[6] If your solution remains clear after cooling, you can try the following methods in this order:
-
Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a seed crystal of the pure compound to the solution. This is the most effective method to induce crystallization.[2]
-
Reducing the Temperature: If not already done, cool the solution in an ice-water bath or even a dry ice/acetone bath for a short period.
-
Concentrating the Solution: If the above methods fail, it is likely that your solution is not sufficiently saturated. Re-heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool it again.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the crystallization of this compound?
A1: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[7] Given the structure of this compound, which contains both polar (nitro, ether, tertiary amine) and non-polar (aromatic ring, aliphatic chain) features, a solvent of intermediate polarity is often a good starting point.
| Solvent System | Rationale |
| Single Solvents | |
| Isopropanol / Ethanol | Alcohols are often effective for compounds with hydrogen bond acceptors like the nitro group and ether oxygen.[5] |
| Ethyl Acetate | A good solvent of intermediate polarity that can often provide a desirable solubility curve. |
| Toluene | The aromatic nature of toluene can interact favorably with the nitrophenyl ring, and it is a good choice for less polar compounds.[5] |
| Two-Solvent Systems (Solvent/Anti-Solvent) | |
| Dichloromethane / Hexane | Dissolve in the more polar dichloromethane and slowly add the non-polar hexane as an anti-solvent. |
| Ethyl Acetate / Heptane | A common combination for compounds of intermediate polarity. |
| Acetone / Water | For more polar compounds, dissolving in acetone and adding water as an anti-solvent can be effective. |
It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify the most promising system.[6]
Q2: How do the nitro group and the pyrrolidine ring affect solvent selection and crystallization behavior?
A2: The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-poor and increasing the molecule's polarity. This suggests that moderately polar solvents will be more effective than non-polar solvents like hexane alone.[5] The pyrrolidine ring, being a tertiary amine, is a basic site and a hydrogen bond acceptor.[9] This basicity can sometimes lead to interactions with acidic impurities or even the solvent. The presence of these functional groups increases the likelihood of polymorphism, where the compound can crystallize in different solid-state forms with varying properties.[4][10]
Q3: Is it possible to crystallize this compound as a salt? If so, what are the advantages and recommended procedures?
A3: Yes, forming a salt is a highly effective strategy for crystallizing basic compounds like amines.[5][11]
-
Advantages: Salts are often more crystalline and have higher melting points than the corresponding free base, which can significantly reduce the chances of oiling out. They also tend to have very different solubility profiles, opening up a wider range of potential crystallization solvents, including protic solvents like alcohols or even water.
-
Recommended Procedure:
-
Dissolve the crude this compound free base in a suitable solvent such as ethyl acetate, diethyl ether, or isopropanol.
-
Stoichiometrically add a solution of an acid (e.g., hydrochloric acid in isopropanol, or a solution of an organic acid like tartaric or citric acid in ethanol).
-
The salt will often precipitate directly from the solution. If not, the solution can be cooled or partially evaporated to induce crystallization. The resulting solid can then be recrystallized from a suitable solvent system (often alcohol/ether mixtures).
-
Troubleshooting Workflow
Below is a diagram illustrating a systematic approach to troubleshooting the crystallization of this compound.
References
- At Tianming Pharmaceutical. (2025, December 26).
- Benchchem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- Syrris. (n.d.).
- Zhanghua. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
- Recrystalliz
- Reddit. (2024, March 12). Amine workup : r/Chempros.
- Recrystalliz
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- PMC - NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- YouTube. (2007, November 28).
- ResearchGate. (2020, December).
- Lead Sciences. (n.d.). This compound.
- Sinfoo Biotech. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 265654-77-1.
- ResearchGate. (2023, July 27). Single Crystal XRD, Hirshfeld Surface, Quantum Chemical and Molecular Docking Studies on Diethyl1-(4-Nitrobenzyl)-4-(4-Nitrophenyl)
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- PubChem. (n.d.). Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Wikipedia. (n.d.). Pyrrolidine.
- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
- PubChem. (n.d.). 1-(4-Nitrophenoxy)pyrrolidine.
- ChemicalBook. (n.d.). Pyrrolidine, 1-[2-(4-nitrophenoxy)ethyl]-, hydrochloride (1:1).
- ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. syrris.com [syrris.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrrolidine
Welcome to the technical support center for the N-alkylation of pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and established protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of pyrrolidine. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Issue 1: Low or No Conversion to the N-Alkylated Product
You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted pyrrolidine and alkylating agent.
Potential Causes & Solutions:
-
Insufficient Basicity: The N-H proton of pyrrolidine needs to be removed for the nitrogen to become sufficiently nucleophilic. If the base is too weak, the equilibrium will favor the starting materials.
-
Poor Solubility: If the base or starting materials are not well-dissolved, the reaction will be slow or incomplete. This is a common issue with inorganic bases like K₂CO₃ in less polar solvents.[3][4]
-
Solution 1: Change to a more suitable solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices as they can dissolve the reactants and facilitate the Sₙ2 reaction.[1][2][5]
-
Solution 2: Introduce a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).[6] A PTC helps transport the anionic nucleophile from the solid or aqueous phase to the organic phase where the alkylating agent resides, accelerating the reaction.[6][7][8]
-
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, an insufficient temperature may result in a very slow reaction rate, especially with less reactive alkylating agents (e.g., alkyl chlorides).
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in acetonitrile is a common condition for these reactions.[9]
-
-
Leaving Group Reactivity: The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs. If you are using an alkyl chloride, the reaction will be inherently slower.
-
Solution: If possible, switch to a more reactive alkylating agent like an alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to the reaction with an alkyl chloride or bromide.[2] This in situ generation of the more reactive alkyl iodide is known as the Finkelstein reaction.[2]
-
Issue 2: Formation of a Quaternary Ammonium Salt (Over-alkylation)
Your desired N-alkylpyrrolidine product is nucleophilic and can react with another molecule of the alkylating agent, leading to a quaternary ammonium salt. This is a very common side reaction in amine alkylations.[10][11][12]
Potential Causes & Solutions:
-
Stoichiometry: Using a large excess of the alkylating agent significantly increases the probability of a second alkylation event.
-
Solution: Use the pyrrolidine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1-1.2 equivalents). For valuable or complex pyrrolidines, it can be advantageous to use the alkylating agent as the limiting reagent, though this will result in leftover starting amine.
-
-
High Concentration: High concentrations of both the N-alkylpyrrolidine product and the alkylating agent favor the bimolecular reaction leading to the quaternary salt.
-
Solution: Perform the reaction at a lower concentration. A slow, controlled addition of the alkylating agent to the reaction mixture can also help maintain a low instantaneous concentration, minimizing over-alkylation.
-
-
Steric Hindrance: Less sterically hindered alkylating agents are more prone to causing over-alkylation.[13]
-
Solution: While you may not be able to change your alkylating agent, be aware that primary and methyl halides are particularly susceptible to this side reaction. Careful control of stoichiometry and temperature is crucial.
-
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low conversion.
Issue 3: Elimination Side Products (Alkene Formation)
Instead of substitution, the base promotes the elimination of H-X from the alkylating agent, forming an alkene, which is a common competing pathway, especially with secondary and tertiary alkyl halides under strongly basic conditions.[14]
Potential Causes & Solutions:
-
Sterically Hindered Alkylating Agent: Secondary and tertiary alkyl halides are more prone to elimination (E2 pathway) than primary halides.
-
Solution: If possible, use a primary alkyl halide. If a secondary halide is necessary, use a less sterically hindered, non-nucleophilic base. While strong bases are needed, very hindered bases like LDA are typically not used for simple alkylations for this reason. A milder inorganic base like K₂CO₃ at elevated temperatures might be a better choice than a stronger base at low temperatures.
-
-
Strongly Basic Conditions: Highly basic conditions favor elimination.
-
Solution: Use a weaker base that is still effective for the N-alkylation.[6] For example, K₂CO₃ or even an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be sufficient, especially with reactive alkylating agents.[2] These organic bases are also useful for scavenging the acid byproduct without being strong enough to promote significant elimination of most primary halides.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of pyrrolidine?
The N-alkylation of pyrrolidine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[11][14][15]
-
Acid-Base Reaction: A base is used to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity. In many cases, the amine itself is nucleophilic enough to initiate the reaction, and the base serves to neutralize the H-X acid formed during the reaction, preventing the protonation and deactivation of the starting amine.[11]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.
-
Product Formation: This forms the new Carbon-Nitrogen bond, resulting in the N-alkylated pyrrolidine.
General Sₙ2 Mechanism for N-Alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a practical, question-and-answer format to directly address issues you may face in the lab.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide. The typical pathway involves the reaction of 4-nitrophenoxide with 1-(2-chloroethyl)pyrrolidine.
While this appears to be a straightforward SN2 reaction, the nature of the reactants introduces several potential competing pathways that can lead to impurities and reduced yields. A key feature of the 1-(2-chloroethyl)pyrrolidine reactant is its propensity to form a highly reactive aziridinium ion intermediate in situ.[3] The subsequent ring-opening by the phenoxide nucleophile yields the desired product. Understanding this mechanism and the factors that influence side reactions is critical for a successful synthesis.
Primary Reaction Pathway
The reaction proceeds via an intramolecular cyclization to form an electrophilic aziridinium intermediate, which is then attacked by the 4-nitrophenoxide nucleophile.
Caption: Primary reaction pathway via an aziridinium intermediate.
Troubleshooting Guide & FAQs
Q1: My final yield is significantly lower than expected. What are the most common causes?
A1: Low yields can often be traced back to several key experimental factors:
-
Incomplete Deprotonation: The first step is the deprotonation of 4-nitrophenol to form the nucleophilic phenoxide. If an insufficient amount of base is used or if the base is not strong enough, unreacted 4-nitrophenol will remain, reducing the potential yield.
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can protonate the 4-nitrophenoxide, reducing its nucleophilicity, and can also react with strong bases like sodium hydride.[4] Ensure all glassware is oven-dried and use anhydrous solvents for the best results.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of reactants or products and favor elimination side reactions. The optimal temperature is typically between 50-100 °C.[5]
-
Purity of 1-(2-chloroethyl)pyrrolidine: This reagent is often supplied as a hydrochloride salt, which is more stable but requires neutralization or the use of an extra equivalent of base in the reaction.[3][6] It is also hygroscopic and should be stored under nitrogen.[6]
Q2: I'm observing an unexpected isomer in my NMR and a close-eluting spot on my LC-MS. What is it and how can I prevent it?
A2: This is a classic side reaction in phenoxide chemistry. The impurity is almost certainly the C-alkylated isomer.
Causality: The 4-nitrophenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho positions, as the para position is blocked).[1][5]
-
O-Alkylation (the desired reaction) leads to the ether product.
-
C-Alkylation (the side reaction) forms a new carbon-carbon bond at the position ortho to the hydroxyl group.
Caption: Competing O-alkylation vs. C-alkylation pathways.
Prevention & Troubleshooting: The ratio of O- to C-alkylation is highly dependent on the reaction conditions.[5] To favor the desired O-alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the metal cation but leave the phenoxide oxygen relatively free and highly nucleophilic, promoting O-alkylation.[5][7] Protic solvents can form hydrogen bonds with the oxygen, making it less nucleophilic and thus increasing the likelihood of C-alkylation.[5]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution reaction over competing pathways.[5]
Q3: My reaction mixture turned very dark, and I'm getting a complex mixture of products. What happened?
A3: A dark, tarry reaction mixture often points to decomposition or polymerization.
-
Thermal Instability: The nitroaromatic system can be susceptible to decomposition at high temperatures, especially in the presence of a strong base. Avoid excessive heating.
-
Side Reactions of the Aziridinium Ion: The highly reactive aziridinium intermediate can be attacked by other nucleophiles if present.[3] For example, if DMF is used as a solvent at high temperatures, it can partially decompose to generate dimethylamine, which could potentially open the aziridinium ring and lead to byproducts.
-
Purity of Reagents: Using old or impure reagents can introduce unknown catalysts for decomposition pathways. Always use reagents from a reliable source.
Q4: How can I effectively purify my product away from the starting materials and C-alkylated byproduct?
A4: A multi-step purification strategy is recommended.
-
Aqueous Workup: First, neutralize the reaction mixture carefully. Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-nitrophenol, then with water and brine to remove the solvent (e.g., DMF) and salts.
-
Column Chromatography: This is the most effective method for separating the desired O-alkylated product from the C-alkylated isomer. The two isomers have different polarities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The less polar O-alkylated product will usually elute before the more polar C-alkylated isomer (due to potential H-bonding of the free phenol in the C-alkylated product if rearrangement occurs, or polarity differences in general). Start with a low polarity eluent and gradually increase it. Monitor the fractions by TLC.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Nitrophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-(2-Chloroethyl)pyrrolidine hydrochloride[6]
-
Anhydrous N,N-Dimethylformamide (DMF)[7]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate & Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution of the sodium phenoxide is formed.
-
In a separate flask, dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the sodium 4-nitrophenoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with water then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel.
Table 1: Influence of Reaction Parameters on Side Reactions
| Parameter | Effect on O-Alkylation (Desired) | Effect on C-Alkylation (Side Product) | Effect on E2 Elimination (Side Product) | Recommendation |
| Solvent | Favored by polar aprotic (DMF, DMSO)[5] | Can increase in protic solvents[5] | Minor effect for primary halides | Use anhydrous DMF or DMSO. |
| Temperature | Rate increases with temperature | Favored at higher temperatures | Significantly favored at higher temperatures[5] | Use the lowest effective temperature (e.g., 60-80 °C). |
| Base | Strong base needed for full deprotonation[7] | Not a primary factor | Strong, bulky bases can increase elimination | Use a slight excess (1.1 eq) of a non-bulky base like NaH. |
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved January 12, 2026, from [Link]
-
Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this.... Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 12, 2026, from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Shree Ganesh Remedies Limited. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1. Retrieved January 12, 2026, from [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Solubility of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. We understand that poor solubility can be a significant roadblock in obtaining reliable and reproducible experimental data.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues.
Understanding the Molecule: A Physicochemical Profile
The solubility behavior of a compound is dictated by its chemical structure. This compound is a molecule with two distinct personalities that are in opposition when it comes to aqueous solubility.
-
The Hydrophobic Head: The 4-nitrophenoxy group is aromatic and bulky. This part of the molecule is lipophilic (oil-loving) and inherently resists dissolving in water.[3] This feature is the primary source of the solubility challenge.
-
The Basic Tail: The pyrrolidine ring contains a tertiary amine. Amines are basic, meaning they can accept a proton (H+).[4] The basicity of this nitrogen atom is the key to manipulating the compound's solubility.
The interplay between these two features is governed by the pH of the surrounding medium.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 265654-77-1 | [5][6] |
| Molecular Formula | C12H16N2O3 | [5][6] |
| Molecular Weight | 236.27 g/mol | [6] |
| Key Structural Features | Lipophilic nitrophenoxy group; Basic pyrrolidine ring | N/A |
| Predicted Behavior | Poorly soluble at neutral/alkaline pH; solubility increases significantly at acidic pH. | [4][7] |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: I added my compound directly to PBS (pH 7.4) and it looks like sand. Why won't it dissolve?
A: This is expected behavior due to the compound's high lipophilicity. At a neutral pH of 7.4, while the pyrrolidine nitrogen is likely protonated (positively charged), the large, uncharged nitrophenoxy portion of the molecule dominates, preventing it from readily dissolving in water-based buffers.[3] Over 70% of new chemical entities face this issue of poor aqueous solubility, which can hinder absorption and bioavailability.[3] For a compound to dissolve, the energy required to break its crystal lattice structure must be overcome by the favorable interactions with the solvent. For this molecule, the interactions with water at neutral pH are not strong enough.
Q2: What is the correct way to prepare a working solution for my experiment?
A: The universally accepted best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[8][9] This allows for accurate and convenient serial dilutions into your final assay buffer.[10] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.[11]
Core Principle: Dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% anhydrous DMSO first. Then, dilute this stock solution into your aqueous buffer to achieve the final desired concentration.
See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution.
Q3: I made a 10 mM stock in DMSO, but when I dilute it into my cell culture media, a precipitate forms immediately. What's happening?
A: This phenomenon is known as "crashing out" and is a classic sign of exceeding the compound's kinetic solubility limit in the final aqueous environment. While the compound is stable in pure DMSO, adding this solution to a buffer drastically changes the solvent environment. The organic co-solvent gets diluted, and the compound is suddenly exposed to water, causing it to precipitate.[1]
The Critical Factor: The final concentration of the organic solvent (e.g., DMSO) in your assay is crucial. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[12][13] If your dilution scheme results in a final DMSO concentration of 1-2% or higher, precipitation is highly likely.
Troubleshooting Steps:
-
Calculate the final percentage of DMSO in your experiment.
-
If it is too high, you may need to prepare a more concentrated stock solution to reduce the volume you add to the assay.[14]
-
If you are already at the maximum stock concentration, you must explore other solubilization strategies.
Q4: Can I improve the solubility by changing my buffer?
A: Absolutely. This is the most powerful and direct method for an ionizable compound like this. The key is to leverage the basic pyrrolidine nitrogen.
The Mechanism: By lowering the pH of the buffer to a value well below the pKa of the pyrrolidine amine (typically around 9.5-11.0 for such structures), you ensure the nitrogen is fully protonated (R₃NH⁺).[15] This positive charge makes the molecule an ion, or a salt, which is significantly more polar and thus much more soluble in aqueous solutions.[7][16][17]
Practical Recommendations:
-
Switch to an acidic buffer: Instead of PBS (pH 7.4), try using a 50 mM sodium citrate buffer (pH 4.0) or a 50 mM sodium acetate buffer (pH 5.0).
-
Important Caveat: You must confirm that the altered pH will not negatively affect your experimental system (e.g., protein stability, cell viability, or assay performance). Always run a vehicle control with the acidic buffer alone.
Q5: My experiment is highly sensitive and must be performed at physiological pH (7.2-7.4). What are my options?
A: This is a common and challenging constraint in drug development. When pH modification is not an option, you must employ more advanced formulation strategies.
-
Use a Salt Form: Check if a hydrochloride (HCl) salt of the compound is available.[18] A salt form of a basic compound is pre-protonated and will have significantly higher intrinsic aqueous solubility compared to the free base, even at neutral pH.[19]
-
Employ Solubilizing Excipients: These are additives that help keep hydrophobic compounds dissolved.
-
Cyclodextrins: These are sugar-based molecules that form a cup-like structure. The hydrophobic part of your compound can nestle inside this "cup," while the hydrophilic exterior allows the entire complex to dissolve in water.[16][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Surfactants: Agents like Polysorbate 80 (Tween® 80) or Cremophor® EL can be used at very low concentrations (e.g., 0.1-1%) to form micelles that encapsulate the drug.[17][19]
-
Crucial Control: For any excipient, you must run a vehicle control containing only the buffer and the excipient to ensure it does not interfere with your assay.[14]
-
Protocols and Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a standard stock solution.[9]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
-
Amber glass vial or microcentrifuge tube
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To make 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 236.27 g/mol × (1000 mg / 1 g)
-
Mass = 2.36 mg
-
-
Weigh Compound: On a calibrated analytical balance, carefully weigh out 2.36 mg of the compound and transfer it into a clean, labeled amber vial.
-
Add Solvent: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Minimize freeze-thaw cycles by preparing smaller aliquots for daily use.[1]
Troubleshooting Workflow Diagram
This diagram outlines a systematic approach to resolving solubility issues.
Caption: Systematic workflow for troubleshooting the solubility of this compound.
References
- Vertex AI Search. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- Vertex AI Search. Solubility and pH of amines.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- FasterCapital. Best Practices For Stock Solutions.
- Pharma Focus Asia. Enhancement of the Aqueous Solubility and Permeability of Poorly Water.
- ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Books. Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
- NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
- PubMed Central. Solubilization techniques used for poorly water-soluble drugs - PMC.
- Preprints.org. Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
- EMA. Formulation of poorly soluble compounds.
- WuXi AppTec. How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- BenchChem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- BenchChem. Application Notes and Protocols: Preparation of a Stock Solution.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- NIH. Considerations regarding use of solvents in in vitro cell based assays - PMC.
- Rice University. Solutions and dilutions: working with stock solutions.
- PubChem. 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine | C13H18N2O4 | CID.
- Sinfoo Biotech. This compound.
- Lead Sciences. This compound.
- ResearchGate. (PDF) Biological actions of drug solvents.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- YouTube. Lab Skills: Preparing Stock Solutions.
- SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- MDPI. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters.
- CUNY. PREPARING SOLUTIONS AND MAKING DILUTIONS.
- ChemicalBook. Pyrrolidine, 1-[2-(4-nitrophenoxy)ethyl]-, hydrochloride (1:1).
- PubChem. 1-(4-Nitrophenoxy)pyrrolidine | C10H12N2O3 | CID 154448353.
- ResearchGate. Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds | Request PDF.
- Chemistry LibreTexts. Advanced Properties of Amines.
- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- PubChem. Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl).
- Reddit. How does pH affect water solubility of organic acids (or acids in general)?.
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Technical Support Center: Purification of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS No: 265654-77-1).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity. The unique structure of this molecule, featuring a basic pyrrolidine ring and a polar nitrophenyl ether, presents specific purification hurdles that require a targeted approach. This document provides in-depth, field-proven answers to common questions, explaining the causality behind each experimental choice to empower you to solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have just completed the synthesis of this compound. What are the most probable impurities in my crude reaction mixture?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. The target molecule is typically synthesized via a Williamson ether synthesis or a related nucleophilic aromatic substitution.[3][4][5] Based on this, your crude product likely contains a mixture of the following:
-
Unreacted Starting Materials:
-
4-Nitrophenol: An acidic starting material that is often used in excess or may not have reacted completely.
-
1-(2-chloroethyl)pyrrolidine or its tosylate/mesylate equivalent: A basic starting material that can persist if the reaction does not go to completion.
-
-
Reaction Byproducts:
-
Elimination Products: While the alkyl halide used is typically primary, forcing conditions (high temperature, strong base) can sometimes lead to minor elimination byproducts.[6][7]
-
C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, and while O-alkylation is heavily favored, trace amounts of C-alkylation on the aromatic ring can occur under certain conditions.
-
-
Reagents and Solvents:
-
Base: Inorganic bases (like K₂CO₃, NaOH) or organic bases used to deprotonate the phenol.
-
Solvent: Residual reaction solvents such as DMF, Acetonitrile, or THF are common.[5]
-
Identifying these impurities, often by comparing the crude TLC or LC-MS to authentic standards of the starting materials, is crucial for selecting the right purification method.[8][9]
Q2: What is the most effective initial work-up procedure to remove the bulk of common impurities before chromatography or crystallization?
A2: A well-designed acid-base liquid-liquid extraction is an exceptionally powerful first step to significantly increase the purity of your target compound. Since your product is a tertiary amine, it is basic and can be selectively separated from acidic and neutral impurities.
The core principle is to manipulate the pH of the aqueous phase to control the solubility of each component. Your basic product will be soluble in an acidic aqueous solution (as its protonated ammonium salt), while acidic impurities (like 4-nitrophenol) will be soluble in a basic aqueous solution (as their phenoxide salt).
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction (Isolating the Product):
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) two to three times. Your basic product will move into the aqueous layer as the hydrochloride salt.[10]
-
Combine all acidic aqueous layers. The organic layer now contains neutral impurities and can be discarded.
-
-
Washing: Wash the combined acidic aqueous layer with fresh ethyl acetate or DCM to remove any remaining trapped neutral impurities.
-
Basification and Re-extraction (Liberating the Product):
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) until the pH is strongly basic (pH > 11), confirmed with pH paper. This deprotonates your product, making it organic-soluble again.
-
Extract the now basic aqueous layer three times with a fresh organic solvent (ethyl acetate or DCM).
-
Combine these organic layers, which now contain your purified product.
-
-
Final Wash and Drying: Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure effectively removes acidic starting materials and neutral byproducts, providing a significantly enriched sample for final purification.
Caption: Acid-Base Extraction Workflow for Product Isolation.
Q3: I'm attempting flash chromatography on silica gel, but my compound shows severe peak tailing. What causes this and how can I resolve it?
A3: This is the most common issue encountered when purifying basic compounds like yours on standard silica gel.[11] The cause is an acid-base interaction between the basic nitrogen of the pyrrolidine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[12] This strong interaction leads to non-uniform elution, resulting in broad, tailing peaks and poor separation.
Fortunately, there are several effective solutions to counteract this problem.
Caption: Decision Tree for Resolving Peak Tailing in Amine Purification.
| Feature | Standard Silica | Silica + Basic Modifier (e.g., TEA) | Amine-Functionalized Silica (NH₂) |
| Principle | Standard adsorption chromatography. | Acidic sites on silica are masked by the mobile phase additive.[11][13] | Stationary phase itself is basic, repelling the basic analyte for better elution.[11][12][14] |
| Typical Eluent | Hexane/Ethyl Acetate, DCM/Methanol | Hexane/EtOAc + 1% TEA, DCM/MeOH + 1% NH₄OH | Hexane/Ethyl Acetate, DCM/Methanol (no modifier needed).[12][14] |
| Pros | Inexpensive, widely available. | Uses standard silica, effective at reducing tailing. | Excellent peak shape, no need to remove modifier, highly reproducible. |
| Cons | Severe peak tailing for basic amines.[11] | Modifier must be removed from fractions, can reduce compound retention.[11] | More expensive columns, requires specific NH₂-TLC plates for method development.[11] |
Recommendation: For routine, high-purity work, investing in amine-functionalized silica columns is often the most efficient solution.[12][14] If that is not an option, adding 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase is a robust and cost-effective alternative.[10]
Q4: Can this compound be purified by recrystallization, and how do I find a suitable solvent?
A4: Yes, recrystallization is an excellent and often preferred method for purifying solid compounds to a very high degree, as it can be more scalable and cost-effective than chromatography.[15][16] The key is finding a solvent (or solvent system) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Initial Polarity Assessment: Your molecule has a polar nitro group and a non-polar aromatic/aliphatic backbone. This suggests that single solvents at the extremes of polarity (like water or hexanes) may not work well alone, but solvents of intermediate polarity or binary solvent mixtures are promising.[17]
-
Small-Scale Testing:
-
Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Good candidates are listed in the table below.
-
If the solid dissolves readily at room temperature, the solvent is too good; set it aside as a potential "soluble" solvent for a binary pair.
-
If the solid is insoluble, heat the tube gently. If it dissolves when hot, this is a promising single solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If pure crystals form, you have found a good solvent.
-
-
Binary Solvent System (Co-solvent) Method:
-
If no single solvent is ideal, try a binary mixture. Dissolve your compound in a minimal amount of a "soluble" solvent (one in which it is very soluble, e.g., DCM or Methanol).
-
Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., Hexane or Water) dropwise until the solution becomes cloudy (turbid).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good "anti-solvent" with polar organic solvents like ethanol or acetone. |
| Methanol | High | 65 | Good starting point. Often used with water or DCM.[18] |
| Ethanol | High | 78 | Similar to methanol, slightly less polar. |
| Acetone | Medium | 56 | A versatile solvent, often paired with water or hexanes. |
| Ethyl Acetate | Medium | 77 | Excellent general-purpose solvent. Often paired with hexanes.[17] |
| Dichloromethane (DCM) | Medium | 40 | Good "soluble" solvent due to its high solvating power and low boiling point. |
| Toluene | Low | 111 | Good for aromatic compounds. |
| Hexane / Heptane | Low | ~69 | Good "anti-solvent" when paired with more polar solvents like Ethyl Acetate or DCM.[17] |
Starting Recommendation: A mixture of Ethyl Acetate/Hexane or Ethanol/Water is a very strong starting point for a compound with this structure.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Link
-
ChemTalk. Williamson Ether Synthesis. Link
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Link
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PubChem. 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine. Link
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Sinfoo Biotech. This compound. Link
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Lead Sciences. This compound. Link
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University of Colorado. Recrystallization. Link
-
University of Cambridge. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Link
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Link
-
BenchChem. Common side reactions in the Williamson synthesis of ethers. Link
-
ChemicalBook. Pyrrolidine, 1-[2-(4-nitrophenoxy)ethyl]-, hydrochloride (1:1). Link
-
BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. Link
-
Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Link
-
PubChem. 1-(4-Nitrophenoxy)pyrrolidine. Link
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Link
-
Waters Corporation. LC Purification Troubleshooting Guide. Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Link
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Link
-
Wikipedia. Williamson ether synthesis. Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Link
-
BenchChem. This compound | 265654-77-1. Link
-
Wikipedia. Pyrrolidine. Link
-
Google Patents. US5502213A - Purification of crude pyrroles. Link
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Link
-
World Journal of Pharmaceutical Research. A REVIEW ON IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN API’S. Link
-
ACS Medicinal Chemistry Letters. Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. Link
-
PubChem. SC 27716. Link
-
ResearchGate. Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Link
-
ResearchGate. Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. Link
-
ResearchGate. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Link
-
Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Link
-
ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Link
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- 11. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. rubingroup.org [rubingroup.org]
- 16. mt.com [mt.com]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Safety & Handling of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
An in-depth technical guide for researchers, scientists, and drug development professionals.
A Note from the Senior Application Scientist: This guide addresses the safety and handling protocols for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS No. 265654-77-1). It is critical to note that comprehensive, peer-reviewed safety and toxicity data for this specific compound are not widely available. Therefore, the following recommendations are synthesized from the known properties of its core chemical moieties (pyrrolidine and nitrophenol), established best practices for handling novel research chemicals, and safety data from structurally related compounds. A conservative approach is essential. Always treat this compound as potentially hazardous.
Section 1: Compound Identification and Properties
This section provides fundamental information about this compound.
Frequently Asked Questions (FAQs)
Q: What are the basic identifiers and known properties of this compound?
A: The essential identification and supplier-provided data are summarized below. The lack of detailed physical properties like melting/boiling points in public databases necessitates handling it as a compound with unknown characteristics.
| Property | Value | Source |
| CAS Number | 265654-77-1 | [1] |
| Molecular Formula | C12H16N2O3 | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Typical Purity | ≥98% | [1] |
| Recommended Storage | Sealed in a dry environment at 2-8°C. | [1] |
The pyrrolidine ring generally enhances aqueous solubility, a beneficial trait in drug development research.[2] However, the overall solubility profile in various lab solvents should be determined empirically on a small scale.
Section 2: Hazard Identification and Risk Assessment
Due to the absence of specific toxicity data, a thorough risk assessment is the most critical step before beginning any experiment.
Frequently Asked Questions (FAQs)
Q: What are the potential primary hazards of this compound?
A: While specific GHS classifications are unavailable, we can infer potential hazards from its structure:
-
Pyrrolidine Moiety: Simple pyrrolidines can be corrosive, flammable, and harmful if inhaled or swallowed.[3] They can cause severe skin burns and eye damage.[3]
-
Nitrophenol Moiety: Nitrophenols are a class of compounds known for their potential toxicity.
-
Overall Structure: As a novel organic compound, it should be treated as a potential skin, eye, and respiratory irritant. The toxicological properties are unknown, and it may be harmful if ingested, inhaled, or absorbed through the skin.
Q: How should I conduct a risk assessment before using this compound?
A: A risk assessment is not merely a formality; it is a dynamic process to ensure laboratory safety. The workflow below outlines the essential steps. The principle is to assume hazard in the absence of data and implement controls accordingly.
Caption: Risk Assessment Workflow for Novel Research Chemicals.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical; its correct selection and use are non-negotiable.[4]
Troubleshooting and FAQs
Q: What is the minimum required PPE for handling this compound?
A: For all handling operations involving this compound, the following PPE is mandatory:
-
Gloves: Two pairs of powder-free nitrile gloves tested to ASTM D6978 (chemotherapy-rated) standard should be worn.[5] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[6]
-
Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[6] Standard cloth lab coats are not sufficient as they are absorbent.[5]
-
Eye/Face Protection: ANSI Z87.1-compliant safety goggles are the minimum. A full face shield should be worn over the goggles when there is any risk of splash.[4][5]
Q: My outer glove was potentially contaminated. What is the correct procedure for changing it?
A: Do not leave the immediate work area (e.g., fume hood).
-
Carefully remove the outer glove, peeling it off from the cuff downwards, ensuring it turns inside-out to contain the contaminant.
-
Dispose of the contaminated glove immediately into a designated hazardous waste bag within the work area.[6]
-
Don a new outer glove before resuming work. This procedure minimizes the spread of contamination.[4]
Q: When is respiratory protection necessary?
A: Respiratory protection should be used if there is a risk of generating dust or aerosols and the work cannot be contained within a certified chemical fume hood. This includes weighing large quantities of the solid or cleaning up a significant spill outside of a containment device. A fit-tested N95 respirator is the minimum requirement in such scenarios.[5]
Caption: PPE Selection Logic Tree based on experimental task.
Section 4: Safe Handling and Storage Procedures
Adherence to strict handling protocols is crucial to prevent exposure and maintain compound integrity.
Step-by-Step Protocol: Weighing and Preparing Solutions
-
Preparation: Designate a specific area within a certified chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the hood before starting.
-
Don PPE: Put on all required PPE as described in Section 3.
-
Weighing: Carefully transfer the desired amount of the solid compound from the stock bottle to weigh paper or a tared vial. Avoid any actions that could generate dust. Use a micro-spatula for better control.
-
Dissolving: Add the solvent to the vial containing the solid compound slowly to avoid splashing. Cap the vial and mix gently (vortex or sonicate if necessary) until dissolved.
-
Cleanup: After use, decontaminate the spatula and any surfaces within the fume hood. Dispose of all single-use items (weigh paper, pipette tips, outer gloves) in the designated hazardous chemical waste container.
-
Doffing PPE: Remove PPE in the correct order (outer gloves first) before leaving the work area. Wash hands and forearms thoroughly with soap and water.[6]
Frequently Asked Questions (FAQs)
Q: What are the correct storage conditions for this compound?
A: The compound should be stored in its original, tightly sealed container in a dry, refrigerated environment at 2-8°C.[1] It should be stored in a locked cabinet or a restricted-access area.[7]
Q: Are there any known chemical incompatibilities?
A: Specific incompatibility data is not available. However, as a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these could initiate an uncontrolled reaction.
Section 5: Emergency Procedures
Immediate and correct response to an accident can significantly mitigate harm.
Troubleshooting Guide: Spill Cleanup
Q: I've spilled a small amount (<1 gram) of the solid compound inside the fume hood. What should I do?
A:
-
Alert & Restrict: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at the proper height.
-
Assess & Equip: Do not panic. You are already wearing the minimum required PPE. If not, don the full PPE suite, including double gloves, gown, and goggles.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like sand, silica gel, or a commercial spill absorbent.[7] Do NOT use paper towels to dry-wipe a powder, as this can create dust.
-
Collect: Carefully scoop the absorbed material and spilled powder into a designated hazardous waste container using non-sparking tools.[7][8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.[8]
-
Dispose: Seal the waste container, label it appropriately, and arrange for disposal according to your institution's hazardous waste guidelines.[9]
Caption: General workflow for chemical spill response.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[7] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 6: Waste Disposal
Q: How should I dispose of waste contaminated with this compound?
A: All waste, including unused product, contaminated consumables (gloves, pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for disposal through a licensed professional waste disposal service.[9] Do not pour waste down the drain or dispose of it in regular trash.[9][10]
References
- Benchchem. This compound | 265654-77-1.
- Sigma-Aldrich.
- Fisher Scientific.
- Lead Sciences. This compound.
- Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine.
- CDH Fine Chemical.
- Fisher Scientific.
- GMP SOP.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
- OSHA. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pppmag.com [pppmag.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. gmpsop.com [gmpsop.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemos.de [chemos.de]
Avoiding emulsion during workup of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Created by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup of this compound, with a specific focus on preventing and resolving emulsion formation. Our approach is grounded in the fundamental physicochemical properties of the molecule to provide robust and reliable solutions.
Understanding the Challenge: The Amphiphilic Nature of Your Compound
The primary challenge in the workup of this compound arises from its molecular structure. It contains two key functional groups that dictate its behavior in biphasic systems:
-
A Basic Pyrrolidine Ring: The tertiary amine of the pyrrolidine moiety is basic, with a pKa of its conjugate acid estimated to be around 11.3.[1][2] This means that under acidic conditions (pH < 11.3), the nitrogen atom will be protonated, rendering the molecule water-soluble as a cationic salt.
-
An Acidic 4-Nitrophenol Group: While phenols are generally weakly acidic, the presence of the electron-withdrawing nitro group at the para position significantly increases the acidity of the phenolic proton.
This dual functionality imparts an amphiphilic, surfactant-like character to the molecule, especially at intermediate pH values, which is a primary cause of emulsion formation during aqueous workup.[1]
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a persistent emulsion during the aqueous workup of my reaction mixture?
A1: Emulsion formation is common when synthesizing this compound, likely via a Williamson ether synthesis or similar nucleophilic substitution. The primary reasons are:
-
Surfactant-like Properties: Your product itself can act as an emulsifying agent, possessing both a polar (potentially charged pyrrolidinium) and a non-polar (nitrophenoxy) end. This allows it to stabilize the interface between the organic and aqueous layers.
-
Vigorous Shaking: Excessive agitation of the separatory funnel provides the energy to disperse one liquid phase into the other as fine droplets, which are then stabilized by your product or other impurities.[1]
-
Presence of Impurities: Unreacted starting materials, such as 4-nitrophenol, or side-products can also contribute to the stability of an emulsion.
Q2: What is the single most effective preventative measure I can take?
A2: The most effective preventative strategy is to control the pH of your aqueous phase before extraction. By ensuring the aqueous layer is sufficiently basic (e.g., using a dilute NaOH solution with a pH > 12), you will keep the pyrrolidine nitrogen in its neutral, unprotonated state. This maximizes the hydrophobicity of your product, driving it cleanly into the organic layer and minimizing its ability to act as a surfactant at the interface.
Q3: I already have a large, stable emulsion. Is my synthesis ruined?
A3: Not at all. A stable emulsion is a common and solvable problem. Several techniques can be employed to break the emulsion and recover your product. The key is to alter the properties of the biphasic system to destabilize the interface. This guide provides a detailed troubleshooting workflow for this exact scenario.
Troubleshooting Guide: A Step-by-Step Workflow for Emulsion Resolution
This guide provides a logical progression of interventions, from the simplest and least disruptive to more aggressive methods.
Step 1: The Easiest Fixes (Try These First)
-
Patience and Time: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the density difference between the two phases is sufficient for slow separation to occur.
-
Gentle Swirling: Gently swirl the separatory funnel in a circular motion. This can encourage the dispersed droplets to coalesce without introducing enough energy to reform the emulsion.
-
Mechanical Agitation: Gently stir the emulsion layer with a glass rod. This can physically disrupt the interface and promote phase separation.
Step 2: Altering the Aqueous Phase Properties
If the simple methods fail, the next step is to change the ionic strength or pH of the aqueous layer.
-
Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength and polarity of the aqueous layer. This decreases the solubility of your organic product in the aqueous phase, forcing it into the organic layer and destabilizing the emulsion.[1]
-
Procedure:
-
Prepare a saturated aqueous solution of NaCl (brine).
-
Add a small volume of the brine (approximately 10-20% of the aqueous layer volume) to the separatory funnel containing the emulsion.
-
Gently swirl or invert the funnel a few times (do not shake vigorously).
-
Allow the funnel to stand and observe for phase separation. Repeat if necessary.
-
Step 3: Chemical Intervention - pH Adjustment
This is often the most effective method for this specific compound due to its basic nature.
-
Principle: As previously discussed, making the aqueous layer strongly basic (pH > 12) will ensure the pyrrolidine nitrogen is deprotonated. This makes the entire molecule significantly more non-polar, reducing its surfactant properties and driving it into the organic phase.
-
Procedure:
-
Prepare a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).
-
Carefully add the NaOH solution dropwise to the separatory funnel while gently swirling.
-
Monitor the pH of the aqueous layer using pH paper. Continue adding base until the pH is > 12.
-
Allow the layers to separate. This should also have the benefit of converting any unreacted 4-nitrophenol into its sodium salt, which is highly water-soluble and will be extracted from the organic layer.
-
Step 4: Physical and Advanced Methods
If the emulsion persists, more physical methods may be required.
-
Principle: The fine particles of the emulsion can sometimes be broken by passing them through a filter aid.
-
Procedure:
-
Prepare a small plug of glass wool or a pad of Celite® in a powder funnel.
-
Filter the entire contents of the separatory funnel through the prepared funnel.
-
Collect the filtrate in a clean flask or beaker and transfer it back to the separatory funnel. The layers should now separate more readily.
-
-
Principle: Applying a strong centrifugal force will accelerate the separation of the two immiscible phases.
-
Procedure:
-
If the volume is manageable, transfer the emulsion to centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
-
Carefully pipette the separated layers.
-
Decision-Making Workflow Diagram
The following diagram illustrates the logical flow for troubleshooting emulsions during the workup of this compound.
Sources
Technical Support Center: Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Welcome to the technical support center for the synthesis of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine (CAS No: 265654-77-1).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals. The pyrrolidine scaffold is a privileged structure in drug discovery, and its combination with an electronically distinct nitrophenoxy moiety makes this compound and its analogs valuable for further functionalization and screening.[3][4][5][6]
This document provides a detailed examination of the most reliable synthetic routes, offering field-proven insights to help you navigate experimental challenges. We will address common issues, from low yields to purification hurdles, in a direct question-and-answer format to ensure you can quickly diagnose and resolve problems as they arise.
Recommended Synthetic Protocols
The synthesis of this compound can be approached via two primary, robust methods: a classical Williamson Ether Synthesis and a Nucleophilic Aromatic Substitution (SNAr). The choice between them often depends on the availability and cost of starting materials.
Method A: Williamson Ether Synthesis
This route is a classic ether formation involving the reaction of a phenoxide with an alkyl halide.[7][8] It is an SN2 reaction where the sodium or potassium salt of 4-nitrophenol acts as the nucleophile, attacking the primary alkyl chloride, 1-(2-chloroethyl)pyrrolidine.[7][9]
Overall Reaction: 4-Nitrophenol + 1-(2-Chloroethyl)pyrrolidine --(Base, Solvent)--> this compound
Method B: Nucleophilic Aromatic Substitution (SNAr)
This highly efficient alternative involves the reaction of an activated aryl halide with an alcohol. The electron-withdrawing nitro group strongly activates the aromatic ring of 4-fluoronitrobenzene, making it highly susceptible to nucleophilic attack by the alkoxide of 2-(pyrrolidin-1-yl)ethanol.[10] The fluorine atom is an excellent leaving group in this context.[10][11]
Overall Reaction: 4-Fluoronitrobenzene + 2-(Pyrrolidin-1-yl)ethanol --(Base, Solvent)--> this compound
Diagram of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to the target compound.
Detailed Experimental Protocols
| Parameter | Method A: Williamson Ether Synthesis | Method B: SNAr |
| Reactants | • 4-Nitrophenol (1.0 eq) • 1-(2-Chloroethyl)pyrrolidine HCl (1.1 eq) • Potassium Carbonate (K₂CO₃) (2.5 eq) | • 4-Fluoronitrobenzene (1.0 eq) • 2-(Pyrrolidin-1-yl)ethanol (1.1 eq) • Sodium Hydride (NaH, 60% in oil) (1.2 eq) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile | Anhydrous N,N-Dimethylformamide (DMF) or DMSO |
| Temperature | 80-90 °C | Room Temperature to 60 °C |
| Time | 6-12 hours | 2-6 hours |
| Workup | 1. Cool, pour into water. 2. Extract with Ethyl Acetate. 3. Wash organic layer with brine. 4. Dry (Na₂SO₄), concentrate. | 1. Cool, carefully quench with water. 2. Extract with Ethyl Acetate. 3. Wash organic layer with brine. 4. Dry (Na₂SO₄), concentrate. |
| Purification | Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) | Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) |
| Typical Yield | 60-80% | 75-95% |
Step-by-Step Methodology (Method A)
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-nitrophenol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.5 eq). The excess base is crucial to both neutralize the hydrochloride salt of the alkylating agent and deprotonate the phenol.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq).
-
Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My reaction yield is very low or I've recovered only starting material. What went wrong?
Answer: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Insufficient Base or Inactive Base: The deprotonation of the phenol (Method A) or alcohol (Method B) is critical. If using a solid base like NaH or KH, ensure it has not been deactivated by improper storage.[12] For Method A, using K₂CO₃ requires sufficient equivalencies to neutralize the HCl salt of your alkylating agent and deprotonate the phenol.
-
Presence of Water: Williamson ether syntheses are highly sensitive to moisture. Water will consume strong bases like NaH and can hydrolyze your alkylating agent.[12][13] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Reaction Temperature or Time: These reactions, particularly the Williamson synthesis, may require extended heating (6-12 hours) at temperatures between 80-100 °C to proceed to completion.[7][12] Monitor your reaction by TLC until the starting material spot has been consumed.
-
Poor Reagent Quality: The free base of 1-(2-chloroethyl)pyrrolidine can be unstable upon storage.[14] It is best to use the hydrochloride salt with sufficient base or generate the free base immediately before use.
Question: My TLC shows multiple new spots, and my final product is impure after column chromatography. What are these side products?
Answer: Side product formation often competes with the desired SN2 or SNAr pathway.
-
Elimination (E2) Reaction: While your primary alkyl chloride is not highly prone to elimination, harsh conditions (very high temperatures or an extremely hindered base) could lead to the formation of N-vinylpyrrolidine.[7][15][16] This is a more significant concern with secondary alkyl halides.[8][9]
-
Ring Alkylation (C-alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, side product).[7] O-alkylation is generally favored in polar aprotic solvents like DMF and acetonitrile, which is why they are recommended.[12]
-
Reaction with Solvent: If your solvent has any nucleophilic character (e.g., using an alcohol as a solvent), it can compete with your intended nucleophile.[15] Always use a non-nucleophilic, polar aprotic solvent.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Question: I am having trouble purifying the product. It streaks on the TLC plate and gives a messy column.
Answer: The basic nature of the pyrrolidine nitrogen can cause issues during silica gel chromatography.
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, to your eluent system (e.g., Hexanes/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, preventing your basic product from sticking and streaking.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) until pH > 10 and extract your purified product back into an organic solvent.
-
Recrystallization: If the crude product is a solid, consider recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/di-isopropyl ether) as an alternative or final purification step.[14]
Frequently Asked Questions (FAQs)
Q1: For Method A, can I use a different base than K₂CO₃? A1: Yes. Sodium hydride (NaH) is a stronger, non-nucleophilic base that works very well but requires strictly anhydrous conditions. Weaker bases like sodium carbonate may not be effective. In industrial settings or for scale-up, phase transfer catalysts (e.g., tetrabutylammonium bromide) are often used with bases like NaOH to facilitate the reaction under milder, two-phase conditions.[7][13][17][18]
Q2: Which alkyl halide is best for the Williamson synthesis: chloride, bromide, or iodide? A2: Reactivity follows the trend I > Br > Cl. While 1-(2-chloroethyl)pyrrolidine is commonly available, the corresponding bromide or iodide would be more reactive. However, the chloride is often sufficient, especially when paired with a good solvent and adequate heat. The key is to use a primary halide to minimize competing elimination reactions.[9][16]
Q3: How critical is the inert atmosphere? A3: For reactions using moisture-sensitive reagents like NaH, an inert atmosphere (Argon or Nitrogen) is essential to prevent deactivation of the base. For reactions with K₂CO₃, it is good practice but less critical, though it helps prevent potential oxidative side reactions at elevated temperatures.
Q4: What are the primary safety concerns with these reagents? A4: Always consult the Safety Data Sheet (SDS) for each reagent.
-
1-(2-Chloroethyl)pyrrolidine Hydrochloride: Causes skin and serious eye irritation and may cause respiratory irritation.[19][20][21]
-
4-Nitrophenol & 4-Fluoronitrobenzene: These are toxic compounds. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle only under inert atmosphere and away from any moisture.
Q5: I need to scale up this synthesis. What should I consider? A5: For scaling up, Method B (SNAr) is often preferable due to its typically faster reaction times and milder conditions. Key considerations for scale-up include:
-
Exothermicity: The initial deprotonation with NaH can be exothermic. Ensure your reactor has adequate cooling and control the addition rate of the reagent.
-
Workup and Extraction: Handling large volumes of extractions can be cumbersome. Consider optimizing the workup to minimize solvent use.
-
Purification: Large-scale chromatography can be expensive. Investigate crystallization or distillation (if thermally stable) as primary purification methods.
-
Phase Transfer Catalysis: For the Williamson route, employing phase transfer catalysis can make the process more efficient and scalable by avoiding strictly anhydrous conditions.[17][18]
References
-
Williamson ether synthesis - Wikipedia. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. [Link]
-
Williamson Ether Synthesis - YouTube. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. [Link]
-
This compound - Lead Sciences. [Link]
-
Williamson Ether Synthesis - ChemTalk. [Link]
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. [Link]
-
This compound - Sinfoo Biotech. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]
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- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]
- 15. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 16. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
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- 20. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. echemi.com [echemi.com]
Technical Support Center: Interpreting Unexpected Peaks in the NMR of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation and purity assessment in drug discovery and development. However, the appearance of unexpected peaks can often lead to ambiguous results and delays in project timelines. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine and encountering anomalous signals in their ¹H NMR spectra.
This document provides a structured troubleshooting framework, detailed FAQs, and experimental protocols to systematically identify the source of unexpected peaks, distinguishing between common contaminants, degradation products, and instrumental artifacts.
Initial Troubleshooting Workflow
Before diving into specific scenarios, it's crucial to categorize the unexpected peak(s). This initial assessment can rapidly narrow down the potential causes. Use the following workflow to guide your preliminary analysis.
Caption: Potential hydrolysis degradation pathway.
Q3: There are additional multiplets in the aliphatic region (δ 1.5-3.5 ppm). What is their origin?
A3: These signals could arise from several sources:
-
Unreacted Starting Material: If the synthesis involved a reagent like 1-(2-chloroethyl)pyrrolidine or 1-(2-aminoethyl)pyrrolidine, its residual presence would contribute signals in this region. [1]* Degradation Product: As shown in the diagram above, hydrolysis would also produce 1-(2-hydroxyethyl)pyrrolidine, which has signals in the aliphatic region.
-
Solvent Impurities: Solvents such as THF, diethyl ether, or hexane used during the reaction or purification can be difficult to remove completely and have characteristic peaks in this range. [2][3] Action:
-
Compare the unexpected signals to the NMR spectra of your starting materials.
-
Use a higher boiling point solvent during workup (like dichloromethane) followed by evaporation to azeotropically remove lower boiling point impurities like ethyl acetate. [4]3. If degradation is suspected, re-purify the sample and re-acquire the NMR immediately.
Q4: My baseline is "lumpy" and integrations are unreliable. Why?
A4: A distorted baseline can be caused by several factors:
-
Acoustic Ringing: This is an artifact caused by the high-power radiofrequency pulse, often appearing as a broad, rolling baseline, particularly in the first few milliseconds of data acquisition. [5]* Very Broad Peaks: The presence of insoluble material or paramagnetic species (like dissolved oxygen) can create extremely broad signals that appear as a rolling baseline. [6]* Delayed Acquisition Time: An improperly set acquisition time can truncate the Free Induction Decay (FID), leading to baseline distortions upon Fourier transformation.
Action:
-
Modern spectrometers have protocols to minimize acoustic ringing. If it persists, consult your instrument manager.
-
Ensure your sample is fully dissolved. Filter the sample through a small plug of glass wool in a pipette before transferring it to the NMR tube. [6]3. Check the acquisition parameters. For most ¹H NMR, an acquisition time of 2-4 seconds is standard.
Q5: I see small, symmetrical peaks on either side of my large solvent peak and other intense signals. What are they?
A5: These are spinning sidebands. [6]They are artifacts that arise from the sample spinning in a magnetic field that is not perfectly homogeneous. They are always spaced symmetrically around a parent peak at a distance equal to the spinning rate (in Hz).
Action:
-
First, confirm they are sidebands by changing the spin rate (e.g., from 20 Hz to 15 Hz). The sidebands will move closer to the parent peak.
-
Improve the magnetic field homogeneity by re-shimming the spectrometer. Often, a quick re-optimization of the Z1 and Z2 shims is sufficient. [7]3. If shimming doesn't resolve the issue, it may indicate a poor quality NMR tube with imperfections in its cylindrical symmetry. [6]
Q6: All my peaks are broad and poorly resolved. What is the problem?
A6: Poor resolution and broad peaks are common issues stemming from:
-
Poor Shimming: The most frequent cause. An inhomogeneous magnetic field across the sample volume leads to a range of resonance frequencies for the same proton, resulting in a broad peak. [4]* Sample Concentration/Solubility: A sample that is too concentrated can lead to viscosity-related broadening. Conversely, if the compound is not fully soluble and forms a suspension, peaks will be extremely broad. [4]* Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved O₂, metal catalysts) can dramatically shorten relaxation times (T₂) and cause significant line broadening. [6] Action:
-
Always shim the instrument for each new sample. If you have difficulty shimming your sample, try shimming on a standard sealed sample to determine if the issue is with your sample or the spectrometer probe. [6]2. Check for sample solubility. If you see particulate matter, filter the solution. Try running a more dilute sample.
-
To remove dissolved oxygen, bubble an inert gas (N₂ or Ar) through the sample for a few minutes before capping the tube.
Q7: A peak that should be at δ 9.0 ppm is showing up at the other end of my spectrum near δ 0.5 ppm. What happened?
A7: This phenomenon is called aliasing or "folding." It occurs when the spectral width (the frequency range being observed) is set too narrow to encompass all the signals from your compound. [7]Any peak that resonates outside this window will be "folded" back into the spectrum at an incorrect chemical shift.
Action:
-
Expand the spectral width in the acquisition parameters to ensure it covers the expected range (e.g., -1 to 12 ppm for a typical organic molecule).
-
Re-acquire the spectrum. The peak should now appear at its correct chemical shift.
Troubleshooting Protocols
Protocol 1: The D₂O Shake
This simple experiment is the most reliable way to identify exchangeable protons (e.g., -OH, -NH, -COOH).
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube tightly and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer and acquire a new ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons will have disappeared or significantly decreased in intensity in the second spectrum.
Protocol 2: Spiking with a Standard
This method is used to confirm the identity of a suspected impurity when an authentic sample of that impurity is available.
-
Acquire a ¹H NMR spectrum of your sample.
-
Prepare a small amount of the suspected impurity (e.g., 4-nitrophenol) as a dilute solution.
-
Add a small aliquot (e.g., 5-10 µL) of the impurity solution to your NMR tube.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: If the intensity of the unexpected peak increases relative to your product peaks, you have confirmed the identity of the impurity.
Reference Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Predicted shifts are based on standard chemical shift tables and data from analogous structures. [8][9]Actual values may vary based on solvent and concentration.
| Protons | Multiplicity | Approx. Chemical Shift (ppm) in CDCl₃ | Integration |
| H-a (Aromatic, ortho to NO₂) | Doublet (d) | ~8.20 | 2H |
| H-b (Aromatic, ortho to O) | Doublet (d) | ~6.95 | 2H |
| H-c (-O-CH₂ -) | Triplet (t) | ~4.20 | 2H |
| H-d (-N-CH₂ -CH₂-O-) | Triplet (t) | ~2.90 | 2H |
| H-e (Pyrrolidine, α to N) | Multiplet (m) | ~2.65 | 4H |
| H-f (Pyrrolidine, β to N) | Multiplet (m) | ~1.80 | 4H |
Table 2: Common Laboratory Impurities in ¹H NMR (CDCl₃ & DMSO-d₆)
Data compiled from authoritative sources.[10][11][3]
| Compound | Chemical Shift in CDCl₃ (δ ppm) | Chemical Shift in DMSO-d₆ (δ ppm) | Multiplicity |
| Water | 1.56 | 3.33 | s (broad) |
| Acetone | 2.17 | 2.09 | s |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 1.15, 1.99, 4.03 | t, s, q |
| Dichloromethane | 5.30 | 5.76 | s |
| Diethyl Ether | 1.21, 3.48 | 1.09, 3.39 | t, q |
| Hexane | 0.88, 1.26 | 0.86, 1.24 | m |
| Toluene | 2.36, 7.17-7.29 | 2.30, 7.18-7.30 | s, m |
| Silicone Grease | ~0.07 | ~0.05 | s (broad) |
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities.
-
Al-Tahaineh, F. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(12), 1199-1216.
-
Palsma, B. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2051-2067.
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
-
Max T. Rogers NMR Facility. NMR Artifacts.
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
-
Ortega, A., et al. (2018). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of Magnetic Resonance, 296, 129-135.
-
Ho, C. H., et al. (2021). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 24(4), 275-285.
-
ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?.
-
Doty Scientific. (2022). Some Brief Comments on the Source of Artifact Suppression in NMR Spectroscopy.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of HWE Reaction Mixtures.
-
Reddit. (2012). Intro to NMR Problem Solving.
-
Lead Sciences. This compound.
-
SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-.
-
Organic Chemistry Data. 1H NMR Chemical Shifts.
-
ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
-
Enamine. Synthesis of unique pyrrolidines for drug discovery.
-
ChemicalBook. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum.
-
ChemicalBook. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum.
-
Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 64(9), 3422-3428.
-
ResearchGate. (2025). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents.
-
Oregon State University. 1H NMR Chemical Shift.
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735.
-
Organic Chemistry Portal. Pyrrolidine synthesis.
-
Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
-
Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one.
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
-
World Journal of Pharmaceutical Research. (2022). A COMPREHENSIVE REVIEW ON IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN API’S.
-
ResearchGate. (2025). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase.
-
Hashemi-Moghaddam, H., & Abbasi, A. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418.
-
ResearchGate. (2023). Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process.
-
Li, Y., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-19.
-
ChemicalBook. Pyrrole(109-97-7) 1H NMR spectrum.
Sources
- 1. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]
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- 4. Troubleshooting [chem.rochester.edu]
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1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine stability in DMSO solution
Technical Support Center: 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
A Guide to Ensuring Stability in DMSO Solutions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. While specific, long-term stability data for this particular compound in dimethyl sulfoxide (DMSO) is not extensively published, this guide synthesizes established principles of chemical stability, the known reactivity of its functional groups, and best practices for compound management to help you troubleshoot issues and ensure the integrity of your experiments. Our goal is to provide you with the causal understanding and practical tools needed to mitigate potential stability challenges.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter, linking them to the potential instability of this compound in DMSO.
Q1: My bioassay results are inconsistent, or the compound's potency seems to decrease over time. What's happening?
A1: This is a classic sign of compound degradation. While many compounds are stable in DMSO for extended periods under ideal conditions, this compound possesses a structural feature prone to degradation: the 4-nitrophenyl ether linkage.
-
Causality - The Role of Hydrolysis: The 4-nitrophenoxy group is an effective leaving group. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This ambient water can act as a nucleophile, attacking the carbon atom of the ethyl group attached to the ether oxygen. This process, known as hydrolysis, cleaves the molecule, releasing 4-nitrophenol. The loss of the parent compound will naturally lead to a decrease in its measured biological activity. Studies have shown that the presence of water in DMSO is a more significant cause of compound loss than oxygen.[3]
Q2: I've noticed a faint yellow color developing in my DMSO stock solution, which is stored at room temperature. Should I be concerned?
A2: Yes, this is a strong visual indicator of degradation. The likely culprit is the formation of 4-nitrophenolate.
-
Causality - The Chromophoric Product: The hydrolysis product, 4-nitrophenol, is colorless in acidic or neutral solutions. However, in the presence of a base (even a weak one), it is deprotonated to form the 4-nitrophenolate anion. This anion has a distinct yellow color due to its maximum absorbance around 405 nm.[4][5] The pyrrolidine moiety of the parent molecule is basic and can facilitate this deprotonation, leading to the yellow tint. The appearance of this color strongly suggests that a portion of your compound has hydrolyzed.
Q3: My LC-MS analysis of an aged stock solution shows a new peak with a mass corresponding to 4-nitrophenol (m/z ≈ 139.11). How can I confirm this and what does it mean?
A3: The appearance of a peak corresponding to 4-nitrophenol is compelling evidence of the hydrolysis pathway discussed in Q1 and Q2.
-
Causality - Mass Spectrometry Evidence: Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for assessing compound stability.[3] The detection of 4-nitrophenol confirms the cleavage of the ether bond. This indicates that the storage conditions are not optimal for your compound. Long-term storage at room temperature, in particular, can be detrimental; one study on a large compound library showed that after one year at room temperature in DMSO, the probability of observing the original compound was only 52%.[6][7]
Frequently Asked Questions (FAQs): Best Practices for Handling and Storage
This section provides proactive guidance for preparing, storing, and using your this compound solutions to maximize their shelf-life.
Q1: What is the primary degradation pathway I should be aware of?
A1: The most probable degradation pathway is the hydrolysis of the ether linkage, accelerated by the presence of water in the DMSO solvent. The 4-nitrophenoxy group is a good leaving group, making the molecule susceptible to nucleophilic attack by water.
Below is a diagram illustrating this primary degradation mechanism.
Q2: What are the optimal conditions for preparing and storing my DMSO stock solution?
A2: Proper preparation and storage are critical to minimizing degradation. Adhering to the following guidelines can significantly extend the viability of your stock solutions.
| Parameter | Recommendation | Rationale & Scientific Basis |
| DMSO Quality | Use fresh, high-purity, anhydrous (<0.05% water) DMSO. | DMSO is hygroscopic and readily absorbs atmospheric water, which is the primary reactant for hydrolysis.[1][2] Using dry DMSO is the most critical first step. |
| Preparation | Prepare solutions in a controlled environment with low humidity if possible. Cap vials immediately after dispensing. | This minimizes the initial absorption of atmospheric moisture into the DMSO solvent during solution preparation.[2] |
| Storage Temperature | Store solutions at -20°C or -80°C for long-term storage. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. While some studies show stability for many compounds at 4°C, freezing is generally preferred for long-term storage.[8] |
| Aliquoting | Prepare single-use aliquots. | This practice avoids repeated freeze-thaw cycles, which can introduce moisture into the stock vial upon opening and compromise compound solubility.[3] |
| Container | Use vials with tight-fitting, high-quality caps (e.g., PTFE-lined). | Prevents moisture from entering the container during storage. Polypropylene and glass are generally both acceptable materials.[3] |
Q3: How can I proactively test the stability of my compound in my specific laboratory conditions?
A3: Since stability can be influenced by the exact grade of DMSO, storage containers, and frequency of use, performing a simple, in-house stability study is the most reliable approach. An LC-MS-based experiment is the gold standard for this.
Experimental Protocol: Assessing Compound Stability by LC-MS
This protocol provides a step-by-step method to quantify the stability of this compound in your DMSO stock solution over time.[9]
Objective: To determine the percentage of the parent compound remaining after incubation under specific storage conditions.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
A stable internal standard (IS) compound (structurally unrelated, stable under test conditions)
-
Amber glass or polypropylene vials with PTFE-lined caps
-
LC-MS system
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a separate 10 mM stock solution of your chosen internal standard in anhydrous DMSO.
-
-
Sample Preparation:
-
In multiple amber vials, prepare replicate samples by mixing the compound stock solution and the internal standard stock solution to achieve a final concentration of, for example, 1 mM for each. The use of an IS corrects for variations in sample injection and MS signal.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from three replicate vials.
-
Dilute the aliquots appropriately with a suitable solvent (e.g., acetonitrile/water).
-
Analyze by LC-MS. This initial analysis serves as your 100% baseline.
-
-
Incubation:
-
Store the remaining replicate vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove a set of three replicate vials from storage.
-
Allow frozen samples to thaw completely and vortex gently before taking an aliquot.
-
Dilute and analyze by LC-MS as done for the T=0 samples.
-
-
Data Analysis:
-
For each sample, determine the peak area for both the analyte (your compound) and the internal standard (IS).
-
Calculate the peak area ratio: Ratio = Analyte Peak Area / IS Peak Area.
-
Normalize the ratio at each time point to the average T=0 ratio: Percentage Remaining = [(Ratio at Time X) / (Average Ratio at T=0)] * 100%.
-
Plot the percentage of compound remaining versus time to visualize the degradation kinetics.
-
This self-validating protocol will provide you with definitive data on the stability of this compound under your specific laboratory's conditions, empowering you to make informed decisions about the lifecycle of your stock solutions.
References
- BenchChem. (2025). Technical Support Center: Compound Stability in DMSO-d6.
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments.
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Available at: [Link]
- University of Strathclyde. (n.d.). Remarkably efficient hydrolysis of a 4-nitrophenyl ester by a catalytic antibody raised to an ammonium hapten.
-
Popa-Burke, I. G., et al. (2004). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 9(6), 518-526. Available at: [Link]
- Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
-
Kopp, S., et al. (2012). Stability of Screening Compounds in Wet DMSO. Planta Medica, 78(05), P_131. Available at: [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available at: [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Available at: [Link]
Sources
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
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- 7. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine for X-ray Analysis
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to obtain high-quality single crystals of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine suitable for X-ray diffraction. While specific crystallization protocols for this compound are not extensively documented in publicly available literature, this document outlines a systematic and rational approach to developing a successful crystallization strategy. The principles and troubleshooting advice provided are grounded in established crystallographic techniques and extensive field experience with similar small organic molecules.
I. Understanding the Molecule: A Rational Starting Point
Before initiating crystallization trials, a preliminary analysis of the target molecule, this compound, can inform our experimental design.
-
Structural Features: The molecule possesses a flexible ethylpyrrolidine group, an ether linkage, and a rigid nitrophenyl ring. The nitro group and the pyrrolidine nitrogen are potential sites for hydrogen bonding, which can be a significant factor in crystal packing.[1][2][3]
-
Polarity: The presence of both polar (nitro, ether, amine) and non-polar (phenyl ring, pyrrolidine ring) moieties suggests that a range of solvents with varying polarities should be explored.
-
Purity: The purity of the starting material is paramount for successful crystallization.[2][4][5] Impurities can inhibit nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, resulting in poor diffraction quality. It is strongly recommended to purify the compound (e.g., by column chromatography or recrystallization from a bulk solvent) to the highest possible level before attempting to grow single crystals.
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the crystallization of organic compounds, with specific considerations for this compound.
Q1: My compound is not crystallizing at all. Where do I start?
A1: A complete failure to crystallize often points to issues with supersaturation or nucleation.[6]
-
Initial Troubleshooting Steps:
-
Confirm Purity: Re-evaluate the purity of your compound. Even minor impurities can significantly hinder crystallization.[7]
-
Increase Concentration: Your solution may not be sufficiently supersaturated. Try to slowly evaporate more solvent to increase the concentration.[8] If that fails, you may need to prepare a more concentrated starting solution.
-
Induce Nucleation: If a clear, supersaturated solution persists, nucleation may be the bottleneck. Try scratching the inside of the vial with a glass rod just below the solvent surface.[8][9][10] Alternatively, if you have any solid material, add a tiny "seed crystal" to the solution.[8][11]
-
Solvent Screening: The choice of solvent is critical. If one solvent system fails, a systematic screening of various solvents is the next logical step. (See Protocol 1).
-
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[8][12] This is common when the melting point of the compound is lower than the temperature of the solution, or when the level of supersaturation is too high.[8][12][13]
-
Causality & Remediation:
-
High Supersaturation: The solution is likely in the "labile region" of the solubility diagram, where spontaneous phase separation is favored over ordered crystal growth.[14]
-
Low Melting Point/Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[7][8][13]
-
Solution: Further purify your material. Using a different solvent system where the compound is less soluble at a given temperature can also help.
-
-
Solvent Choice: The solvent may be too "good" for the compound, leading to very high solubility and a tendency to oil out upon cooling.[3]
-
Solution: Experiment with a solvent in which the compound has moderate solubility.
-
-
Q3: I'm getting a lot of very small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, single crystals?
A3: The formation of many small crystals indicates rapid nucleation from a highly supersaturated solution.[2][15] The goal is to reduce the number of nucleation sites and slow down the growth rate.[2][16]
-
Strategies for Larger Crystals:
-
Reduce Supersaturation Rate: Slow down the process. If using slow evaporation, reduce the size of the opening of the vial (e.g., use a cap with a single needle hole).[17] If using slow cooling, insulate the vessel to ensure a very gradual temperature drop.[14][16]
-
Use a Cleaner Vessel: Dust and microscopic scratches on the glass can act as nucleation sites.[2] Ensure your crystallization vials are meticulously clean. In some cases, using siliconized glassware can reduce unwanted nucleation on the vial walls.[1]
-
Optimize Solvent System: A solvent in which the compound is moderately soluble is often ideal.[2] If the compound is too soluble, crystal growth can be too rapid.
-
Temperature Gradient: Applying a very slight temperature gradient across the crystallization vessel can sometimes promote the growth of a few large crystals at the cooler end.
-
Q4: My crystals are cracked or cloudy. Are they usable?
A4: Cracked or opaque crystals are generally not ideal for high-quality X-ray diffraction. This issue often arises from solvent loss from the crystal lattice or from rapid temperature changes.[1][16]
-
Prevention and Handling:
-
Avoid Volatile Solvents: Highly volatile solvents like diethyl ether or dichloromethane can evaporate quickly from the crystal lattice, causing it to crack.[1][3] If possible, substitute with less volatile alternatives (e.g., pentane for diethyl ether).
-
Do Not Let Crystals Dry Out: Always keep the crystals in their mother liquor.[16] Removing the solvent exposes the crystals to the air, leading to solvent loss and degradation of the crystal quality.
-
Mount Crystals Carefully: When preparing a crystal for diffraction, do so quickly and from the mother liquor to minimize exposure to air.
-
Q5: The diffraction pattern suggests my crystal is twinned. What is twinning and can I prevent it?
A5: Crystal twinning occurs when two or more separate crystals are intergrown in a symmetrical, non-random manner.[18][19] This can complicate structure solution and refinement.[20][21]
-
Understanding and Mitigation:
-
Causes: Twinning can be induced by rapid crystal growth, phase transitions, or mechanical stress. Some compounds have a natural tendency to twin due to their crystal packing.
-
Prevention: The best way to avoid twinning is to promote slow, controlled crystal growth. Try different solvents or crystallization techniques. Sometimes, a slight change in conditions can favor the growth of a non-twinned form.
-
If Twinning Occurs: Modern crystallographic software is often capable of handling twinned data, especially if the twinning is not severe.[21][22] Consult with a crystallographer to determine if the data is usable.
-
III. Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying suitable solvents or solvent systems for crystallization.
-
Preparation: Aliquot approximately 1-2 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different solvent dropwise, starting with about 0.2 mL. Test a range of solvents with varying polarities (see Table 1).
-
Solubility Assessment (Room Temperature):
-
If the compound dissolves completely, the solvent is a "good" solvent. Note this and set the vial aside for slow evaporation.
-
If the compound is partially soluble, it may be a good candidate for slow evaporation or slow cooling from a heated solution.
-
If the compound is insoluble, the solvent is a "poor" solvent and can be used as an anti-solvent in layering or vapor diffusion experiments.
-
-
Solubility Assessment (Elevated Temperature):
-
Documentation: Carefully record the solubility of the compound in each solvent at both room temperature and elevated temperatures.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Polarity Index | Boiling Point (°C) | Notes |
| Non-Polar | Hexane, Cyclohexane | 0.1 | 69 | Good anti-solvents. |
| Aromatic | Toluene, Benzene | 2.4 | 111 | Often promote good crystal growth.[1] |
| Ethers | Diethyl Ether, THF | 2.8, 4.0 | 35, 66 | Use with caution due to volatility.[1] |
| Esters | Ethyl Acetate | 4.4 | 77 | A good general-purpose solvent for many organic compounds.[1] |
| Halogenated | Dichloromethane | 3.1 | 40 | Highly volatile; can lead to cracked crystals.[3] |
| Ketones | Acetone | 5.1 | 56 | Volatile; often gives suitable crystals by slow evaporation.[3] |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3 | 65, 78 | Can participate in hydrogen bonding. |
| Polar Aprotic | Acetonitrile, DMF | 5.8, 6.4 | 82, 153 | Use if compound has very low solubility in other solvents. |
Protocol 2: Vapor Diffusion Crystallization
This is a powerful technique for growing high-quality crystals from small amounts of material.[3][23][24]
-
Setup:
-
Dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) in a small, open vial (e.g., a 1-dram vial).
-
Place this small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).
-
Add a few milliliters of a "poor" solvent (anti-solvent, e.g., hexane, pentane) to the larger vial, ensuring the level is below the top of the inner vial. The anti-solvent should be more volatile than the good solvent.
-
-
Equilibration: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[3][23]
-
Incubation: Place the setup in a vibration-free location and leave it undisturbed for several days to weeks.[2]
Protocol 3: Slow Cooling Crystallization
This classic method is effective for compounds that are significantly more soluble in a hot solvent than in a cold one.[1][14]
-
Solution Preparation: In a small flask or vial, add the compound and the chosen solvent. Heat the mixture while stirring until the compound fully dissolves, creating a saturated solution.[9][10]
-
Slow Cooling: Remove the vessel from the heat and allow it to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a warm sand bath or a Dewar flask) will slow the cooling rate and encourage the growth of larger crystals.[9][10][16]
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or freezer to maximize the yield of crystals, though the highest quality crystals often form at room temperature.
IV. Visualizing the Workflow
A logical approach is crucial for efficiently finding the right crystallization conditions.
Caption: A workflow diagram for systematically optimizing crystallization conditions.
Caption: Schematic of a vapor diffusion crystallization setup.
V. Final Considerations
-
Patience is Key: Crystallization is often more of an art than a science.[1] It can take days, weeks, or even months to obtain suitable crystals. Do not be discouraged by initial failures.[5]
-
Observe and Document: Keep meticulous records of your experiments, including solvents used, concentrations, temperatures, and outcomes. These observations are invaluable for rationally designing subsequent trials.
-
Seek Expert Advice: If you continue to face difficulties, consult with a crystallographer. Their experience can often provide crucial insights into solving challenging crystallization problems.
This guide provides a robust framework for approaching the crystallization of this compound. By systematically exploring variables and applying the troubleshooting strategies outlined, researchers can significantly increase their chances of obtaining high-quality single crystals for X-ray diffraction analysis.
References
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–10. [Link]
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Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 731–741. [Link]
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Validation & Comparative
A Comparative Guide to Pyrrolidine Derivatives: Unraveling Therapeutic Potential from Neuroprotection to Oncology
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs underscores its significance as a privileged scaffold. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical aspect in designing molecules with high target specificity and affinity. This guide provides a comparative analysis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine and other notable pyrrolidine derivatives, offering insights into their diverse therapeutic applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Subject of Inquiry: this compound
This compound is a molecule that marries the established pyrrolidine scaffold with a nitrophenoxy moiety. While specific experimental data on the biological activity of this particular compound is not extensively available in the public domain, an analysis of its structural components allows for an informed postulation of its potential therapeutic activities.
The pyrrolidine nucleus is known to enhance the physicochemical properties of molecules, such as aqueous solubility, which is a crucial parameter in drug development. The nitrophenoxy group, on the other hand, is a well-known pharmacophore. The nitro group can be bioreduced to form reactive nitro anion radicals, a mechanism leveraged in certain antimicrobial and anticancer agents for inducing cellular toxicity.[1] Furthermore, some nitro-containing compounds have been explored for their anti-inflammatory and vasodilatory properties, with the nitro group acting as a potential nitric oxide (NO) donor.[1]
Given these characteristics, this compound could be hypothesized to possess antimicrobial, anticancer, or anti-inflammatory properties. However, without empirical data, this remains speculative. To provide a tangible and evidence-based comparison, we will now turn our attention to well-characterized pyrrolidine derivatives with established biological profiles.
The Neuroprotective Agent: Aniracetam
Aniracetam, a member of the racetam family of nootropics, is a pyrrolidinone derivative recognized for its cognitive-enhancing and neuroprotective effects. It stands as a compelling comparator due to its well-documented mechanism of action and therapeutic potential in neurodegenerative diseases.
Biological Activity and Mechanism of Action
Aniracetam's primary mechanism of action involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system.[1][2][3] By binding to a site on the AMPA receptor distinct from the glutamate binding site, aniracetam slows the receptor's desensitization and deactivation, thereby enhancing glutamatergic neurotransmission.[1][2] This potentiation of AMPA receptor activity is believed to underlie its nootropic effects, including improvements in learning and memory.
Furthermore, aniracetam exhibits neuroprotective properties by shielding neurons from excitotoxicity, a pathological process in which excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.[4][5] This is particularly relevant in the context of neurodegenerative disorders such as Alzheimer's disease. Aniracetam has also been shown to increase the release of acetylcholine in the hippocampus, a key brain region for memory formation, and to modulate dopamine and serotonin levels, which may contribute to its anxiolytic and mood-enhancing effects.[2][6]
The neuroprotective effects of aniracetam are also linked to its ability to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival, growth, and synaptic plasticity.[2][5]
Caption: Aniracetam's Mechanism of Action.
Experimental Protocol: In Vitro Electrophysiological Recording of AMPA Receptor Activity
This protocol describes a method to assess the effect of aniracetam on AMPA receptor-mediated currents in cultured neurons using the whole-cell patch-clamp technique.
1. Cell Culture:
- Culture primary hippocampal or cortical neurons from embryonic rodents on glass coverslips coated with poly-D-lysine.
- Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days before recording.
2. Electrophysiology Setup:
- Use a patch-clamp amplifier and a data acquisition system.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
3. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
- Agonist and Drug Application: Prepare stock solutions of glutamate and aniracetam. Dilute to the final desired concentrations in the external solution immediately before the experiment.
4. Recording Procedure:
- Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the neurons with the external solution.
- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Hold the neuron at a membrane potential of -60 mV.
- Apply glutamate (e.g., 1 mM) for a short duration (e.g., 100 ms) using a rapid application system to evoke an inward current mediated by AMPA receptors.
- After recording a stable baseline response to glutamate, co-apply glutamate with different concentrations of aniracetam.
- Record the changes in the amplitude and decay kinetics of the AMPA receptor-mediated currents in the presence of aniracetam.
5. Data Analysis:
- Measure the peak amplitude and the decay time constant of the evoked currents.
- Compare the current characteristics in the absence and presence of aniracetam to determine its modulatory effects.
The Anticancer Agent: Spiropyrrolidine-Oxindole Derivatives
The spirooxindole scaffold, particularly when fused with a pyrrolidine ring, has emerged as a promising framework for the development of potent anticancer agents. These compounds often exhibit cytotoxicity against a range of cancer cell lines.
Biological Activity and Mechanism of Action
Spiropyrrolidine-oxindole derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer.[7] The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and inhibition of key proteins involved in cancer cell proliferation and survival, such as murine double minute 2 (MDM2), which is a negative regulator of the p53 tumor suppressor.[8]
One particular derivative, identified as compound 5g in a study by Barakat et al. (2020), which features a dibromo-substituted isatin ring, has shown broad-spectrum anticancer activity.[7]
Table 1: In Vitro Anticancer Activity of Spiropyrrolidine-Oxindole Derivative 5g
| Cancer Cell Line | IC50 (µM) of Compound 5g | IC50 (µM) of Cisplatin (Reference Drug) |
| HepG2 (Liver Cancer) | 5.00 ± 0.66 | 9.00 ± 0.76 |
| MCF-7 (Breast Cancer) | < 9.00 | 9.00 ± 0.29 |
| HCT-116 (Colon Cancer) | < 3.00 | 3.00 ± 0.24 |
Data sourced from Barakat et al. (2020).[7]
Caption: Inhibition of the Leukotriene Pathway.
Experimental Protocol: LTA4 Hydrolase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against LTA4 hydrolase.
1. Materials:
- Recombinant human LTA4 hydrolase
- Leukotriene A4 (LTA4) methyl ester
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
- Test compound (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine)
- Methanol
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
2. Procedure:
- Preparation of LTA4:
- Hydrolyze LTA4 methyl ester to the free acid immediately before use by incubating it in a solution of acetone and NaOH under an inert atmosphere.
- Enzyme Inhibition Assay:
- In a microcentrifuge tube, pre-incubate LTA4 hydrolase with various concentrations of the test compound in the assay buffer for 15 minutes at 37°C.
- Initiate the enzymatic reaction by adding the freshly prepared LTA4 solution.
- Incubate the reaction mixture for 10 minutes at 37°C.
- Terminate the reaction by adding two volumes of cold methanol.
- Quantification of LTB4:
- Centrifuge the samples to pellet the precipitated protein.
- Analyze the supernatant by RP-HPLC to separate and quantify the amount of LTB4 produced.
- Monitor the elution of LTB4 by UV absorbance at 270 nm.
3. Data Analysis:
- Calculate the percentage of inhibition of LTA4 hydrolase activity for each concentration of the test compound compared to a control reaction without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion: The Versatility of the Pyrrolidine Scaffold
This guide has provided a comparative overview of the therapeutic potential of pyrrolidine derivatives, using this compound as a starting point for discussion and contrasting its hypothetical activities with the established, experimentally verified profiles of aniracetam, a spiropyrrolidine-oxindole, and 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine. The diverse biological activities of these compounds, ranging from neuroprotection and cognitive enhancement to anticancer and anti-inflammatory effects, highlight the remarkable versatility of the pyrrolidine scaffold in drug discovery.
The detailed experimental protocols provided for key biological assays serve as a practical resource for researchers in the field. It is through such rigorous experimental validation that the full therapeutic potential of novel pyrrolidine derivatives, including this compound, can be elucidated, paving the way for the development of new and improved treatments for a wide range of human diseases.
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A Comparative Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine and Its Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in over 20 FDA-approved drugs underscores its significance.[1] This guide provides a comprehensive comparative analysis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine and its analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential therapeutic applications, and detailed experimental protocols to evaluate this promising class of compounds.
Introduction: The Scientific Rationale
The this compound scaffold combines two key pharmacophores: the versatile pyrrolidine ring and the electronically distinct nitrophenoxy moiety. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that is advantageous for exploring pharmacophore space and interacting with biological targets.[2] The nitrophenoxy group, with its electron-withdrawing properties, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.[3]
Structural analogs of this compound have shown promise in diverse therapeutic areas. For instance, the related compound 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine has been identified as a potent inhibitor of leukotriene A4 (LTA4) hydrolase, an enzyme implicated in inflammatory diseases. Furthermore, the analog 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one has been investigated as a potential antiamnesic agent, suggesting possible nootropic or neuroprotective applications for this class of molecules.
This guide will explore the synthesis of these compounds and provide a framework for their comparative evaluation across several key biological assays.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be achieved through a straightforward nucleophilic substitution reaction. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound.
Detailed Synthetic Protocol:
-
Deprotonation of 4-Nitrophenol: To a solution of 4-nitrophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add an equimolar amount of a base like potassium carbonate (K2CO3) or sodium hydride (NaH). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 1-(2-chloroethyl)pyrrolidine hydrochloride. The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Note on Analog Synthesis: This general protocol can be adapted to synthesize a variety of analogs by substituting 4-nitrophenol with other substituted phenols to explore structure-activity relationships (SAR). Similarly, analogs with different heterocyclic amines can be synthesized by replacing 1-(2-chloroethyl)pyrrolidine with other haloalkylamines.
Comparative Performance Evaluation: Experimental Protocols
To facilitate a comprehensive comparison of this compound and its analogs, we present detailed protocols for key biological assays.
Anti-Inflammatory Activity: Leukotriene A4 (LTA4) Hydrolase Inhibition Assay
Given that a structural analog is a known LTA4 hydrolase inhibitor, evaluating this activity is a logical starting point. LTA4 hydrolase is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[4]
Caption: Workflow for the LTA4 hydrolase inhibition assay.
Detailed Protocol:
-
Preparation of LTA4 Substrate: Prepare Leukotriene A4 (LTA4) from its methyl ester by hydrolysis in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.[5] The resulting LTA4 solution should be freshly prepared and diluted in an appropriate buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, incubate recombinant human LTA4 hydrolase with varying concentrations of the test compounds (this compound and its analogs) in a reaction buffer for 15 minutes at 37 °C.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to each well.[5]
-
Reaction Termination: After a 10-minute incubation at 37 °C, terminate the reaction by adding a suitable stop solution or by dilution.[5]
-
LTB4 Quantification: Quantify the amount of LTB4 produced using a sensitive detection method such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each compound by fitting the data to a dose-response curve.
Neuroprotective Activity: Cell Viability Assay
The potential antiamnesic properties of a related analog warrant the investigation of the neuroprotective effects of this compound class. A common method to assess neuroprotection is to measure the viability of neuronal cells after exposure to a neurotoxin.[6]
Detailed Protocol (MTT Assay):
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate.[6]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent such as glutamate, hydrogen peroxide (H2O2), or amyloid-beta (Aβ) peptide to the cell culture medium.[7][8]
-
MTT Incubation: After the neurotoxin challenge, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A higher absorbance indicates greater cell viability and thus a neuroprotective effect of the compound.
Antimicrobial Activity: Broth Microdilution Assay
The presence of the pyrrolidine and nitroaromatic moieties suggests potential antimicrobial activity. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10]
Detailed Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[10]
Comparative Data Summary
The following table provides a template for summarizing the experimental data obtained from the aforementioned assays. This structured presentation will facilitate a direct comparison of the performance of this compound and its analogs.
| Compound ID | Structure | LTA4 Hydrolase IC50 (µM) | Neuroprotection (EC50, µM) vs. Glutamate | Antimicrobial MIC (µg/mL) vs. S. aureus |
| 1 | This compound | Experimental Value | Experimental Value | Experimental Value |
| Analog A | Structure of Analog A | Experimental Value | Experimental Value | Experimental Value |
| Analog B | Structure of Analog B | Experimental Value | Experimental Value | Experimental Value |
| Reference | e.g., Indomethacin | Literature Value | Literature Value | Literature Value |
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic evaluation of a series of analogs will provide valuable insights into the structure-activity relationships of this chemical class. Key areas to explore include:
-
Substitution on the Phenoxy Ring: Investigate the effect of electron-donating and electron-withdrawing groups at different positions on the phenoxy ring to modulate potency and selectivity.
-
Modification of the Pyrrolidine Ring: Explore the impact of substitutions on the pyrrolidine ring or its replacement with other heterocyclic systems (e.g., piperidine, morpholine) on biological activity.
-
Alteration of the Ethyl Linker: Examine the influence of the length and rigidity of the linker between the phenoxy and pyrrolidine moieties.
The data generated from these comparative studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical development.
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. Available at: [Link]
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Validating the Biological Activity of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: A Comparative Guide for Researchers
Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative
In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands as a privileged structure, integral to numerous FDA-approved drugs and a fertile ground for the development of novel therapeutic agents.[1][2] Its inherent stereochemistry and three-dimensional complexity allow for a nuanced exploration of pharmacophore space, making it a versatile building block in medicinal chemistry.[1][3] This guide focuses on a specific derivative, 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a molecule that marries the established pyrrolidine core with a 4-nitrophenoxy moiety. While direct, in-depth research on this specific compound is emerging, its structural components suggest a compelling hypothesis for its biological activity, particularly as a modulator of the sigma-1 receptor (σ1R).[4][5]
The sigma-1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum, is a key player in cellular stress responses and has emerged as a promising target for a spectrum of neurological and psychiatric disorders.[4][6][7][8] This guide provides a comprehensive framework for validating the hypothesized biological activity of this compound as a sigma-1 receptor ligand. We will delve into the causality behind experimental choices, present detailed protocols for its characterization, and offer a comparative analysis with established sigma-1 receptor modulators.
The Sigma-1 Receptor: A Pluripotent Therapeutic Target
Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[4] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and translocates to interact with various "client" proteins, including ion channels and G-protein-coupled receptors, thereby modulating a multitude of downstream signaling cascades.[4] This intricate mechanism underscores its potential as a therapeutic target for neurodegenerative diseases, psychiatric conditions, and even cancer.[4]
Experimental Validation: A Step-by-Step Approach to Characterizing this compound
To rigorously assess the biological activity of this compound, a multi-tiered experimental approach is essential. This process begins with fundamental binding assays and progresses to more complex cellular and functional assessments.
Workflow for Validating Sigma-1 Receptor Activity
Caption: A logical workflow for the comprehensive validation of a novel sigma-1 receptor ligand.
Detailed Experimental Protocols
Rationale: This initial screen directly assesses the ability of this compound to bind to the sigma-1 receptor. It is a competitive binding assay where the test compound competes with a known radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) for binding to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing a high density of sigma-1 receptors (e.g., CHO-K1 cells stably expressing human σ1R).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane homogenate, the radiolabeled ligand (e.g., -pentazocine at a concentration near its Kd), and varying concentrations of this compound. Include a control for non-specific binding using a high concentration of a known non-radiolabeled ligand (e.g., haloperidol).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Rationale: This assay is a crucial step to determine whether this compound acts as an agonist or an antagonist at the sigma-1 receptor.[9] Agonist binding induces the dissociation of the sigma-1 receptor from BiP.[4]
Protocol:
-
Cell Culture: Culture cells endogenously expressing or overexpressing both sigma-1 receptor and BiP.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a known sigma-1 receptor agonist (e.g., PRE-084) as a positive control and a vehicle control.
-
Cell Lysis: Lyse the cells in a co-immunoprecipitation buffer.
-
Immunoprecipitation: Immunoprecipitate the sigma-1 receptor from the cell lysates using a specific antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with antibodies against both the sigma-1 receptor and BiP.
-
Analysis: Quantify the amount of BiP co-immunoprecipitated with the sigma-1 receptor. A decrease in the amount of co-precipitated BiP in the presence of the test compound indicates agonist activity.
Comparative Analysis: Benchmarking Against Established Sigma-1 Receptor Ligands
The performance of this compound should be benchmarked against well-characterized sigma-1 receptor ligands. This provides context for its potency and potential therapeutic utility.
| Compound | Type | Sigma-1 Ki (nM) | Functional Activity | Key Characteristics |
| (+)-Pentazocine | Agonist | ~3 | Pro-cognitive and neuroprotective effects | A prototypical sigma-1 receptor agonist. |
| PRE-084 | Agonist | ~2 | Neuroprotective and anti-amnesic properties | A highly selective sigma-1 receptor agonist. |
| Haloperidol | Antagonist | ~3 | Antipsychotic effects (also a D2 antagonist) | A non-selective sigma-1 receptor ligand. |
| BD-1063 | Antagonist | ~10 | Reverses the effects of sigma-1 agonists | A selective sigma-1 receptor antagonist. |
| This compound | To be determined | To be determined | To be determined | Hypothesized neuroprotective potential |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
Signaling Pathway Context: The Role of Sigma-1 Receptor in Neuroprotection
The neuroprotective effects of sigma-1 receptor activation are thought to be mediated through multiple downstream pathways. Understanding these pathways provides a mechanistic basis for the potential therapeutic applications of novel ligands like this compound.
Caption: Hypothesized signaling pathway for the neuroprotective effects of a sigma-1 receptor agonist.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the biological activity of this compound. The foundational hypothesis, grounded in its chemical structure, points towards its potential as a novel sigma-1 receptor ligand. The described experimental workflow, from initial binding studies to functional and cellular assays, provides a clear path for its characterization.
Should the data from these experiments confirm its activity at the sigma-1 receptor, further investigations into its selectivity against other receptors and its efficacy in in vivo models of neurological disorders would be warranted. The pyrrolidine scaffold continues to be a source of promising drug candidates, and a thorough evaluation of this compound may uncover a valuable new tool for researchers and a potential lead for the development of future therapeutics.
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A Comparative Guide to the Cross-Validation of Analytical Assays for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Introduction
In the landscape of drug discovery and development, the pyrrolidine scaffold is a cornerstone, present in over 20 FDA-approved drugs and countless research compounds.[1] The molecule 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS No. 265654-77-1) represents a confluence of this privileged scaffold with a nitrophenoxy moiety, a combination that hints at potential biological activity, drawing parallels to structural analogues investigated as potent enzyme inhibitors.[2][3] As such compounds advance through the development pipeline, the reliability of the analytical methods used to quantify them becomes paramount. Ensuring data integrity is not just a matter of good science; it is a regulatory necessity.[4][5]
This guide provides an in-depth comparison and cross-validation strategy for two fundamental analytical techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Cross-validation is the formal process of comparing results from two distinct analytical methods to demonstrate that the data are comparable and reliable.[5][6] This process is critical when transferring methods between laboratories or when a simpler, faster method (like UV-Vis) is desired for routine analysis, provided it can be proven comparable to a more specific, stability-indicating method (like HPLC).
Here, we will not only detail the protocols for each method but also explore the scientific rationale behind the experimental choices, present a clear workflow for cross-validation, and provide the tools for robust data interpretation.
The Analytical Imperative: Why Cross-Validate?
Before delving into protocols, it's crucial to understand the causality behind cross-validation. A validated analytical method in a primary lab is not guaranteed to perform identically in a different lab with different equipment, analysts, or reagent sources.[4][7] The cross-validation process serves as a documented bridge, ensuring that the analytical procedure yields consistent and reliable results regardless of the testing environment.[4][7]
This guide focuses on an inter-method cross-validation, comparing a highly specific chromatographic method against a rapid spectrophotometric method.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates the analyte from impurities and excipients before quantification. This specificity makes it the gold standard for purity and assay determination.[8]
-
UV-Visible Spectrophotometry: This technique is rapid, cost-effective, and highly accessible.[9] It relies on the inherent ability of the 4-nitrophenoxy chromophore in our target molecule to absorb light. While powerful, it is less specific than HPLC, as any co-present substance that absorbs at the same wavelength can interfere with the measurement.
The objective is to verify that the simpler UV-Vis method can produce results statistically equivalent to the more robust HPLC method for a defined purpose, such as the assay of a relatively pure drug substance.
Logical Workflow for Inter-Method Cross-Validation
The following diagram outlines the logical flow of the cross-validation process, from initial sample preparation to the final statistical comparison of results from the two independent analytical methods.
Caption: Workflow for cross-validating HPLC and UV-Vis assay results.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the ideal method for separating and quantifying moderately polar organic compounds like this compound. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar, ensuring that the analyte is retained appropriately and separated from potential impurities.
Experimental Protocol: RP-HPLC Assay
This protocol is based on established methods for nitrophenol-containing compounds and serves as a robust starting point.[10][11][12]
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
This compound reference standard.
2. Chromatographic Conditions: The selection of these conditions is critical. Acetonitrile is chosen for its UV transparency and elution strength. The 30°C column temperature ensures reproducible retention times. The 290 nm detection wavelength is chosen based on the strong absorbance of the 4-nitrophenol chromophore, a common feature in related compounds.[11]
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides good resolution and reasonable retention time for nitrophenoxy compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Column Temperature | 30 °C | Enhances method reproducibility by controlling retention time variability. |
| Detection | UV at 290 nm | Optimal wavelength for sensitive detection of the 4-nitrophenol moiety.[11] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Sufficient to elute the main peak and any closely related impurities. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Solution (10 µg/mL): Prepare the sample containing this compound to achieve a theoretical concentration of 10 µg/mL using the mobile phase as the diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting the working standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Inject a blank (mobile phase).
-
Inject the working standard solution.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of the analyte in the sample by comparing the average peak area of the sample to the peak area of the working standard.
Method 2: UV-Visible Spectrophotometry
This method leverages the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The 4-nitrophenoxy group in the target molecule provides a strong chromophore, making this technique highly suitable for quantitative analysis of pure samples.[13]
Experimental Protocol: UV-Vis Spectrophotometric Assay
The protocol is designed to be straightforward and rapid, following standard validation practices for spectrophotometric methods.[14][15]
1. Instrumentation and Reagents:
-
UV-Visible Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (Spectroscopic grade).
-
This compound reference standard.
2. Method Parameters:
| Parameter | Condition | Rationale |
| Solvent | Methanol | Good solvent for the analyte and transparent in the relevant UV range. |
| Wavelength Scan | 200-400 nm | To determine the wavelength of maximum absorbance (λmax). |
| Measurement λ | Determined λmax (~290-320 nm expected) | Provides maximum sensitivity and adherence to the Beer-Lambert law. |
3. Analysis Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan this solution from 400 nm to 200 nm against a methanol blank to find the λmax.
-
Prepare Calibration Curve:
-
Prepare a stock solution (100 µg/mL) of the reference standard in methanol.
-
From the stock, prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in methanol.
-
Measure the absorbance of each standard at the predetermined λmax against the methanol blank.
-
Plot a graph of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Analysis:
-
Prepare the sample solution to have a theoretical concentration within the calibration range (e.g., 8 µg/mL) using methanol.
-
Measure the absorbance of the sample solution in triplicate at λmax.
-
Calculate the concentration of the analyte using the linear regression equation from the calibration curve.
-
Cross-Validation: Bridging the Methods
The core of this guide is the direct comparison of results obtained from the two validated methods.
Experimental Design for Cross-Validation
1. Sample Set Preparation:
-
Using a single, highly pure batch of this compound, prepare a primary stock solution in a suitable solvent (e.g., methanol).
-
From this stock, prepare a set of at least five validation samples with concentrations spanning the intended analytical range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration). Prepare each concentration in triplicate.
2. Analysis:
-
Analyze the complete set of validation samples using the validated HPLC method .
-
Analyze the same complete set of validation samples using the validated UV-Vis Spectrophotometry method .
3. Data Comparison and Acceptance Criteria:
-
Tabulate the results from both methods for each sample.
-
Calculate the percentage difference between the mean result from the UV-Vis method and the HPLC method for each concentration level. The HPLC result is typically considered the reference value.
-
% Difference = [(Result_UV - Result_HPLC) / Result_HPLC] * 100
-
-
Acceptance Criterion: The mean result from the UV-Vis method should not differ by more than ± 5.0% from the mean result of the HPLC method at each concentration level.
Hypothetical Data Comparison
The following table illustrates how the comparative data would be presented.
| Sample ID (Theoretical Conc.) | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference | Pass/Fail |
| VAL-80 (8.0 µg/mL) | 8.05 | 8.15 | +1.24% | Pass |
| VAL-90 (9.0 µg/mL) | 9.10 | 8.95 | -1.65% | Pass |
| VAL-100 (10.0 µg/mL) | 10.02 | 9.88 | -1.40% | Pass |
| VAL-110 (11.0 µg/mL) | 11.08 | 11.25 | +1.53% | Pass |
| VAL-120 (12.0 µg/mL) | 12.15 | 11.90 | -2.06% | Pass |
Visualizing the Method Comparison
This diagram illustrates the conceptual difference between the two analytical approaches being cross-validated.
Caption: Conceptual difference between HPLC and UV-Vis Spectrophotometry.
Conclusion and Recommendations
The cross-validation of analytical methods is a fundamental exercise in ensuring data consistency and reliability throughout the lifecycle of a drug candidate. For this compound, both RP-HPLC and UV-Visible Spectrophotometry are viable assay methods.
-
RP-HPLC should be regarded as the primary, stability-indicating reference method due to its superior specificity. It is essential for purity testing and for the analysis of samples that may contain degradants or impurities.
-
UV-Visible Spectrophotometry serves as an excellent alternative for the routine assay of bulk drug substances or simple formulations where the analyte is known to be pure and free from interfering substances. Its speed and low cost are significant advantages.
Successful cross-validation, as demonstrated by results falling within the pre-defined acceptance criteria, provides documented evidence that the simpler UV-Vis method can be confidently substituted for the HPLC method for its intended purpose. This strategic use of complementary analytical techniques streamlines the development process while upholding the highest standards of scientific integrity.
References
- BenchChem. (2025).
- Chennaiah, M.
- PharmaGuru. (2025).
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- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
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- BenchChem. (2025). A Comparative Guide to Purity Analysis of 1-(3-Nitrophenyl)-2-nitropropene by HPLC.
- Lead Sciences. This compound.
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- Thamotharan, S., Parthasarathi, V., Malik, R., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C, 59(Pt 9), o514–o515.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- NIH. (2023).
- ResearchGate. (2002). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase.
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Comparing the efficacy of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine with known inhibitors
As a Senior Application Scientist, this guide provides a comprehensive comparison of the novel compound, 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, with established inhibitors of Acetylcholinesterase (AChE). The following analysis is based on a hypothetical scenario where this compound has been identified as a potential AChE inhibitor. This guide will detail the experimental framework for a head-to-head comparison with well-known, FDA-approved drugs, Donepezil and Galantamine, providing the necessary protocols and data interpretation to evaluate its potential as a therapeutic agent.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease to ameliorate cognitive decline. The efficacy of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
This guide will compare the in vitro efficacy of the novel compound this compound against two standard-of-care AChE inhibitors:
-
Donepezil: A piperidine-based, reversible, and non-competitive inhibitor of AChE.
-
Galantamine: A tertiary alkaloid, which acts as a competitive and reversible inhibitor of AChE.
The following sections will provide detailed protocols for determining the IC50 values of these compounds, present a framework for data analysis and comparison, and discuss the potential implications of the findings.
Experimental Design for Comparative Efficacy
A robust comparison of inhibitor efficacy necessitates a standardized and well-controlled experimental design. The following workflow outlines the key steps for determining and comparing the IC50 values of the test compounds.
Figure 2: Cholinergic Synapse and Site of AChE Inhibition.
Discussion and Future Directions
The hypothetical data suggests that this compound is a promising AChE inhibitor. Its potency, while not exceeding that of Donepezil, is superior to Galantamine. The next logical steps in the evaluation of this compound would include:
-
Kinetic Studies: To confirm the mechanism of inhibition (competitive, non-competitive, or uncompetitive) by performing enzyme kinetic assays at varying substrate and inhibitor concentrations.
-
Selectivity Profiling: To assess the selectivity of the compound for AChE over Butyrylcholinesterase (BChE), as high selectivity for AChE is often a desirable trait to minimize side effects.
-
Cell-Based Assays: To evaluate the compound's ability to protect neuronal cells from insults such as oxidative stress or amyloid-beta toxicity.
-
In Vivo Studies: To determine the pharmacokinetic and pharmacodynamic properties of the compound in animal models of cognitive impairment.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
-
Donepezil Pathway, Pharmacodynamics. DrugBank. [Link]
-
Galantamine Pathway, Pharmacodynamics. DrugBank. [Link]
Comparative Structure-Activity Relationship Guide: 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction
The 1-(2-phenoxyethyl)pyrrolidine scaffold is a versatile pharmacophore that has been explored for its interaction with various biological targets, leading to the development of potent modulators of key enzymes and receptors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, a representative member of this class. Due to the limited publicly available data on this specific nitro-substituted compound, this guide will draw upon extensive research on its close structural analogs to infer its likely biological activities and SAR. We will primarily focus on two prominent targets for this scaffold: Leukotriene A4 (LTA4) hydrolase and the sigma-1 (σ1) receptor. By comparing the SAR of analogs active at these distinct targets, we aim to provide a predictive framework for the design of novel, potent, and selective agents.
This guide will delve into the critical structural modifications of the phenoxyethylpyrrolidine core and their impact on biological activity, supported by experimental data from seminal studies. We will also provide detailed experimental protocols for the key assays used to characterize these compounds, enabling researchers to validate our findings and advance their own discovery programs.
The 1-(2-Phenoxyethyl)pyrrolidine Scaffold: A Tale of Two Targets
The seemingly simple 1-(2-phenoxyethyl)pyrrolidine core can be functionally dissected into three key regions: the basic pyrrolidine head, the ethyl linker, and the terminal substituted phenoxy group. Subtle modifications to each of these regions can dramatically alter the compound's affinity and selectivity for different biological targets.
Target 1: Leukotriene A4 Hydrolase - A Key Pro-Inflammatory Enzyme
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, implicated in the pathophysiology of numerous diseases, including inflammatory bowel disease and psoriasis.[1] The final and rate-limiting step in its biosynthesis is the hydrolysis of LTA4, catalyzed by the zinc-containing enzyme LTA4 hydrolase.[2] Consequently, inhibitors of LTA4 hydrolase are attractive candidates for novel anti-inflammatory therapies.[3] The analog of our topic compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), was identified as a potent inhibitor of LTA4 hydrolase, providing a rich dataset for SAR analysis.[1]
Based on the extensive SAR studies of SC-22716 and its analogs, we can infer the following relationships for this compound:
-
The Pyrrolidine Moiety: The pyrrolidine ring is a crucial feature for potent LTA4 hydrolase inhibition. Replacement with other cyclic amines like piperidine or morpholine generally leads to a decrease in activity. This suggests that the size and basicity of the pyrrolidine ring are optimal for interaction with the enzyme.
-
The Ethyl Linker: The two-carbon ethyl linker between the pyrrolidine nitrogen and the phenoxy oxygen appears to be the optimal length. Shortening or lengthening this chain typically results in a loss of potency.
-
The Phenoxy Group and the 4-Position Substituent: This is the region of greatest variability and a key determinant of potency. For the parent scaffold, a large, lipophilic group at the 4-position of the phenyl ring is highly favorable. In the case of our topic molecule, the 4-nitro group is a strong electron-withdrawing group. While direct data is unavailable, SAR on related compounds shows that electron-withdrawing groups can be tolerated, but the most potent analogs often feature more lipophilic substituents.[1] The activity of the 4-nitrophenoxy analog would likely be influenced by the balance between its electronic properties and its ability to fit within the hydrophobic pocket of the enzyme's active site.
Table 1: Inferred SAR of this compound Analogs as LTA4 Hydrolase Inhibitors (Based on Analogs of SC-22716)
| Modification of this compound | Predicted Effect on LTA4 Hydrolase Inhibition | Rationale |
| Pyrrolidine Ring | ||
| Replacement with Piperidine | Decreased Potency | Sub-optimal ring size for binding. |
| Replacement with Morpholine | Significantly Decreased Potency | Altered basicity and conformation. |
| Ethyl Linker | ||
| Shortening to one carbon (methylene) | Decreased Potency | Non-optimal distance between pharmacophoric elements. |
| Lengthening to three carbons (propyl) | Decreased Potency | Non-optimal distance between pharmacophoric elements. |
| 4-Nitrophenoxy Group | ||
| Replacement of 4-nitro with 4-phenyl (SC-22716) | Increased Potency | Enhanced lipophilicity and favorable interactions in the hydrophobic pocket.[1] |
| Replacement of 4-nitro with 4-chloro | Potency likely maintained or slightly decreased | Halogens are often well-tolerated, but may not be as optimal as a larger lipophilic group. |
| Replacement of 4-nitro with 4-methoxy | Potency likely maintained or slightly decreased | Electron-donating group, its effect would depend on the specific interactions within the active site. |
| Moving the nitro group to the 2- or 3-position | Decreased Potency | The 4-position is generally optimal for substitution.[1] |
Visualizing the Structure-Activity Relationship
Caption: Inferred SAR for LTA4 Hydrolase Inhibition.
Target 2: Sigma-1 (σ1) Receptor - A Unique Chaperone Protein
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has been implicated in a variety of neurological and psychiatric conditions.[4] Ligands of the σ1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, pain, and addiction.[5] The phenoxyalkylamine scaffold is also present in known sigma receptor ligands, making this a plausible alternative target for this compound.
SAR studies on phenoxyalkylpiperidines provide valuable insights into the structural requirements for high-affinity σ1 receptor binding.[4][6]
-
The Basic Amine: Both pyrrolidine and piperidine rings are found in high-affinity σ1 receptor ligands. The nature of the amine is a key pharmacophoric element.
-
The Alkyl Linker: An ethyl or propyl linker is generally preferred for high affinity.
-
The Phenoxy Group and its Substituents: Substituents on the phenyl ring significantly influence affinity and selectivity. Electron-withdrawing groups, such as the 4-nitro group, are often found in high-affinity ligands. The position of the substituent is also critical, with the 4-position being frequently optimal.
Table 2: Inferred SAR of this compound Analogs as Sigma-1 Receptor Ligands
| Modification of this compound | Predicted Effect on Sigma-1 Receptor Affinity | Rationale |
| Pyrrolidine Ring | ||
| Replacement with 4-methylpiperidine | Affinity may be maintained or increased | Both are common basic heads in high-affinity σ1 ligands.[6] |
| Ethyl Linker | ||
| Lengthening to three carbons (propyl) | Affinity may be maintained or increased | Both ethyl and propyl linkers are well-tolerated in σ1 ligands. |
| 4-Nitrophenoxy Group | ||
| Replacement of 4-nitro with 4-chloro | High affinity likely maintained | Halogens at the 4-position are common in potent σ1 ligands.[6] |
| Replacement of 4-nitro with 4-methoxy | High affinity likely maintained | Electron-donating groups at the 4-position are also well-tolerated.[4] |
| Removal of the nitro group (unsubstituted phenoxy) | Decreased Affinity | Substitution at the 4-position is generally favorable for high affinity. |
Comparative Analysis: LTA4 Hydrolase Inhibitors vs. Sigma-1 Receptor Ligands
The 1-(2-phenoxyethyl)pyrrolidine scaffold serves as an excellent example of how subtle structural changes can lead to a dramatic shift in biological targets.
Table 3: Comparison of Favorable Structural Features for LTA4 Hydrolase Inhibition and Sigma-1 Receptor Binding
| Structural Feature | LTA4 Hydrolase Inhibition | Sigma-1 Receptor Binding |
| Basic Amine | Pyrrolidine is highly preferred. | Pyrrolidine and Piperidine are well-tolerated. |
| Alkyl Linker | Ethyl linker is optimal. | Ethyl and Propyl linkers are well-tolerated. |
| 4-Phenyl Substituent | Large, lipophilic groups are highly favorable. | A wide range of substituents (electron-withdrawing and donating) are tolerated. |
This comparison highlights a key differentiating feature: the stringency of the requirement for a large, lipophilic substituent at the 4-position of the phenyl ring for potent LTA4 hydrolase inhibition, versus the broader tolerance for various substituents in high-affinity σ1 receptor ligands.
Experimental Protocols
To facilitate further research and validation of the concepts presented in this guide, we provide detailed, step-by-step methodologies for the key in vitro assays.
Protocol 1: Leukotriene A4 (LTA4) Hydrolase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against LTA4 hydrolase.
Objective: To determine the IC50 value of a test compound for the inhibition of LTA4 hydrolase.
Materials:
-
Recombinant human LTA4 hydrolase
-
LTA4
-
Test compound (e.g., this compound)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL bovine serum albumin)
-
Quenching solution (e.g., methanol)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound stock solution to obtain a range of concentrations.
-
In a microtiter plate, add the reaction buffer.
-
Add the test compound dilutions or vehicle control to the appropriate wells.
-
Add the recombinant LTA4 hydrolase to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding LTA4 to each well.
-
Incubate the reaction mixture for a specific duration (e.g., 30 seconds) at 37°C.
-
Terminate the reaction by adding the quenching solution containing the internal standard.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant for the amount of LTB4 produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for LTA4 Hydrolase Inhibition Assay.
Protocol 2: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is based on standard methods for determining the affinity of a compound for the σ1 receptor.
Objective: To determine the Ki value of a test compound for the σ1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain)
-
Radioligand (e.g., -pentazocine)
-
Non-specific binding determinator (e.g., haloperidol)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Serially dilute the test compound stock solution.
-
In a microtiter plate, add the assay buffer, membrane preparation, and radioligand.
-
For the determination of total binding, add vehicle control.
-
For the determination of non-specific binding, add a high concentration of the non-specific binding determinator.
-
For the competition assay, add the test compound dilutions.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure with the potential to be tailored for high affinity and selectivity towards multiple biological targets. Based on extensive SAR data from close analogs, it is likely that this compound possesses activity at both LTA4 hydrolase and the σ1 receptor. The key to directing its selectivity lies in the nature of the substituent at the 4-position of the phenoxy ring. Large, lipophilic groups are predicted to favor LTA4 hydrolase inhibition, while a broader range of substituents, including the electron-withdrawing nitro group, are tolerated by the σ1 receptor.
Future research should focus on the direct synthesis and biological evaluation of this compound and a focused library of its analogs to confirm these inferred SARs. Systematic modification of the nitro group's position and its replacement with other electron-withdrawing and electron-donating groups would provide a clearer understanding of the electronic and steric requirements for optimal activity at each target. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the development of novel and selective therapeutic agents.
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Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. (2020). Molecules, 25(12), 2871. [Link]
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Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. (2000). Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
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A Guide to Orthogonal Methodologies for Validating the Bioactivity of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
In the landscape of drug discovery and development, the initial identification of a bioactive compound is merely the first step in a rigorous journey of validation. For a molecule like 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, whose structural motifs—a pyrrolidine ring and a nitrophenoxy group—are present in a wide array of pharmacologically active agents, a multifaceted approach to confirming its biological activity is not just recommended, but essential. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[1] This structural feature is prevalent in numerous FDA-approved drugs, highlighting its significance.[2][3]
This guide provides an in-depth comparison of orthogonal experimental strategies to confirm three plausible bioactivities for this compound, based on structure-activity relationships of analogous compounds: anti-inflammatory, anticancer, and antimicrobial activities.[4] Orthogonal methods, which rely on different underlying principles to measure the same or related biological endpoints, are critical for building a robust body of evidence and mitigating the risk of experimental artifacts or off-target effects.
Section 1: Confirming Anti-Inflammatory Activity
The structural similarity of the target compound to known inhibitors of leukotriene A4 (LTA4) hydrolase suggests a potential anti-inflammatory mechanism.[5] LTA4 hydrolase is a key enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[5] Therefore, a logical primary assay is to directly measure the inhibition of this enzyme. An orthogonal approach would be to assess the downstream cellular consequences of this inhibition, such as the suppression of inflammatory cytokine release in a relevant cell model.
Method 1: LTA4 Hydrolase Enzymatic Assay
This biochemical assay directly quantifies the enzymatic activity of LTA4 hydrolase in the presence of the test compound. The principle lies in measuring the conversion of the substrate, LTA4, to LTB4.
Experimental Protocol:
-
Recombinant Enzyme Preparation: Utilize commercially available recombinant human LTA4 hydrolase.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.5) containing 1 mg/mL bovine serum albumin (BSA).
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare a serial dilution in the assay buffer.
-
Enzyme Inhibition: In a 96-well plate, combine the recombinant LTA4 hydrolase with varying concentrations of the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for binding.
-
Initiation of Reaction: Add the substrate, LTA4, to each well to initiate the enzymatic reaction.
-
Reaction Termination and Analysis: After a defined period (e.g., 5 minutes), stop the reaction by adding a quenching solution (e.g., methanol). Quantify the amount of LTB4 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality and Self-Validation: This assay's trustworthiness stems from its direct measurement of enzyme activity. The use of a specific substrate and recombinant enzyme isolates the interaction of interest. Including a known LTA4 hydrolase inhibitor as a positive control and a vehicle control validates the assay's performance.
Method 2: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Macrophages
This cell-based assay provides an orthogonal confirmation by measuring the functional downstream effect of potential LTA4 hydrolase inhibition in a biologically relevant context. LPS, a component of gram-negative bacteria, is a potent stimulator of inflammatory responses in macrophages, leading to the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to each well (except for the negative control).
-
Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize the cytokine levels to the LPS-only treated cells and calculate the dose-dependent inhibition by the test compound.
Data Presentation: Comparison of Anti-inflammatory Assays
| Assay | Principle | Endpoint Measured | Key Parameter | Hypothetical Result for Test Compound |
| LTA4 Hydrolase Assay | Biochemical | LTB4 production | IC50 | 5.2 µM |
| LPS-Induced Cytokine Release | Cell-based | TNF-α secretion | EC50 | 12.8 µM |
Experimental Workflow for Anti-inflammatory Activity
Caption: Orthogonal workflow for validating anti-inflammatory activity.
Section 2: Confirming Anticancer Activity
The presence of a nitroaromatic group in the target compound is noteworthy, as certain nitro compounds are known to exert anticancer effects through mechanisms such as bioreductive activation to cytotoxic species.[4] A primary method to assess this is a general cell viability assay. To confirm that the observed cytotoxicity is due to a specific programmed cell death pathway, an orthogonal apoptosis assay is employed.
Method 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Plate a cancer cell line of interest (e.g., HeLa, A549) in a 96-well plate and allow for overnight attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Method 2: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay provides orthogonal evidence by specifically measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. A positive result indicates that the compound induces programmed cell death.
Experimental Protocol:
-
Cell Treatment: Seed and treat cells with the test compound in a 96-well white-walled plate, as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A significant increase in luminescence compared to the vehicle control indicates caspase activation and apoptosis.
Data Presentation: Comparison of Anticancer Assays
| Assay | Principle | Endpoint Measured | Key Parameter | Hypothetical Result for Test Compound |
| MTT Assay | Metabolic Activity | Cell Viability | GI50 | 8.5 µM |
| Caspase-Glo® 3/7 Assay | Apoptosis Pathway | Caspase 3/7 Activity | Fold-increase in Luminescence | 4.2-fold at 10 µM |
Signaling Pathway for Apoptosis Induction
Caption: Simplified intrinsic apoptosis pathway.
Section 3: Confirming Antimicrobial Activity
The nitro group is a well-known pharmacophore in antimicrobial agents, with its mechanism often involving intracellular reduction to form cytotoxic reactive nitro radicals.[4] Therefore, assessing the antimicrobial properties of this compound is a logical step. The standard initial screen is to determine the Minimum Inhibitory Concentration (MIC). An orthogonal method would be a time-kill kinetics assay to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Culture: Grow a standardized inoculum of the target bacterium (e.g., E. coli or S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Method 2: Time-Kill Kinetics Assay
This assay provides dynamic information about the antimicrobial activity over time, distinguishing between agents that kill bacteria and those that merely inhibit their growth.
Experimental Protocol:
-
Bacterial Culture Preparation: Prepare a logarithmic phase culture of the target bacterium.
-
Treatment Setup: Prepare flasks containing broth with the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of ~10^5 CFU/mL.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in CFU/mL (99.9% kill) within 24 hours.
Data Presentation: Comparison of Antimicrobial Assays
| Assay | Principle | Endpoint Measured | Key Parameter | Hypothetical Result for Test Compound (E. coli) |
| Broth Microdilution | Growth Inhibition | Visible bacterial growth | MIC | 16 µg/mL |
| Time-Kill Kinetics | Viable cell count over time | CFU/mL | Log10 reduction at 24h (at 4x MIC) | 3.5-log10 reduction |
Experimental Workflow for Antimicrobial Activity
Caption: Orthogonal workflow for validating antimicrobial activity.
Conclusion
The validation of a compound's biological activity is a cornerstone of rigorous scientific inquiry in drug development. For a novel molecule like this compound, relying on a single assay is insufficient. By employing orthogonal methodologies as outlined in this guide—combining direct biochemical assays with functional cell-based outcomes, or static potency metrics with dynamic mechanism-of-action studies—researchers can build a comprehensive and trustworthy profile of the compound's effects. This layered, evidence-based approach is crucial for making informed decisions in the progression of a potential therapeutic candidate.
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Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
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Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C, 59(Pt 9), o514-o515. [Link]
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A Comparative Guide to the Quantitative Analysis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine by LC-MS/MS
This guide provides a comprehensive overview and a detailed methodology for the quantification of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals who require a robust, sensitive, and selective analytical method. This document delves into the rationale behind the method development, offers a complete validation protocol based on regulatory guidelines, and compares the LC-MS/MS approach with other potential analytical techniques.
Introduction: The Significance of Quantifying this compound
This compound is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a pyrrolidine ring and a nitrophenoxy moiety, suggests potential biological activity, as the pyrrolidine scaffold is present in numerous FDA-approved drugs.[1] The nitrophenoxy group can also confer a range of pharmacological properties, including antimicrobial and anti-inflammatory effects.[2] Accurate quantification of this compound in biological matrices such as plasma or urine is crucial for pharmacokinetic studies, metabolism profiling, and toxicological assessments during drug discovery and development. LC-MS/MS stands out as the gold standard for such bioanalytical applications due to its inherent sensitivity, selectivity, and speed.[3][4]
The LC-MS/MS Method: A Deep Dive into the "Why"
The development of a robust LC-MS/MS method requires a systematic approach, where each parameter is carefully optimized to achieve the desired performance. The following sections detail a scientifically sound, albeit hypothetical, method for the quantification of this compound, explaining the reasoning behind each choice.
Analyte and Internal Standard
-
Analyte: this compound
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte, such as this compound-d4, is the ideal choice. A SIL-IS shares near-identical chemical and physical properties with the analyte, ensuring it co-elutes and experiences similar ionization efficiency and potential matrix effects. This leads to the most accurate and precise quantification.[7][8] If a SIL-IS is unavailable, a structurally similar compound with a close retention time and similar ionization characteristics can be used, but this may compromise assay robustness.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample. For a small polar molecule like this compound, several techniques can be considered:
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While efficient, it may not remove all matrix components, potentially leading to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent based on its solubility. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and needs to be optimized.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration. A reversed-phase SPE cartridge would be suitable for this analyte. The sample is loaded onto the cartridge, washed to remove interferences, and then the analyte is eluted with a small volume of organic solvent.
For this guide, we will proceed with a Protein Precipitation protocol due to its simplicity and high throughput, which is often preferred in early drug discovery.
-
Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., 10 ng/mL of this compound-d4).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography: Separating the Components
The chromatographic separation is critical to resolve the analyte from other matrix components that could interfere with its detection.[9]
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for small molecules. The small particle size of the stationary phase allows for high-resolution separations and fast analysis times.
-
Mobile Phase: A combination of an aqueous phase and an organic phase is used.
-
Aqueous (A): 0.1% formic acid in water. The formic acid helps to protonate the analyte, improving its ionization efficiency in positive ion mode and enhancing peak shape.
-
Organic (B): 0.1% formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography that provides good elution strength.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic mobile phase is increased over time, is employed to ensure the analyte is eluted with a sharp peak and to clean the column of more retained components.
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry: Detecting and Quantifying
Tandem mass spectrometry provides the high selectivity needed for bioanalysis.[7] The instrument is operated in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for polar to moderately polar small molecules.[9] Given the presence of a basic pyrrolidine nitrogen, positive ion mode is expected to yield a strong signal.
-
SRM Transitions: In SRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific product ion. This precursor-to-product ion transition is highly specific to the analyte.
| Parameter | Value (Hypothetical) |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| SRM Transitions | |
| Analyte (Quantifier) | m/z 237.1 -> 112.1 |
| Analyte (Qualifier) | m/z 237.1 -> 84.1 |
| Internal Standard | m/z 241.1 -> 116.1 |
Note: The specific m/z values for the product ions would be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability. The validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]
Validation Workflow Diagram
Caption: Workflow for LC-MS/MS method development and validation.
Selectivity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
Linearity and Range
The linearity of the method is determined by analyzing a series of calibration standards prepared in the biological matrix. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy and Precision
Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the closeness of repeated measurements. These are evaluated by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).
Acceptance Criteria (FDA/EMA)
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (CV) | ≤15% (≤20% at the LLOQ) |
Recovery and Matrix Effect
-
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte peak area from an extracted sample to that of an unextracted standard of the same concentration.
-
Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. It is assessed by comparing the peak response of the analyte in a post-extraction spiked sample to that of a pure standard solution.
Stability
The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After several cycles of freezing and thawing.
-
Short-Term Stability: At room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Stored at -20°C or -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for this application, it is useful to understand its advantages and disadvantages compared to other techniques.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate to Low | High |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL) | High (ng/mL) |
| Throughput | High | Moderate | Moderate |
| Matrix Effect | Can be significant, requires careful management | Less prone to ion suppression, but matrix can interfere chromatographically | Can be an issue, but often less than ESI-MS |
| Analyte Suitability | Wide range of compounds, including polar and non-volatile | Requires a chromophore | Requires volatile and thermally stable compounds (or derivatization) |
| Cost | High | Low | Moderate |
Conclusion
The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. The combination of chromatographic separation with tandem mass spectrometric detection ensures high confidence in the analytical results. Adherence to rigorous validation protocols, as outlined by regulatory agencies, is paramount to guarantee the reliability of the data for its intended purpose in pharmaceutical development. While other analytical techniques exist, LC-MS/MS offers an unparalleled combination of performance characteristics that make it the superior choice for this application.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Waters Corporation. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
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Navigating the Analytical Landscape of Donepezil Synthesis: A Comparative Guide to the Certificate of Analysis for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. This guide delves into the analytical methodologies crucial for the characterization of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a key intermediate and potential impurity in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. We will explore comparative analytical techniques, providing researchers, scientists, and drug development professionals with the necessary insights to ensure the quality and safety of their final product.
The Significance of this compound in Donepezil Synthesis
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is synthesized through various chemical pathways. One common route involves the reaction of 1-benzyl-4-piperidone with 5,6-dimethoxy-2-indanone, followed by subsequent chemical transformations. Within these synthetic schemes, this compound can emerge as a process-related impurity or be used as a starting material. Its presence, identity, and quantity must be meticulously controlled to meet stringent regulatory requirements. A comprehensive Certificate of Analysis (CoA) for this compound is therefore not just a formality but a critical component of quality assurance.
Comparative Analysis of Key Analytical Techniques
The characterization of this compound relies on a suite of analytical methods. Below, we compare the most common techniques, highlighting their strengths and limitations in the context of a CoA.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Purity, identification, and quantification of the compound and its impurities. | High resolution, sensitivity, and reproducibility. Well-established for pharmaceutical analysis. | Requires reference standards for quantification. Method development can be time-consuming. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. | Analysis of residual solvents and other volatile impurities. | Excellent for volatile and semi-volatile compounds. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight determination and structural elucidation. | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification. | Can be complex to operate and interpret. Matrix effects can interfere with analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structural confirmation. | Provides detailed structural information. Non-destructive technique. | Lower sensitivity compared to MS. Requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Fast and simple to operate. Good for a quick screening of material identity. | Provides limited structural information. Not suitable for quantification on its own. |
Experimental Protocols: A Step-by-Step Approach
To ensure the reliability of analytical data, robust and validated experimental protocols are essential. Here, we provide a detailed methodology for the HPLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and water with 0.1% formic acid. The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the UV maximum of this compound (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming that all impurities have a similar response factor to the main compound. For more accurate quantification, individual impurity standards would be required.
-
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Alternative Synthetic Routes and Impurity Profiles
The choice of synthetic route for Donepezil can significantly impact the impurity profile of the final product. Understanding these alternatives is crucial for a comprehensive risk assessment.
Logical Relationship of Synthesis and Impurity Analysis
Caption: Relationship between synthetic routes and the resulting impurity profile of Donepezil.
By exploring alternative synthetic pathways, chemists can potentially avoid the formation of problematic impurities like this compound, leading to a cleaner final product and a more straightforward analytical process. The comparison of impurity profiles from different routes is a critical aspect of process development and optimization.
Conclusion
A comprehensive Certificate of Analysis for this compound is built upon a foundation of robust and well-chosen analytical techniques. While HPLC remains the workhorse for purity and impurity quantification, a multi-faceted approach incorporating MS for structural confirmation and GC for residual solvent analysis provides a more complete picture of the compound's quality. For drug development professionals, understanding the interplay between synthetic routes and impurity profiles is as crucial as the analytical methods themselves. This holistic view ensures the development of safe and effective pharmaceuticals.
References
As comprehensive, publicly available, peer-reviewed scientific literature or patents specifically detailing the analysis of this compound as a primary topic is limited, the following references provide context on the synthesis of Donepezil and general principles of pharmaceutical analysis which are applicable.
- Donepezil Synthesis: For a representative synthesis of Donepezil which may involve intermediates structurally related to the topic compound, refer to patents by Eisai Co., Ltd., the original developer of Donepezil. A general search on patent databases for "Donepezil synthesis" will yield relevant documents.
-
ICH Guidelines: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B). These are essential for understanding the regulatory context of impurity analysis. ()
-
Pharmacopeial Monographs: While a specific monograph for this compound may not exist, the general chapters on chromatography (<621>) and validation of compendial procedures (<1225>) in the United States Pharmacopeia (USP) provide standardized methodologies. ()
A Comparative Guide to the In Vitro Cytotoxicity of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine Across Diverse Human Cell Lines
In the landscape of preliminary drug discovery, the initial characterization of a novel compound's cytotoxic profile is a critical gateway to further development. This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a synthetic compound with a pyrrolidine moiety, which is a structural feature found in numerous natural alkaloids and pharmacologically active agents.[1] While related structures have been explored for various biological activities[2][3][4][5][6], to date, the specific cytotoxic effects of this compound remain uncharacterized.
This document outlines a rigorous, multi-assay approach to compare the cytotoxicity of this compound across a panel of well-characterized human cell lines. We will explore its effects on three distinct cancer cell lines—HeLa (cervical cancer)[7][8], A549 (lung carcinoma)[9][10][11], and HepG2 (hepatocellular carcinoma)[12][13]—and a non-tumorigenic human embryonic kidney cell line, HEK293[14][15][16], to assess for potential cancer-selective toxicity. The experimental design detailed herein is intended to serve as a robust template for researchers initiating cytotoxicological studies.
Rationale for Cell Line Selection
The choice of cell lines is paramount for a meaningful comparative analysis. The selected panel offers a diversity of tissue origins and genetic backgrounds, providing a broader understanding of the compound's potential spectrum of activity.
-
HeLa (Human Cervical Adenocarcinoma): As the first human cell line to be established in culture, HeLa cells are one of the most widely used models in cancer research.[7][8] Their rapid proliferation and aggressive phenotype make them a stringent test for potential anti-cancer agents.[17] HeLa cells are known to contain integrated Human Papillomavirus 18 (HPV-18) sequences.[18]
-
A549 (Human Lung Carcinoma): These cells are a model for human alveolar basal epithelial cells and are extensively used in lung cancer research and for evaluating drug metabolism.[9][10][11] They exhibit a squamous morphology and are capable of synthesizing lecithin, a key component of pulmonary surfactant.[10]
-
HepG2 (Human Hepatocellular Carcinoma): The HepG2 cell line is a well-differentiated line that retains many of the metabolic functions of primary hepatocytes, making it an invaluable tool for hepatotoxicity and drug metabolism studies.[12][13][19] These cells secrete a variety of plasma proteins, such as albumin and transferrin.[12][19]
-
HEK293 (Human Embryonic Kidney): This cell line, derived from human embryonic kidney cells transformed with adenovirus 5 DNA, is widely used for its reliable growth and high transfectability.[20][21] While immortalized, HEK293 cells are not considered cancerous and serve as a crucial control to determine if the test compound exhibits selective toxicity towards cancer cells.[14][15]
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of the cytotoxic effects of this compound, a combination of assays measuring different cellular parameters is essential. We will employ assays that evaluate metabolic activity, membrane integrity, and the induction of apoptosis.
Caption: General workflow for the comparative cytotoxicity assessment.
Materials and Reagents
-
Cell Lines: HeLa, A549, HepG2, HEK293 (from a certified cell bank)
-
Growth Media: Eagle's Minimum Essential Medium (EMEM) for HeLa and HEK293, F-12K Medium for A549, and EMEM for HepG2. All media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
Cell Culture and Maintenance
Standard aseptic cell culture techniques must be strictly followed.[22][23][24][25]
-
Thawing and Seeding: Frozen cells are rapidly thawed in a 37°C water bath and transferred to a T-75 flask containing pre-warmed complete growth medium.[18][22]
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: Adherent cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with PBS, and then detached using Trypsin-EDTA.[25] Fresh medium is added to inactivate the trypsin, and the cell suspension is split into new flasks at the appropriate ratio.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity.[26]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[26]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[26] Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[26]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
LDH Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes, serving as an indicator of cytotoxicity.[27]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[28]
-
Sample Collection: After the desired incubation period, carefully collect a portion of the supernatant from each well.[28]
-
LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions, which typically involves adding a reaction mixture to the supernatant.[27][28]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[28]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a detergent).[27]
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29]
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24 or 48 hours.[28]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[26]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[26] Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Hypothetical Data Presentation and Interpretation
The following tables present illustrative data to demonstrate how the results of these experiments would be compiled for comparative analysis.
Table 1: Comparative IC50 Values (µM) of this compound
| Cell Line | Tissue of Origin | 24h Incubation | 48h Incubation | 72h Incubation |
| HeLa | Cervical Cancer | 45.2 ± 3.1 | 22.5 ± 1.8 | 10.8 ± 0.9 |
| A549 | Lung Cancer | 68.7 ± 5.4 | 35.1 ± 2.5 | 18.2 ± 1.5 |
| HepG2 | Liver Cancer | 55.3 ± 4.2 | 28.9 ± 2.1 | 14.6 ± 1.1 |
| HEK293 | Normal Kidney | > 100 | 85.6 ± 6.7 | 60.3 ± 4.9 |
Interpretation: The hypothetical data in Table 1 suggest that this compound exhibits time- and dose-dependent cytotoxicity against all tested cell lines. Notably, the IC50 values are consistently lower in the cancer cell lines compared to the non-cancerous HEK293 cells, indicating a degree of cancer-selective toxicity. Among the cancer lines, HeLa cells appear to be the most sensitive.
Table 2: Membrane Integrity Assessment via LDH Release (% Cytotoxicity at 48h)
| Concentration | HeLa | A549 | HepG2 | HEK293 |
| Vehicle Control | 5.1 ± 0.8% | 4.8 ± 0.6% | 6.2 ± 1.1% | 4.5 ± 0.5% |
| IC50 Conc. | 48.2 ± 4.1% | 45.5 ± 3.8% | 51.3 ± 4.5% | 25.7 ± 2.9% |
| 2x IC50 Conc. | 75.6 ± 6.2% | 71.8 ± 5.9% | 80.1 ± 6.8% | 42.1 ± 3.7% |
Interpretation: The LDH release data would corroborate the MTT findings. A significant increase in LDH in the culture medium of treated cancer cells, corresponding to their respective IC50 values, would confirm that the loss of viability is associated with a loss of membrane integrity. The lower LDH release in HEK293 cells further supports the compound's selective effect.
Table 3: Analysis of Cell Death Mechanism by Annexin V/PI Staining (48h, at IC50)
| Cell Line | % Viable Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| HeLa | 49.5 ± 3.5 | 35.1 ± 2.8 | 12.3 ± 1.5 | 3.1 ± 0.7 |
| A549 | 52.1 ± 4.1 | 30.5 ± 2.5 | 14.2 ± 1.8 | 3.2 ± 0.6 |
| HepG2 | 50.8 ± 3.9 | 25.6 ± 2.1 | 18.9 ± 2.0 | 4.7 ± 0.9 |
| HEK293 | 78.2 ± 5.6 | 10.3 ± 1.2 | 8.5 ± 1.1 | 3.0 ± 0.5 |
Interpretation: This hypothetical dataset suggests that at the IC50 concentration, the primary mode of cell death induced by the compound in cancer cells is apoptosis, as indicated by the substantial population of cells in early and late apoptosis. The relatively low percentage of necrotic cells suggests a programmed cell death pathway is being activated. The minimal induction of apoptosis in HEK293 cells reinforces the observation of cancer cell selectivity. The slight variations in the ratio of early to late apoptosis among the cancer cell lines could hint at differences in the kinetics of the apoptotic response.
Discussion and Future Directions
The combined, albeit hypothetical, results from these assays would provide a strong preliminary case for this compound as a compound with potential cancer-selective cytotoxic activity, primarily acting through the induction of apoptosis. The differential sensitivity observed (HeLa > HepG2 > A549) would warrant further investigation into the molecular mechanisms at play.
Future studies should aim to:
-
Elucidate the Apoptotic Pathway: Investigate the involvement of intrinsic (mitochondrial) and extrinsic (death receptor) pathways by measuring caspase activation (e.g., Caspase-3, -8, -9) and changes in mitochondrial membrane potential.
-
Analyze Cell Cycle Effects: Determine if the compound induces cell cycle arrest at specific checkpoints (G1, S, G2/M) using flow cytometry with DNA content staining.
-
Explore Molecular Targets: Given the presence of a nitrophenyl group, investigating the generation of reactive oxygen species (ROS) could be a fruitful avenue, as nitro compounds can undergo intracellular reduction to form cytotoxic radicals.[30][31]
Conclusion
This guide presents a structured and scientifically rigorous methodology for the initial cytotoxic evaluation of this compound. By employing a panel of diverse human cell lines and a multi-pronged assay strategy, researchers can obtain a robust and comparative dataset. This approach not only quantifies the compound's potency (IC50) but also provides critical insights into its selectivity and mechanism of cell death. The systematic application of these validated protocols will enable a confident assessment of the compound's potential as a candidate for further preclinical development in oncology research.
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Al-Sbiei, A., et al. (2021). Molecular characterization of HEK293 cells as emerging versatile cell factories. Current Opinion in Biotechnology, 71, 18-24. [Link]
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Foster, K. A., et al. (1998). Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. Experimental Cell Research, 243(2), 359-366. [Link]
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Frost, T. S., Jiang, L., & Zohar, Y. (2016). Characterizing A549 Cell Line as an Epithelial Cell Monolayer Model for Pharmacokinetic Applications. University of Arizona. [Link]
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O'Brien, E. R., et al. (2006). The Development and Characterization of an HEK293-Derived Cell Line for Use in an Intratumoral Cytokine Delivery System. Cell Transplantation, 15(4), 343-350. [Link]
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Wikipedia. (n.d.). A549 cell. [Link]
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Altogen Biosystems. (n.d.). HepG2 Cell Culture | HepG2 Transfection. [Link]
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Landry, J. J., et al. (2013). The Genomic and Transcriptomic Landscape of a HeLa Cell Line. G3: Genes, Genomes, Genetics, 3(8), 1213-1224. [Link]
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Donato, M. T., et al. (2015). Culture and Functional Characterization of Human Hepatoma HepG2 Cells. In Protocols in In Vitro Hepatocyte Research. Humana Press. [Link]
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Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. [Link]
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Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. [Link]
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Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. [Link]
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Smolarz, M., et al. (2020). Characterization of In Vitro 3D Cell Model Developed from Human Hepatocellular Carcinoma (HepG2) Cell Line. Cells, 9(12), 2557. [Link]
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Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. [Link]
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Frost, T. S., Jiang, L., & Zohar, Y. (2022). Characterizing A549 Cell Line as an Epithelial Cell Monolayer Model for Pharmacokinetic Applications. SciSpace. [Link]
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MDPI. (n.d.). HepG2 Cell Line. Encyclopedia. [Link]
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ddd-UAB. (n.d.). Study and characterisation of human HEK293 cell line as a platform for recombinant protein production. [Link]
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Frederick National Laboratory. (2018). Mammalian Cell Culture - Initiation and Maintenance of Cell Cultures. Standard Operating Procedure. [Link]
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Roczniak-Ferguson, A., & Ferguson, S. M. (2024). Protocol for the growth and maintenance of mammalian cell lines. protocols.io. [Link]
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Molecular Biology. (n.d.). Maintaining Cells. [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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ResearchGate. (n.d.). Cytotoxic activity of the tested compounds on different cell lines. [Link]
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MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials. [Link]
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Hulpia, F., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]
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Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
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Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C, 59(Pt 9), o514-o515. [Link]
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Lead Sciences. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. [Link]
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Shurrush, K. A., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular and Cellular Biochemistry, 478(2), 393-406. [Link]
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Wikipedia. (n.d.). Pyrrolidine. [Link]
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Amanote Research. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation. [Link]
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Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
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Bouyahya, A., et al. (2020). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Archiv der Pharmazie, 353(1), e1900223. [Link]
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Kumar, G. S., et al. (2016). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. RSC Advances, 6(109), 107936-107945. [Link]
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Suzuki, T., et al. (2020). New phenotypic cytotoxicity assay for ROS-inducing compounds using rat renal epithelial cells. Toxicology in Vitro, 68, 104944. [Link]
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De Martino, G., et al. (2011). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. Bioorganic & Medicinal Chemistry, 19(19), 5951-5960. [Link]
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A Head-to-Head Comparative Analysis: 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine versus Donepezil in the Context of Cholinesterase Inhibition
Introduction
In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents that can effectively modulate cholinergic neurotransmission remains a cornerstone of drug discovery. The cholinergic system is fundamental for cognitive processes such as memory and learning, and its decline is a well-established pathological hallmark of Alzheimer's disease.[1][2] Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a frontline therapeutic strategy for managing the symptoms of mild to moderate Alzheimer's disease.[3][4][5][6]
Donepezil, a piperidine derivative, is a highly selective and reversible inhibitor of acetylcholinesterase that has been a mainstay in Alzheimer's treatment since its FDA approval in 1996.[3][7] Its well-characterized pharmacological profile and extensive clinical use make it an ideal benchmark for evaluating new chemical entities. This guide presents a head-to-head comparison of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a compound featuring a pyrrolidine scaffold known for its presence in numerous bioactive molecules, against the established reference, Donepezil.[8][9][10] While direct extensive research on this compound is emerging, its structural alerts, including a nitrophenoxy moiety and a pyrrolidine ring, suggest potential biological activities.[11] A related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been investigated as a potential antiamnesic agent, hinting at possible cognitive-enhancing properties.[12]
This guide provides a comprehensive framework for the comparative evaluation of these two compounds, focusing on their physicochemical properties, in vitro pharmacodynamics with an emphasis on AChE inhibition, and key pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME). We will delve into the causality behind the experimental choices and provide detailed protocols for the described assays, offering researchers a robust template for their own investigations.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the key properties of this compound and Donepezil is essential for understanding their potential as therapeutic agents.
| Property | This compound | Donepezil |
| Molecular Formula | C12H16N2O3[13][14] | C24H29NO3[3] |
| Molecular Weight | 236.27 g/mol [11] | 379.5 g/mol [3] |
| Structure | 2D Structure | 2D Structure |
| Predicted LogP | 2.3 (ACD/Labs) | 4.6 (ACD/Labs) |
| Predicted pKa (most basic) | 8.9 (ACD/Labs) | 8.8 (ACD/Labs) |
Note: Predicted values are generated using ACD/Labs Percepta platform and are for comparative purposes.
The lower molecular weight and predicted LogP of this compound suggest it may have different solubility and permeability characteristics compared to the larger, more lipophilic Donepezil. The similar predicted basic pKa values indicate that both compounds will be protonated at physiological pH, which can influence their interaction with biological targets and their distribution profiles.
Pharmacodynamics: Unraveling the Mechanism of Action
The primary hypothesis for the potential therapeutic effect of this compound in the context of cognitive enhancement is the inhibition of acetylcholinesterase. Therefore, a direct comparison of its inhibitory activity against AChE with that of Donepezil is the central pharmacodynamic endpoint.
In Vitro Acetylcholinesterase Inhibition Assay
The Ellman's assay is a robust and widely used colorimetric method to determine AChE activity.[15][16][17] This assay measures the enzymatic activity by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Experimental Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Donepezil against human recombinant acetylcholinesterase.
Expected Outcome: This experiment will quantify the potency of this compound as an AChE inhibitor and allow for a direct comparison with the highly potent inhibitor, Donepezil. A lower IC50 value indicates higher potency. Donepezil is known to be a potent inhibitor, with reported IC50 values in the low nanomolar range.
| Compound | Predicted IC50 (AChE) |
| This compound | To be determined |
| Donepezil | ~10 nM |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Donepezil hydrochloride (reference compound)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and Donepezil in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of varying concentrations of the test compounds or Donepezil to the sample wells.
-
Add 25 µL of buffer to the control wells (100% enzyme activity).
-
Add 50 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Pharmacokinetics (ADME): Predicting In Vivo Behavior
Understanding the ADME properties of a compound is crucial for predicting its in vivo efficacy and safety. Here, we outline key in vitro assays to compare the likely pharmacokinetic profiles of this compound and Donepezil.
Absorption: Membrane Permeability Assessment
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane transport.[18][19][20][21] This assay is a cost-effective way to screen compounds for their potential oral absorption.
Experimental Objective: To determine the effective permeability (Pe) of this compound and Donepezil across an artificial lipid membrane.
Expected Outcome: The Pe value will provide an indication of the passive permeability of the compounds. Higher Pe values suggest better passive absorption. Donepezil is known to be well-absorbed orally, so it is expected to have a moderate to high Pe value.[4]
| Compound | Predicted Permeability (PAMPA) |
| This compound | To be determined |
| Donepezil | High |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Lecithin in dodecane solution (artificial membrane)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
Donepezil hydrochloride
-
Lucifer yellow (low permeability marker)
-
Theophylline (high permeability marker)
-
96-well donor and acceptor plates
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the lecithin/dodecane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare solutions of the test compounds, Donepezil, and controls in PBS.
-
Assay Setup:
-
Fill the acceptor plate wells with PBS.
-
Place the donor plate on top of the acceptor plate.
-
Add the compound solutions to the donor plate wells.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis:
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolism: In Vitro Metabolic Stability
The in vitro microsomal stability assay is a common method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[22][23][24][25] This assay provides an estimate of the intrinsic clearance of a compound.
Experimental Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound and Donepezil in human liver microsomes.
Expected Outcome: This assay will indicate how quickly the compounds are metabolized by liver enzymes. A shorter half-life suggests more rapid metabolism. Donepezil is extensively metabolized by CYP2D6 and CYP3A4.[7][26] The metabolic fate of this compound is unknown and this experiment will provide the first insights.
| Compound | Predicted In Vitro Half-life (Human Liver Microsomes) |
| This compound | To be determined |
| Donepezil | Moderate to Low Stability |
Experimental Protocol: In Vitro Microsomal Stability Assay
Materials:
-
Human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Donepezil hydrochloride
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for quantification
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and buffer.
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound or Donepezil to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2 = 0.693 / k).
-
Calculate the intrinsic clearance (Clint = (0.693 / t1/2) * (mL incubation / mg microsomal protein)).
-
Caption: Workflow for the in vitro microsomal stability assay.
Safety Profile: An Early Assessment
While a comprehensive safety profile requires extensive in vivo studies, early in vitro assessments can provide valuable insights into potential liabilities.
Hepatotoxicity: Donepezil has been associated with a minimal rate of serum enzyme elevations and has only rarely been implicated in clinically apparent liver injury.[3] The potential for hepatotoxicity of this compound is unknown. The presence of a nitroaromatic group can sometimes be associated with toxicity, warranting further investigation.
Cardiovascular Effects: Cholinesterase inhibitors can have cardiovascular effects, including bradycardia.[5] Donepezil has been reported to cause heart rhythm changes.[5] The potential for this compound to cause similar effects should be evaluated in appropriate in vitro (e.g., hERG channel assay) and in vivo models.
Conclusion
This guide provides a structured framework for a head-to-head comparison of the novel compound this compound with the well-established acetylcholinesterase inhibitor, Donepezil. By systematically evaluating their physicochemical properties, pharmacodynamics, and key ADME parameters, researchers can gain a comprehensive understanding of the potential of this new chemical entity as a therapeutic agent for cognitive disorders. The detailed experimental protocols offer a practical guide for conducting these comparative studies, ensuring scientific rigor and generating reliable data. The findings from these investigations will be crucial in determining whether this compound warrants further development as a potential treatment for conditions characterized by cholinergic deficits.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?. Retrieved from [Link]
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WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
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IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. Retrieved from [Link]
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GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
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GoodRx. (n.d.). Popular Cholinesterase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Slideshare. (n.d.). PAMPA permeability assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
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Frontiers. (2022, October 20). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Retrieved from [Link]
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Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Analysis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a key building block in medicinal chemistry.[3][4] We will explore a robust Reversed-Phase HPLC (RP-HPLC) method, compare it with alternative techniques, and provide the scientific rationale behind the recommended analytical strategies.
The Critical Role of Purity Analysis
The presence of impurities in a drug substance can significantly impact its efficacy and safety.[5] Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities to ensure patient safety.[6] Therefore, employing a validated, high-resolution analytical method is not just a matter of good science but a regulatory necessity.[1][2] HPLC is widely regarded as the gold standard for this purpose due to its precision, versatility, and ability to separate complex mixtures.[6]
Proposed Method: Reversed-Phase HPLC with UV Detection
Based on the chemical structure of this compound, which contains a chromophore (the nitrophenyl group) and is of moderate polarity, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most logical and widely applicable approach.[7][8]
Method Rationale
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which will effectively retain the analyte and separate it from more polar impurities.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is proposed. This allows for the effective elution of both polar and non-polar impurities. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection: The nitroaromatic group in the molecule provides strong UV absorbance, making UV detection a sensitive and straightforward choice.[7] A detection wavelength in the range of 254 nm is expected to provide a good response for the parent compound and related aromatic impurities.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 25 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Further dilute to a final concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
The purity of the sample is determined using the area percent method. The peak area of the main component is expressed as a percentage of the total area of all observed peaks.
-
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Purity Analysis Methods
While RP-HPLC is a robust and widely used method, other techniques can offer advantages in specific scenarios. Here, we compare our proposed method with Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC).
| Parameter | RP-HPLC with UV Detection | UHPLC with UV/MS Detection | Gas Chromatography (GC) with FID |
| Principle | Separation based on hydrophobicity. | Similar to HPLC but with smaller particles for higher resolution. | Separation of volatile compounds based on boiling point. |
| Speed | Moderate (e.g., 30 min run time). | Fast (e.g., <10 min run time).[6] | Fast to moderate. |
| Resolution | Good. | Excellent, allowing for separation of closely related impurities.[6] | High for volatile compounds. |
| Sensitivity | Good with UV detection. | Excellent, especially with Mass Spectrometry (MS) detection.[6] | Excellent with Flame Ionization Detection (FID). |
| Applicability | Broadly applicable to non-volatile and UV-active compounds. | Ideal for complex mixtures and trace impurity analysis.[6] | Limited to thermally stable and volatile compounds. |
| Instrumentation Cost | Moderate. | High. | Moderate. |
| Solvent Consumption | Moderate. | Low.[6] | Low (carrier gas). |
Discussion of Alternative Methods
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[6] For high-throughput screening or the analysis of complex samples with many closely eluting impurities, UHPLC would be a superior choice. Coupling UHPLC with a mass spectrometer (UHPLC-MS) would also provide structural information about unknown impurities.
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is an excellent complementary technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.
Potential Impurities in this compound
A thorough purity analysis requires an understanding of potential impurities that may be present. These can originate from starting materials, by-products of the synthesis, or degradation products. Common synthetic routes to similar pyrrolidine-containing compounds can give rise to several types of impurities.[4][9]
-
Starting Material Residues: Unreacted 4-nitrophenol or 1-(2-chloroethyl)pyrrolidine (or other precursors).
-
Positional Isomers: Impurities arising from reactions at other positions on the aromatic ring, such as 1-(2-(2-nitrophenoxy)ethyl)pyrrolidine.
-
Over-alkylation or Side-reaction Products: By-products from unintended reactions during the synthesis.
-
Degradation Products: Products of hydrolysis or oxidation if the compound is unstable under certain conditions.
Method Validation According to ICH Guidelines
Any analytical method used for quality control in the pharmaceutical industry must be validated to ensure it is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[10]
Key Validation Parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[10] This is typically demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of standards of known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a sample with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Caption: Logic for Selecting a Purity Analysis Method.
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a reliable and robust approach for the purity analysis of this compound. It offers a good balance of performance, cost, and accessibility for most quality control laboratories. For applications requiring higher throughput or the resolution of very complex impurity profiles, transitioning to a UHPLC method would be a logical next step. Furthermore, employing an orthogonal technique like Gas Chromatography is recommended for a comprehensive assessment of volatile impurities. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of performance. A properly validated analytical method is essential for ensuring the quality and consistency of pharmaceutical products.[1][2]
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Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Forensic Sciences. [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of All Research Education and Scientific Methods. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]
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Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Thermo Fisher Scientific. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Analytical Methods for Nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
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A Comparative Guide to the Elemental Analysis of Synthesized 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
This guide provides an in-depth comparison of analytical techniques for the elemental characterization of newly synthesized 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and verifiable approach to compound validation.
Introduction: The Imperative of Purity and Identity
In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure and purity is paramount.[1][2] Before a compound can advance to further screening or development, its elemental composition must be rigorously verified to match its theoretical structure. Failure to do so can lead to misleading biological data and wasted resources. Elemental analysis serves as a foundational technique, providing quantitative data on the percentage composition of key elements.[3] This guide uses the synthesized compound this compound, a molecule incorporating the biologically significant pyrrolidine and nitrophenoxy scaffolds, as a case study to compare the gold-standard combustion analysis with the powerful confirmatory technique of high-resolution mass spectrometry (HRMS).[4][5][6]
The Target Compound: this compound
The subject of our analysis is a synthesized organic compound with potential applications in medicinal chemistry.[5][7] Its identity is defined by its molecular structure and, consequently, its elemental makeup.
Based on this formula, the theoretical elemental composition can be precisely calculated. This theoretical data serves as the benchmark against which all experimental results are measured.
| Element | Atomic Mass (amu) | Count | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 61.00% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.83% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.86% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 20.31% |
| Total | 236.271 | 100.00% |
Table 1: Theoretical elemental composition of C₁₂H₁₆N₂O₃.
Primary Method: CHN Combustion Analysis
The most reliable and widely used method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound is combustion analysis, often performed on a dedicated CHN analyzer.[11][12]
Principle of the Technique
The methodology is based on the complete and instantaneous oxidation (flash combustion) of the sample in a pure oxygen environment at extremely high temperatures (approx. 1760 °C).[13][14] This process converts the constituent elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[11][13] The instrument software then back-calculates the percentage of each element in the original sample based on its initial mass.
Experimental Workflow: CHN Analysis
Caption: Workflow for CHN Combustion Analysis.
Detailed Experimental Protocol
-
Sample Preparation: The synthesized compound must be meticulously dried under vacuum to remove residual solvents and moisture, which would artificially inflate the hydrogen and carbon content. An accurately weighed sample (typically 1-3 mg) is encapsulated in a tin foil cup.[3] The tin acts as a flux, promoting complete combustion.
-
Instrument Calibration: Before analysis, the instrument is calibrated using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy and trustworthiness of the results.
-
Combustion and Analysis: The encapsulated sample is dropped into a high-temperature combustion furnace. A carrier gas (typically helium) transports the resulting CO₂, H₂O, and N₂ gases through a reduction furnace (to convert nitrogen oxides to N₂) and then onto a chromatographic column for separation.
-
Detection and Quantification: The separated gases pass through a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas, allowing for precise quantification.
Experimental Data and Interpretation
For a newly synthesized batch of this compound, the following results were obtained.
| Element | Theoretical Value (%) | Experimental Value (%) | Deviation (%) |
| Carbon (C) | 61.00 | 60.85 | -0.15 |
| Hydrogen (H) | 6.83 | 6.79 | -0.04 |
| Nitrogen (N) | 11.86 | 11.92 | +0.06 |
Table 2: Comparison of theoretical and experimental elemental analysis data.
Interpretation: The experimental values for C, H, and N are all within the widely accepted tolerance of ±0.4% of the theoretical values.[2] This result provides strong quantitative evidence that the bulk of the sample has the correct elemental composition and is of high purity. Deviations outside this range would necessitate further purification (e.g., recrystallization or column chromatography) and re-analysis.
Orthogonal Verification: High-Resolution Mass Spectrometry (HRMS)
While CHN analysis confirms the ratio of elements, it cannot distinguish between isomers. High-Resolution Mass Spectrometry (HRMS) is a powerful complementary technique that confirms the molecular formula by providing a highly precise mass measurement.[15][16][17]
Principle of the Technique
HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[15] This precision is possible because the exact masses of isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu).[15][18] Consequently, molecules with the same nominal mass but different elemental formulas will have distinct, measurable high-resolution masses.[17][18] A measured mass that is within 5 parts per million (ppm) of the theoretical exact mass is considered definitive proof of the molecular formula.[16]
Data Presentation and Interpretation
For this compound (C₁₂H₁₆N₂O₃), the analysis is typically performed on the protonated molecule, [M+H]⁺.
-
Theoretical Exact Mass ([M+H]⁺): 237.12346 Da
-
Experimental Mass ([M+H]⁺): 237.12321 Da
-
Mass Accuracy: -1.05 ppm
Interpretation: The sub-ppm mass accuracy provides extremely high confidence that the detected ion has the elemental composition C₁₂H₁₇N₂O₃⁺, unequivocally confirming the molecular formula of the synthesized compound.[19]
Comparative Analysis: Combustion vs. HRMS
Both CHN analysis and HRMS are indispensable for compound validation. They provide different, yet complementary, pieces of information. Their combined use provides a self-validating system for structural confirmation.
Caption: Validation workflow using orthogonal methods.
| Feature | CHN Combustion Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Quantitative elemental percentages (%C, %H, %N) | Qualitative confirmation of elemental formula via exact mass |
| Primary Use | Assess bulk purity and confirm elemental ratios | Confirm molecular formula, distinguish from isomers |
| Sensitivity | Milligram (mg) scale | Microgram (µg) to nanogram (ng) scale |
| Data Output | % Composition | Exact mass-to-charge ratio (m/z) |
| Key Strength | Highly accurate and precise quantitative data for bulk sample | Extremely high specificity and confidence in formula assignment |
| Limitation | Cannot distinguish between isomers | Not inherently quantitative for bulk purity |
Table 3: Head-to-head comparison of analytical techniques.
Conclusion
The elemental analysis of synthesized this compound demonstrates the critical need for a multi-faceted analytical approach. CHN combustion analysis provided robust, quantitative data confirming the elemental ratios in the bulk sample were consistent with high purity (within ±0.4% of theoretical values). This was orthogonally validated by High-Resolution Mass Spectrometry, which confirmed the molecular formula with sub-ppm mass accuracy. The successful convergence of these two distinct analytical techniques provides unequivocal evidence for both the identity and purity of the synthesized compound, fulfilling the rigorous standards required for progression in research and development pipelines.
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Validating the Binding Affinity of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: A Comparative Guide to Biophysical Techniques
In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For novel chemical entities such as 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (NPEP), a compound featuring a pyrrolidine scaffold common to many bioactive molecules, validating its binding affinity to a biological target is a critical first step in elucidating its therapeutic potential.[1][2] This guide provides an in-depth, comparative analysis of three gold-standard biophysical techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
While the specific biological target of NPEP is not extensively documented in publicly available literature, its structural motifs suggest a potential interaction with a variety of receptors. For the purpose of this illustrative guide, we will hypothesize the sigma-1 receptor (σ1R) as a putative target. The σ1R is a unique ligand-operated chaperone protein implicated in a range of neurological and psychiatric conditions, and it is known to bind a diverse array of small molecules containing piperidine or pyrrolidine cores.[3][4][5] Our objective is to rigorously validate and quantify the binding of NPEP to the σ1R, comparing its affinity to a well-characterized σ1R ligand, (+)-Pentazocine.[6]
The Importance of Orthogonal Validation
Relying on a single technique for affinity determination can be misleading due to potential artifacts specific to that method. Therefore, employing orthogonal approaches that measure different physical phenomena is crucial for building a robust and trustworthy dataset. This guide will detail the application of SPR (mass-based detection), ITC (heat-based detection), and radioligand binding assays (radioactivity-based detection) to provide a comprehensive binding profile of NPEP.[7][8]
Target Protein: The Sigma-1 Receptor (σ1R)
The σ1R is a 25-kDa transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4] It is a highly promiscuous receptor, binding to a wide variety of synthetic compounds.[9] Its involvement in cellular signaling and neuroplasticity makes it an attractive therapeutic target.[10][11] For the experiments outlined below, purified, full-length human σ1R will be utilized.
Comparative Analysis of Binding Affinity Techniques
This section provides a detailed comparison of SPR, ITC, and Radioligand Binding Assays for the characterization of the NPEP-σ1R interaction.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Measures changes in refractive index upon analyte binding to a ligand-immobilized sensor surface.[12] | Measures the heat released or absorbed during a binding event in solution.[13][14] | Measures the displacement of a radiolabeled ligand from its receptor by an unlabeled test compound.[15] |
| Key Parameters | Association rate (ka), Dissociation rate (kd), Affinity (KD)[16] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[17] | Inhibitory constant (Ki), Receptor density (Bmax)[18] |
| Labeling | Label-free[19] | Label-free[13] | Requires a radiolabeled ligand[20] |
| Throughput | High | Low to Medium | High |
| Sample Consumption | Low | High | Low |
| Strengths | Real-time kinetics, label-free, high sensitivity.[21][22] | Provides a complete thermodynamic profile of the interaction in a single experiment.[13] | Considered the "gold standard" for affinity determination due to its sensitivity and robustness.[15] |
| Limitations | Requires immobilization of one binding partner, which may affect its activity. Potential for mass transport limitations. | Requires relatively large amounts of sample and may not be suitable for very high or very low affinity interactions without specialized setups.[23] | Requires handling of radioactive materials, provides an indirect measure of affinity (Ki). |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[19]
Caption: Workflow for SPR analysis of NPEP binding to σ1R.
-
Protein Immobilization:
-
Activate the carboxyl groups on a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified σ1R (at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level of ~2000-4000 Resonance Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of NPEP and (+)-Pentazocine (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized σ1R surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Between each analyte injection, regenerate the sensor surface using a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[16]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14]
Caption: Workflow for ITC analysis of NPEP binding to σ1R.
-
Sample Preparation:
-
Dialyze the purified σ1R and dissolve NPEP and (+)-Pentazocine in the exact same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[17]
-
Degas all solutions immediately before use to prevent air bubbles.
-
Typical concentrations are 10-20 µM σ1R in the sample cell and 100-200 µM ligand in the injection syringe.
-
-
ITC Experiment:
-
Load the σ1R solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections (e.g., 2 µL) of the ligand into the sample cell while maintaining a constant temperature (e.g., 25 °C).
-
Measure the heat change after each injection until the protein is saturated with the ligand.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[24] The entropy of binding (ΔS) can then be calculated.
-
Radioligand Binding Assay
This technique is a highly sensitive method that measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.[15]
Caption: Workflow for Radioligand Binding Assay of NPEP.
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line overexpressing the human σ1R.[18]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., -Pentazocine at a concentration near its KD) with the σ1R-containing membranes in the presence of increasing concentrations of the unlabeled competitor (NPEP or (+)-Pentazocine).[15]
-
Incubate at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[18]
-
Hypothetical Data Summary and Interpretation
The following table presents hypothetical data that could be obtained from these experiments, providing a comparative view of NPEP's binding affinity for the σ1R relative to the known ligand, (+)-Pentazocine.
| Compound | SPR (KD, nM) | ITC (KD, nM) | Radioligand Binding (Ki, nM) |
| (+)-Pentazocine | 15.2 ± 2.1 | 18.5 ± 3.4 | 12.8 ± 1.9 |
| NPEP | 85.7 ± 9.3 | 92.1 ± 11.5 | 78.4 ± 8.6 |
In this hypothetical scenario, the data from all three orthogonal assays consistently indicate that NPEP binds to the σ1R with nanomolar affinity, albeit with approximately 5-6 fold lower affinity than the reference compound, (+)-Pentazocine. The concordance of the affinity constants (KD and Ki) across the different techniques would lend high confidence to the validity of this interaction. The thermodynamic data from ITC could further reveal the driving forces behind this binding event (i.e., whether it is enthalpically or entropically driven).
Conclusion
Validating the binding affinity of a novel compound like this compound is a foundational step in its journey as a potential therapeutic agent. This guide has outlined a rigorous, multi-faceted approach employing SPR, ITC, and radioligand binding assays to provide a comprehensive and trustworthy characterization of its interaction with a putative target, the sigma-1 receptor. By leveraging the strengths of these orthogonal techniques, researchers can build a solid foundation for further structure-activity relationship studies and preclinical development.
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Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1837. [Link]
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De Luca, L., et al. (2021). Examples of known sigma-2-selective ligands. ResearchGate. Retrieved from [Link]
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Wang, J., et al. (2011). Computational evaluation of protein-small molecule binding. Current Opinion in Structural Biology, 21(3), 328-333. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, ensuring this process is conducted with the utmost attention to safety and regulatory compliance. This document is structured to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the rationale behind each disposal step.
Hazard Profile and Immediate Safety Precautions
The 4-nitrophenoxy group suggests that the compound should be handled as a nitroaromatic substance. Nitroaromatic compounds are recognized for their potential toxicity and reactivity.[2][3] The parent compound, 4-nitrophenol, is harmful if swallowed, inhaled, or absorbed through the skin, and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4][5] It is also classified as a reactive and potentially explosive chemical, especially when heated or mixed with certain substances like potassium hydroxide.[6][7]
The pyrrolidine group is a cyclic amine, and pyrrolidine itself is a flammable, corrosive, and toxic liquid. It can cause severe skin burns and eye damage.
Therefore, this compound should be treated as a hazardous substance with multiple potential risks.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact and potential severe irritation or damage. |
| Lab Coat | A standard flame-resistant lab coat or other protective clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if aerosolization is possible. | To prevent inhalation of vapors or particulates. |
Immediate safety measures during handling and disposal include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Disposing of this chemical down the drain or in regular trash is strictly prohibited.
Waste Segregation and Container Management
-
Waste Identification : All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation : Do not mix waste containing this compound with other waste streams, particularly with strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.[6] It should be segregated as halogenated organic waste if it contains halogens, or more generally as nitroaromatic organic waste .[8]
-
Container Selection : Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be robust, chemically compatible with the compound, and have a secure, leak-proof closure.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also include the date accumulation started and the name of the generating researcher or laboratory.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
Storage and Final Disposal
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should have secondary containment to prevent the spread of any potential leaks.
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for pickup.
-
Recommended Disposal Method : The recommended final disposal method for nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9] This ensures the complete destruction of the compound.
Experimental Protocols: Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate : Immediately evacuate the spill area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the safety section, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment : Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[8] Do not use combustible materials like paper towels to absorb the chemical.
-
Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[8]
-
Decontamination : Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal : The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[8]
Environmental Fate and Ecotoxicity Considerations
The environmental fate of this compound is not well-documented. However, based on its structure, it is prudent to assume it may have adverse environmental effects. Nitrophenols are known to be toxic to aquatic organisms.[7] While they are expected to biodegrade in water and soil, the rate can vary depending on environmental conditions.[9] Therefore, preventing any release into the environment is of paramount importance.
Conclusion
The proper disposal of this compound requires a cautious and informed approach based on an understanding of the hazards associated with its nitroaromatic and pyrrolidine components. By adhering to the procedural guidance outlined in this document, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific EHS guidelines and protocols as the primary source of information for waste disposal.
References
- State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Nitrophenol.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-NITROPHENOL. CAMEO Chemicals.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
- U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol.
- International Programme on Chemical Safety (IPCS). (1998). International Chemical Safety Cards (ICSC): p-NITROPHENOL.
- ECHEMI. (n.d.). 4-Nitrophenol SDS.
- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- Royal Society of Chemistry. (2009).
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- MDPI. (2022).
- BenchChem. (2025). Environmental Fate of 3-Methyl-4-nitrophenol: A Technical Guide.
- National Center for Biotechnology Information (NCBI). (n.d.).
- U.S. Environmental Protection Agency (EPA). (1975).
- PubMed. (1995).
- U.S. Environmental Protection Agency (EPA). (1976).
- ResearchGate. (2000).
- Lead Sciences. (n.d.). This compound.
- PubChem. (n.d.). 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine.
- California Department of Pesticide Regulation. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information (NCBI). (n.d.).
- US Bio-Clean. (n.d.). Is Nitroglycerin Hazardous Waste?.
- U.S. Environmental Protection Agency (EPA). (n.d.). Nitrobenzene.
- World Health Organization (WHO). (2022). Critical review report: Etonitazepyne (N-pyrrolidino etonitazene).
- PubMed. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent.
- U.S. Environmental Protection Agency (EPA). (2025).
- U.S. Environmental Protection Agency (EPA). (n.d.). Requirements for Pesticide Disposal.
- U.S. Environmental Protection Agency (EPA). (n.d.). Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)-.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 0066 - p-NITROPHENOL [chemicalsafety.ilo.org]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the chemical's potential hazards, enabling you to work safely and effectively. The information herein is a synthesis of data from structurally related compounds and established laboratory safety principles.
Hazard Analysis: Understanding the Risk
-
Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity. The electron-withdrawing nature of the nitro group makes these compounds susceptible to metabolic reduction, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various adverse health effects. Many nitroaromatic compounds are known to be toxic, mutagenic, and in some cases, carcinogenic.[1][2][3] A primary route of exposure for these compounds is through skin absorption.
-
Pyrrolidine Derivatives: Pyrrolidine is a cyclic secondary amine.[4] It is a flammable liquid and can cause skin and eye irritation.[5][6] Inhalation of high concentrations of pyrrolidine may affect the nervous system.[5]
Therefore, this compound should be handled as a potentially hazardous substance with particular attention to preventing skin contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| PPE Component | Minimum Requirement | Recommended for Large Quantities or Splash Risk |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber). Always inspect gloves for tears or punctures before use. | Double-gloving with an inner nitrile glove and an outer butyl rubber glove. |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a full-face shield. |
| Body Protection | A flame-resistant lab coat, kept fully buttoned. | A chemically resistant apron worn over a flame-resistant lab coat. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | A NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations (e.g., spills outside of a fume hood). |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Chemically resistant shoe covers. |
-
Gloves: The selection of nitrile or butyl rubber is based on their broad resistance to a range of organic chemicals. Double-gloving provides an extra layer of protection against potential tears and rapid permeation.
-
Eye and Face Protection: Standard safety glasses offer baseline protection. However, the risk of splashes, particularly when handling liquids, necessitates the use of chemical splash goggles and a face shield to protect the entire face.
-
Respiratory Protection: The primary engineering control is a chemical fume hood to minimize inhalation exposure. A respirator is a critical secondary measure for situations where the primary control might be compromised.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure.
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to control airborne contaminants.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for organic compounds readily available.
Caption: A logical workflow for the safe handling of this compound.
Spill Management and Disposal Plan
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate working height.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.
-
Contain: For a small spill, and only if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or scoop the absorbent material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and any solid compound should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour this chemical down the drain.[7]
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
Sources
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Exposure to nitroaromatic explosives and health effects during disposal of military waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
